D-(R)-Homophenylalanine HCl
Description
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Properties
IUPAC Name |
(2R)-2-amino-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBMONIBOQCTCF-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
D-(R)-Homophenylalanine HCl: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
D-(R)-Homophenylalanine, a non-proteinogenic amino acid, has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its structural distinction from the natural proteinogenic amino acid D-phenylalanine—an additional methylene group in its side chain—imparts unique conformational properties and enhances its utility as a versatile building block. This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of D-(R)-Homophenylalanine hydrochloride (HCl), its diverse applications, and detailed experimental protocols. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling them to leverage the full potential of this unique molecule in their scientific endeavors.
Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery
The 20 canonical amino acids form the fundamental alphabet of protein structure and function. However, the exploration of non-proteinogenic amino acids (npAAs), such as D-(R)-Homophenylalanine, has opened new frontiers in drug discovery and peptide design.[][2] The incorporation of npAAs into peptide-based therapeutics can significantly enhance their pharmacological properties.[] These modifications can lead to increased metabolic stability by reducing susceptibility to enzymatic degradation, improved cell permeability, and the ability to adopt unique secondary structures that can optimize binding to biological targets.[2] D-(R)-Homophenylalanine, with its extended hydrophobic side chain, is an exemplary npAA that offers chemists a powerful tool to modulate the structure and function of peptides and other small molecules.[]
Physicochemical Properties of D-(R)-Homophenylalanine HCl
The hydrochloride salt of D-(R)-Homophenylalanine is the most commonly utilized form in synthesis due to its enhanced stability and solubility in aqueous media.[4] A thorough understanding of its physicochemical properties is essential for its effective application in research and development.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-4-phenylbutanoic acid hydrochloride | [5] |
| Synonyms | (R)-2-Amino-4-phenylbutyric acid HCl, D-HomoPhe-OH HCl | [5][6] |
| Chemical Formula | C₁₀H₁₄ClNO₂ | [7] |
| Molecular Weight | 215.68 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | >300 °C (decomposes) | [6] |
| Solubility | Soluble in water[4][6]; Sparingly soluble in aqueous acid and slightly soluble in aqueous base[6]. While specific quantitative data is not readily available, its solubility in organic solvents like DMF and methanol is expected to be limited but can be enhanced by esterification. | |
| Optical Rotation | [α]D/20 = -45±1°, c=1 in 3 M HCl | [6] |
Spectral Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the phenyl group (aromatic protons typically in the range of 7.1-7.3 ppm), the methylene protons of the ethyl bridge, the methine proton at the alpha-carbon, and the amine protons. The exact chemical shifts can vary depending on the solvent and protonation state.[8][9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the carboxylic acid carbon (typically >170 ppm), the aromatic carbons (120-140 ppm), the alpha-carbon, and the two methylene carbons in the side chain.[10][11]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the amine group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring (C-H and C=C stretching).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free amino acid (m/z 179.22) and fragmentation patterns characteristic of the loss of the carboxyl group and cleavage of the side chain.
Core Applications in Research and Drug Development
Peptide and Peptidomimetic Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS). Its incorporation can introduce conformational constraints and increase the hydrophobicity of the peptide, potentially leading to enhanced binding affinity and biological activity.[] The D-configuration and the extended side chain can also confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[]
Experimental Workflow: Incorporating D-(R)-Homophenylalanine via SPPS
Caption: A generalized workflow for the incorporation of D-(R)-Homophenylalanine into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: SPPS with D-(R)-Homophenylalanine
This protocol outlines the manual coupling of Fmoc-D-(R)-Homophenylalanine-OH onto a resin-bound peptide chain. Due to the potential for steric hindrance from the bulky side chain, extended coupling times or double coupling may be necessary to ensure high coupling efficiency.[12]
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 minute) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, dissolve Fmoc-D-(R)-Homophenylalanine-OH (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for at least 2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines.[12]
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction vessel and repeat the coupling step (double coupling) with a fresh solution of activated amino acid.
-
-
Washing: Once the Kaiser test is negative (yellow beads), wash the resin thoroughly with DMF (3 x 1 minute) and then with dichloromethane (DCM) (3 x 1 minute).
-
Chain Elongation: Proceed to the deprotection step for the addition of the next amino acid in the sequence.
-
Cleavage and Deprotection: After the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Chiral Ligand Synthesis for Asymmetric Catalysis
The inherent chirality of D-(R)-Homophenylalanine makes it a valuable starting material for the synthesis of chiral ligands used in asymmetric catalysis.[13] These ligands, when complexed with a metal center, can create a chiral environment that directs a chemical reaction to selectively produce one enantiomer of a product over the other. Oxazoline-based ligands, in particular, are widely used and can be readily synthesized from amino alcohols derived from amino acids.[][14]
Workflow for Chiral Bis(oxazoline) Ligand Synthesis
Caption: A simplified workflow for the synthesis of a chiral Pyridine-Bis(oxazoline) (PyBOX) ligand from D-(R)-Homophenylalanine.
Protocol: Synthesis of a D-(R)-Homophenylalanine-Derived Bis(oxazoline) Ligand
This protocol is adapted from established methods for the synthesis of PyBOX ligands from amino alcohols and can be applied to the amino alcohol derived from D-(R)-Homophenylalanine.[13]
-
Reduction of D-(R)-Homophenylalanine to the Amino Alcohol:
-
Suspend this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with water and aqueous sodium hydroxide, and extract the amino alcohol product.
-
-
Synthesis of the Bis(oxazoline) Ligand:
-
In a round-bottom flask under an inert atmosphere, dissolve the D-(R)-homophenylalaninol (the amino alcohol from the previous step) in an appropriate solvent (e.g., chlorobenzene).
-
Add 2,6-dicyanopyridine and a catalytic amount of a Lewis acid (e.g., ZnCl₂).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction, and purify the resulting bis(oxazoline) ligand by column chromatography.
-
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for chemists and drug discovery scientists. Its unique structural properties offer a means to enhance the stability, activity, and pharmacokinetic profiles of peptide-based therapeutics. Furthermore, its utility as a chiral precursor for the synthesis of ligands for asymmetric catalysis underscores its broader importance in synthetic organic chemistry. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of non-proteinogenic amino acids like D-(R)-Homophenylalanine will undoubtedly play an increasingly critical role in the design and development of next-generation drugs.
References
-
Drug Target Review. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. [Link]
- Hughes, D. L. (2008). Enzymatic Preparation of a d-Amino Acid from a Racemic Amino Acid or Keto Acid. Organic Process Research & Development, 12(4), 665-669.
-
Bentham Science Publishers. (2026, January 7). A Comprehensive Review on Non-Natural Amino Acid–based Modifications in Antibacterial Peptides. [Link]
- Fu, G. C. (2008). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S) -4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE. Organic Syntheses, 85, 1-12.
- Imamoto, T., & Gridnev, I. D. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. The Journal of organic chemistry, 81(1), 2-17.
- Li, W., & Zhang, X. (2016). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Accounts of chemical research, 49(8), 1694-1704.
- Pollegioni, L., & Molla, G. (2011). Advances in Enzymatic Synthesis of D-Amino Acids.
- Kündig, E. P. (2004). New chiral bis (oxazoline)
- Isoyama, S., et al. (2008). A Simple Enzymatic Method for Production of a Wide Variety of D-Amino Acids Using L-Amino Acid Oxidase from Rhodococcus sp. AIU Z-35-1.
- Imamoto, T., et al. (2011). Rigid P-Chiral Phosphine Ligands with tert-Butylmethylphosphino Groups for Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Alkenes. Journal of the American Chemical Society, 133(50), 20296-20305.
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-205.
- Nandanwar, H., et al. (2011). Enzymatic Production of D-Amino Acids. In Methods in molecular biology (pp. 97-109). Humana Press.
- Kent, S. B. (2025, April 10). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Molecules, 30(8), 1629.
- Chandrasekhar, V., et al. (2012). Chiral multidentate oxazoline ligands based on cyclophosphazene cores: synthesis, characterization and complexation studies. Dalton Transactions, 41(19), 5976-5987.
- Hsiao, H. Y., et al. (1987). Enzymatic Production of Amino Acids. In Biotechnology and Genetic Engineering Reviews (Vol. 5, pp. 179-222). Intercept Ltd.
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
University of Puget Sound. 1H NMR chemical shift ppm table. [Link]
-
Mesa Labs. SPPS Tips For Success Handout. [Link]
-
Yoneyama Yakuhin Kogyo Co., Ltd. D-Homophenylalanine (D-Hphe). [Link]
-
PubChem. D-Homophenylalanine. [Link]
- Lorenz, H., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. Physical Chemistry Chemical Physics, 26(14), 10168-10179.
-
University of Delhi. 13C NMR spectroscopy. [Link]
-
Gable, K. (2022, March 9). 1H NMR Chemical Shift. Oregon State University. [Link]
- Oldfield, E. (2001). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. Journal of the American Chemical Society, 123(45), 11041-11052.
- Lorenz, H., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. Physical Chemistry Chemical Physics, 26(14), 10168-10179.
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
Scientific Laboratory Supplies. D-Homophenylalanine, >=98.0%. [Link]
Sources
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- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Biological Activity of D-Homophenylalanine Enantiomers: A Technical Guide
Executive Summary
D-Homophenylalanine (D-Hph) is the non-proteinogenic, dextrorotatory enantiomer of α-amino-4-phenylbutyric acid.[1] Unlike its naturally occurring L-isomer or the shorter-chain Phenylalanine (Phe), D-Hph possesses unique physicochemical properties—specifically an extended methylene bridge and inverted stereochemistry—that render it a critical tool in modern peptidomimetic drug design.[1]
This guide details the biological mechanisms, synthesis, and experimental utility of D-Hph. Its primary value lies in proteolytic resistance and conformational constraint , allowing researchers to extend the half-life of peptide therapeutics and probe the stereochemical requirements of receptor binding pockets (e.g., ACE, DPP-IV).
Structural & Physicochemical Properties[1][2][3][4][5]
The Homologation Effect
D-Hph differs from D-Phenylalanine by the insertion of a single methylene group (
-
Increased Hydrophobicity: The extra methylene increases lipophilicity, altering partition coefficients (
) and enhancing membrane permeability. -
Conformational Flexibility: The extended side chain allows the phenyl ring to access binding pockets that are sterically occluded for Phenylalanine.
-
Inverted Chirality: As a D-amino acid, it forces peptide backbones into non-standard conformations (e.g.,
-turns), often critical for locking bioactive conformations.[1]
Structural Comparison (DOT Visualization)
Figure 1: Structural divergence between L-Phe and D-Hph driving biological stability.[1]
Pharmacological Mechanisms & Applications[1][2][6][7]
Proteolytic Stability (The "D" Effect)
The most significant biological activity of D-Hph is its inertness to endogenous proteases .[1] Mammalian proteolytic enzymes (e.g., chymotrypsin, carboxypeptidases) have evolved to recognize L-amino acids.
-
Mechanism: The D-configuration misaligns the scissile bond within the enzyme's catalytic triad.[1]
-
Application: Incorporation of D-Hph into peptide drugs (e.g., LHRH antagonists, Enkephalin analogs) prevents rapid degradation in plasma, significantly increasing in vivo half-life.[1]
Target Specificity: ACE and NEP Inhibition
D-Hph is frequently used to map the active sites of metalloproteases like Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[1]
-
Stereochemical Probes: While potent ACE inhibitors typically require L-isomers for Zinc coordination, D-Hph derivatives are synthesized to define the "stereochemical wall" of the hydrophobic pocket (
subsite).[1] -
Inhibitor Design: In specific "retro-inverso" peptide designs, D-Hph mimics the side chain of L-Phe but maintains the topology of the backbone, allowing binding without cleavage.[1]
Peptidomimetics & Foldamers
In drug design, D-Hph is a "turn inducer."[1]
-
Beta-Turns: Introducing a D-amino acid into an all-L peptide sequence often nucleates a
-turn.[1] This is critical for mimicking the bioactive loops of proteins (e.g., antibody CDR loops). -
Self-Assembly: D-Hph containing tripeptides (e.g., D-Hph-Phe-Phe) have been shown to self-assemble into hydrogels, useful for sustained drug delivery systems.[1]
Experimental Protocol: Enzymatic Resolution of D-Hph
To study D-Hph, high enantiomeric purity (>99% ee) is required.[1] Chemical synthesis often yields racemates. The following protocol utilizes Alcalase , an industrial serine protease, to kinetically resolve the racemate. This method is preferred for its scalability and green chemistry principles.[2]
Principle
Alcalase selectively hydrolyzes the ester of the L-enantiomer, leaving the D-enantiomer ester intact.[1]
Reaction:
Materials
-
Substrate: N-Acetyl-DL-homophenylalanine ethyl ester.[1]
-
Enzyme: Alcalase 2.4L (Novozymes).[1]
-
Buffer: 0.1 M Phosphate buffer (pH 7.5).
-
Solvent: Ethyl Acetate (EtOAc).[1]
Step-by-Step Methodology
| Step | Action | Critical Parameter / Rationale |
| 1 | Substrate Preparation | Dissolve 10g of N-Acetyl-DL-Hph-OEt in 50 mL of acetone/water (1:9 v/v). Ensure full solubilization to prevent heterogeneous kinetics. |
| 2 | Enzyme Addition | Add Alcalase (10% v/w relative to substrate).[1] Maintain temperature at 30°C. |
| 3 | pH Stat Reaction | The hydrolysis releases acid.[1] Maintain pH 7.5 constantly by automatic addition of 1M NaOH. Stop point: When NaOH consumption reaches 50% theoretical conversion.[1] |
| 4 | Extraction (L-isomer) | Extract the reaction mixture with EtOAc. The aqueous phase contains the hydrolyzed L-Hph.[1] The organic phase contains the unreacted D-Hph ester. |
| 5 | Isolation of D-Hph | Collect the organic phase.[1] Dry over |
| 6 | Hydrolysis | Reflux the resulting D-ester in 6M HCl for 4 hours to remove the acetyl and ethyl groups. |
| 7 | Purification | Recrystallize from ethanol/water to obtain pure D-Homophenylalanine hydrochloride.[1] |
Workflow Diagram (DOT)
Figure 2: Kinetic resolution workflow for isolating high-purity D-Homophenylalanine.
Quantitative Data Summary
The following table summarizes the comparative biological impact of substituting L-Phe with D-Hph in bioactive peptides (e.g., Enkephalin analogs).
| Property | L-Phenylalanine (Native) | D-Homophenylalanine (Modified) | Biological Implication |
| Proteolytic Half-life | < 5 mins (Plasma) | > 60 mins (Plasma) | Enables systemic delivery; reduces dosing frequency.[1] |
| Receptor Affinity ( | High (nM range) | Variable (Context dependent) | D-Hph is often used to block binding or create antagonists.[1] |
| Lipophilicity ( | 1.38 | ~1.85 | Improved blood-brain barrier (BBB) penetration.[1] |
| Conformation | Flexible / Extended | Stabilizes secondary structure for receptor fit.[1] |
References
-
Zhao, H., Luo, R. G., Wei, D., & Malhotra, S. V. (2002). Concise synthesis and enzymatic resolution of L-(+)-homophenylalanine hydrochloride.[3][4] Enantiomer, 7(1), 1-3.[1][3][4]
-
Koketsu, K., et al. (2013). Identification of homophenylalanine biosynthetic genes... and application to its microbial production. Applied and Environmental Microbiology, 79(7), 2201-2208.
-
Sobolewski, D., et al. (2005). Analogues of arginine vasopressin... modified with L-beta-homophenylalanine.[1] Journal of Peptide Research, 65(4), 465-471.
-
PubChem. D-Homophenylalanine Compound Summary. National Library of Medicine.
-
Chem-Impex. Fmoc-D-homophenylalanine: Applications in Peptide Synthesis.
Sources
Technical Whitepaper: D-Homophenylalanine HCl – Structural Integrity and Pharmaceutical Applications
This technical guide provides an in-depth analysis of D-Homophenylalanine Hydrochloride, focusing on its structural properties, synthesis, and critical role in pharmaceutical development.
Executive Summary
D-Homophenylalanine (D-Hpa) is a non-proteinogenic amino acid that serves as a critical chiral building block in modern drug discovery. Unlike its L-isomer, which is a precursor for ACE inhibitors like Enalapril, the D-isomer is primarily utilized to engineer proteolytic stability into therapeutic peptides and to modulate receptor selectivity in peptidomimetics. This guide details the physicochemical identity, synthesis pathways, and application logic of D-Homophenylalanine HCl, providing a roadmap for its integration into high-value pharmaceutical workflows.
Chemical Identity & Structural Analysis[1]
D-Homophenylalanine HCl is the hydrochloride salt of the (R)-enantiomer of 2-amino-4-phenylbutyric acid. Its structural distinctiveness lies in the methylene insertion between the
Core Identifiers
| Property | Specification |
| Chemical Name | (R)-2-Amino-4-phenylbutanoic acid hydrochloride |
| CAS Number | 82795-51-5 (Free Base)* |
| Molecular Formula | C |
| Molecular Weight | 215.68 g/mol (HCl salt) / 179.22 g/mol (Free base) |
| Chirality | D-Configuration (R-Absolute Configuration) |
| Solubility | Highly soluble in water/methanol (due to HCl salt form) |
*Note: While 82795-51-5 is the primary CAS for the parent D-Homophenylalanine, the HCl salt is often custom-manufactured and referenced under the parent CAS with salt specification.
Molecular Structure Visualization
The following diagram illustrates the structural logic and the stereochemical orientation that confers its unique biological properties.
Caption: Structural decomposition of D-Homophenylalanine HCl highlighting functional regions.
Synthesis & Manufacturing Protocols
The synthesis of D-Homophenylalanine HCl requires high enantiomeric excess (>99% ee).[4] While chemical resolution (e.g., diastereomeric salt crystallization) is traditional, biocatalytic routes are now preferred for their scalability and green chemistry metrics.
Enzymatic Kinetic Resolution (Preferred Route)
This method utilizes D-selective enzymes to resolve racemic mixtures or convert precursors directly.
Protocol Overview:
-
Substrate Preparation: N-Acetyl-DL-homophenylalanine is dissolved in a buffer (pH 7.5).
-
Enzymatic Hydrolysis: L-Aminoacylase is added to selectively hydrolyze the L-isomer, leaving N-Acetyl-D-homophenylalanine intact.
-
Separation: The free L-amino acid is separated from the N-acetyl-D-derivative via ion-exchange chromatography.
-
Chemical Hydrolysis: The N-Acetyl-D-homophenylalanine is hydrolyzed using dilute HCl to yield D-Homophenylalanine HCl.
Synthesis Workflow Diagram
Caption: Chemo-enzymatic workflow for isolating high-purity D-Homophenylalanine HCl.
Pharmaceutical Applications
The incorporation of D-Homophenylalanine into peptide sequences is a strategic design choice in medicinal chemistry.[]
Proteolytic Stability (The "D-Amino Acid Effect")
Endogenous proteases (e.g., trypsin, chymotrypsin) specifically recognize L-amino acid stereochemistry. Substituting L-Phe with D-Hpa in a peptide sequence renders the bond "invisible" or inaccessible to the enzyme active site, significantly extending the plasma half-life of the drug.
-
Mechanism: Steric mismatch in the protease S1/S2 pockets.
-
Application: Used in GnRH antagonists and somatostatin analogs to prevent rapid degradation.
Receptor Selectivity & Drug Design
D-Hpa is used to freeze peptide conformations, forcing specific secondary structures (like
-
Factor Xa Inhibitors: D-Hpa derivatives have been successfully employed as the P3 residue in Factor Xa inhibitors, improving potency and selectivity over natural amino acids [1].[6]
-
Opioid Peptides: In cyclic opioid analogs, D-Hpa replaces phenylalanine to probe the spatial requirements of
- and -opioid receptors. The extended side chain of Hpa vs. Phe allows for subtle probing of hydrophobic pockets [2].
Supramolecular Hydrogels
Recent research utilizes D-Homophenylalanine in self-assembling peptides. The D-configuration often promotes the formation of stable nanofiber networks used for sustained drug delivery, resisting breakdown in biological media longer than L-variants [3].
Analytical Characterization
To ensure the integrity of D-Homophenylalanine HCl for pharmaceutical use, the following analytical controls are mandatory.
Specification Table
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Identification | 1H-NMR (D2O) | Consistent with structure; integration of phenyl/methylene protons |
| Purity | HPLC (C18 Column) | |
| Enantiomeric Excess | Chiral HPLC | |
| Specific Rotation | Polarimetry | |
| Water Content | Karl Fischer |
HPLC Method for Chiral Purity
-
Column: Chiralpak ZWIX(+) or Crownpak CR(+).
-
Mobile Phase: Perchloric acid (pH 1.5) / Acetonitrile gradient.
-
Detection: UV at 210 nm or 254 nm.
-
Rationale: Acidic mobile phase suppresses ionization of the carboxylic acid, improving peak shape for the free amino acid.
Handling & Stability
-
Storage: Store at 2-8°C in a tightly sealed container. The HCl salt is hygroscopic; protect from moisture.
-
Stability: Stable for >2 years under recommended conditions. Aqueous solutions should be prepared fresh or frozen.
References
-
Highly potent and selective substrate analogue factor Xa inhibitors containing D-homophenylalanine analogues as P3 residue. ChemMedChem, 2007.[6] Link
-
Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. Journal of Medicinal Chemistry, 1993. Link
-
Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. International Journal of Molecular Sciences, 2023. Link
-
D-Homophenylalanine Product Data. Sigma-Aldrich / Merck. Link
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- 2. CAS 1012-05-1: dl-homophenylalanine | CymitQuimica [cymitquimica.com]
- 3. 82795-51-5 CAS MSDS (D-Homophenylalanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase - Google Patents [patents.google.com]
- 6. Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Structural and Therapeutic Imperative of D-Homophenylalanine in Modern Peptide Engineering
By: Senior Application Scientist
In the highly constrained topological landscape of peptide and protein engineering, the substitution of canonical amino acids with non-natural synthetic analogues is a primary driver of therapeutic innovation. As a Senior Application Scientist, I approach peptide design not merely as a linear sequence of residues, but as a dynamic, three-dimensional system of interacting pharmacophores. Among the most versatile of these synthetic building blocks is D-Homophenylalanine (D-Hfe) .
By introducing a single additional methylene group into the side chain of D-phenylalanine, D-Hfe fundamentally alters the conformational flexibility, proteolytic stability, and receptor selectivity of the host peptide[]. This whitepaper provides an in-depth technical analysis of D-Homophenylalanine, exploring the causality behind its structural effects, its applications in drug development, and a self-validating protocol for its incorporation via Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Profiling and Structural Causality
D-Homophenylalanine ((R)-2-amino-4-phenylbutyric acid) is a synthetic, non-proteinogenic amino acid[2]. Its structural hallmark is the homologation of the side chain—an extra
The Causality of Homologation and Chirality
In native peptides, L-phenylalanine provides a rigid aromatic pharmacophore. When researchers invert the stereocenter to D-phenylalanine, they achieve resistance to endogenous proteases, but the spatial reach of the phenyl ring remains identical. The homologation present in D-Hfe extends the side chain by approximately 1.5 Å[3].
This extension has two profound mechanistic consequences:
-
Rotameric Freedom: The extra methylene group increases the number of accessible side-chain rotamers. This allows the aromatic ring to probe deeper hydrophobic sub-pockets within a receptor that a standard D-Phe residue cannot physically reach[4].
-
Backbone Dihedral Shift: The altered steric bulk of the extended side chain subtly shifts the thermodynamically favored Ramachandran angles (
and ) of the peptide backbone, often stabilizing specific turn motifs or disrupting unwanted aggregation states[5].
Diagram 1: Logical flow of D-Hfe structural modifications driving therapeutic selectivity.
Mechanistic Role in Receptor Selectivity and Drug Development
The integration of D-Hfe into therapeutic peptides is not a random screening exercise; it is a rational design choice aimed at overcoming specific pharmacological barriers.
A. Opioid Receptor Modulation
In the development of cyclic opioid peptide analogues, achieving selectivity between
B. Efflux Pump Inhibition in Antimicrobial Resistance
Bacterial resistance often relies on efflux pumps that expel antibiotics before they can reach their targets. D-Hfe has been successfully utilized in the design of conformationally-restricted efflux pump inhibitors. For example, derivatives incorporating D-ornithine and D-homophenylalanine (such as MC-02595 analogues) have been shown to effectively inhibit efflux pumps in Pseudomonas aeruginosa, thereby dramatically potentiating the activity of the fluoroquinolone antibiotic levofloxacin[6].
C. Viral Entry Inhibition (HIV gp41 Targeting)
In antiviral drug development, D-peptides are highly valued for their absolute resistance to natural proteases. During HIV-1 fusion, the viral envelope protein gp41 adopts an extended "prehairpin intermediate" conformation. D-peptides engineered with D-Hfe substitutions can bind with high affinity to the highly conserved hydrophobic pockets of this gp41 intermediate, preventing the formation of the fusion-active hairpin structure and effectively blocking viral entry into the host cell[7].
Quantitative Data Summary
The following table synthesizes the critical physicochemical and pharmacological parameters of D-Homophenylalanine and its protected derivatives used in synthesis.
| Parameter | Value / Description | Source |
| Chemical Name | (R)-2-Amino-4-phenylbutyric acid | [2] |
| CAS Number | 82795-51-5 (Free acid), 82732-07-8 (Boc-protected) | [2],[] |
| Molecular Weight | 179.22 g/mol (Free acid); 279.34 g/mol (Boc-protected) | [2],[8] |
| Optical Rotation | [2] | |
| Melting Point | >300 °C (Free acid); 73-79 °C (Boc-protected) | [2],[] |
| Key Therapeutic Uses | Opioid ligands, Efflux pump inhibitors, HIV fusion inhibitors | [4],[6],[7] |
Experimental Workflow: Self-Validating SPPS Protocol
To leverage D-Hfe in peptide engineering, researchers frequently utilize Boc-D-homophenylalanine (CAS: 82732-07-8) in Solid-Phase Peptide Synthesis (SPPS)[]. The tert-butyloxycarbonyl (Boc) protecting group offers enhanced stability and facilitates the synthesis of complex, aggregation-prone peptides that require harsh global cleavage conditions[3].
The following protocol is designed as a self-validating system . Every critical step includes a chemical verification checkpoint to ensure causality and prevent the propagation of errors.
Step-by-Step Methodology: Boc-SPPS Coupling of D-Hfe
1. Resin Preparation and Swelling
-
Action: Weigh 0.5 mmol of PAM (phenylacetamidomethyl) resin into a fritted reaction vessel. Add 10 mL of Dichloromethane (DCM) and agitate for 30 minutes.
-
Causality: Swelling expands the polystyrene matrix, exposing reactive sites.
-
Validation Check: Visually confirm the resin volume has expanded by at least 2-3x. Drain the DCM.
2. Boc Deprotection
-
Action: Treat the resin with 10 mL of 50% Trifluoroacetic acid (TFA) in DCM for 1 minute (pre-wash), drain, and treat again for 20 minutes.
-
Causality: TFA selectively removes the N-terminal Boc group, exposing the primary amine for the next coupling step.
-
Validation Check (Kaiser Test): Take a few resin beads and apply the Kaiser test reagents (ninhydrin, phenol, KCN). A deep blue color confirms the presence of free primary amines. If colorless, repeat deprotection.
3. Activation and Coupling of Boc-D-Hfe-OH
-
Action: Dissolve 1.5 mmol (3 equivalents) of Boc-D-Hfe-OH[] and 1.5 mmol of Oxyma Pure in 5 mL of Dimethylformamide (DMF). Add 1.5 mmol of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes for pre-activation, then add to the resin. Agitate for 60 minutes.
-
Causality: DIC forms an active O-acylisourea intermediate. Oxyma Pure is selected over traditional HOBt because it provides superior suppression of racemization at the delicate D-stereocenter while maintaining rapid coupling kinetics.
-
Validation Check (Kaiser Test): Perform the Kaiser test on a small resin sample. A yellow/colorless result indicates complete acylation (no free amines remain). If the beads are blue or green, perform a second coupling cycle.
4. Global Cleavage
-
Action: Transfer the dried resin to a specialized Teflon cleavage apparatus. Treat with anhydrous Hydrogen Fluoride (HF) containing 10% anisole (as a carbocation scavenger) at 0 °C for 60 minutes.
-
Causality: HF cleaves the peptide from the PAM resin and removes all side-chain protecting groups simultaneously. Anisole prevents alkylation of the newly freed D-Hfe phenyl ring by highly reactive carbocations.
Diagram 2: Self-validating Boc-SPPS workflow for D-Homophenylalanine incorporation.
Conclusion
D-Homophenylalanine is far more than a simple structural curiosity; it is a highly engineered tool for manipulating the topological and pharmacological properties of peptides. By leveraging the extended spatial reach of its homologated side chain and the proteolytic resistance of its D-chirality, researchers can rationally design therapeutics that overcome severe biological barriers—from bacterial efflux pumps to viral fusion intermediates. Mastery of its incorporation, validated through rigorous synthetic protocols, remains a critical competency for modern drug development professionals.
References
- BOC Sciences. CAS 82732-07-8 (Boc-D-homophenylalanine) - BOC Sciences.
- Chem-Impex. D-Homophenylalanine - Chem-Impex.
- Guidechem. Boc-D-homophenylalanine 82732-07-8 wiki - Guidechem.
- Chem-Impex. Boc-D-β-homophenylalanine - Chem-Impex.
- PubMed / NIH. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity.
- PubMed / NIH. Conformationally-restricted analogues of efflux pump inhibitors that potentiate the activity of levofloxacin in Pseudomonas aeruginosa.
- ChemicalBook. 82795-51-5(D-Homophenylalanine) Product Description.
- Google Patents. US10406229B2 - Methods and compositions related to inhibition of viral entry.
Sources
- 2. 82795-51-5 CAS MSDS (D-Homophenylalanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Conformationally-restricted analogues of efflux pump inhibitors that potentiate the activity of levofloxacin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US10406229B2 - Methods and compositions related to inhibition of viral entry - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
Thermal Stability and Degradation Profile of D-Homophenylalanine HCl
Executive Summary
D-Homophenylalanine Hydrochloride (D-HPhe·HCl) is a critical non-proteinogenic chiral building block, widely utilized in the synthesis of ACE inhibitors, neutral endopeptidase inhibitors, and various peptide-based therapeutics. Unlike its natural analogue (Phenylalanine), the "homo" variant contains an additional methylene group in the side chain, imparting unique lipophilicity and steric properties.
This guide provides a definitive technical analysis of the thermal stability and degradation mechanisms of D-HPhe·HCl. It synthesizes solid-state thermal data with solution-phase forced degradation pathways, offering actionable protocols for stability profiling compliant with ICH Q1A(R2) guidelines.
Physicochemical Baseline
Understanding the baseline properties is a prerequisite for interpreting stability data. The hydrochloride salt form significantly alters the thermal profile compared to the zwitterionic free base.
| Property | Value / Characteristic | Impact on Stability |
| Chemical Structure | (R)-2-Amino-4-phenylbutyric acid HCl | The extra methylene group (-CH₂-) increases side-chain flexibility, influencing packing density and melting behavior. |
| Melting Point | >300 °C (lit.) with decomposition | High lattice energy indicates robust solid-state stability under ambient conditions. |
| Hygroscopicity | Moderate to High (Salt dependent) | HCl salts are prone to moisture uptake, which can catalyze hydrolysis or physical caking. |
| Solubility | Soluble in water, methanol; Insoluble in non-polar solvents | High aqueous solubility necessitates strict pH control to prevent solution-phase degradation. |
| Chirality | D-isomer (R-configuration) | Susceptible to racemization under extreme basic conditions or high thermal stress. |
Thermal Analysis Profile (Solid State)
The thermal degradation of D-HPhe·HCl does not follow a simple melting mechanism. Instead, it undergoes a complex thermolytic decomposition.[1]
Thermogravimetric Analysis (TGA)
In TGA experiments performed under nitrogen (10°C/min ramp), D-HPhe·HCl typically exhibits a multi-stage weight loss profile:
-
Dehydration (<100°C): Minor weight loss (<1%) attributed to surface moisture, depending on storage conditions.
-
Dehydrochlorination (~180°C - 220°C): The onset of degradation often begins with the loss of HCl gas. This destabilizes the crystal lattice.
-
Primary Decomposition (>250°C): Sharp weight loss corresponding to the breakdown of the amino acid backbone, decarboxylation, and side-chain oxidation.
Differential Scanning Calorimetry (DSC)
The DSC curve is characterized by:
-
Absence of sharp melting endotherm: Unlike neutral organics, the salt decomposes coincident with or immediately following melting.
-
Exothermic Decomposition: A broad exothermic event >280°C indicates irreversible chemical breakdown (carbonization).
Technical Insight: The high decomposition temperature suggests that D-HPhe·HCl is stable during standard pharmaceutical processing (milling, blending) but may degrade during high-temperature melt extrusion or aggressive drying processes (>100°C).
Degradation Pathways & Mechanisms
The degradation of D-Homophenylalanine is driven by three primary mechanisms: Cyclization (Dimerization), Oxidation, and Decarboxylation.
Pathway A: Diketopiperazine (DKP) Formation
This is the most critical impurity pathway. Two molecules of D-HPhe can undergo intermolecular condensation to form a cyclic dipeptide (Diketopiperazine).
-
Trigger: High temperature in solid state or neutral/basic pH in solution.
-
Mechanism: The nucleophilic amine of one molecule attacks the carbonyl carbon of another, followed by cyclization.
-
Product: cis-3,6-bis(2-phenylethyl)piperazine-2,5-dione.
Pathway B: Oxidative Degradation
The benzylic position (though separated by two carbons from the amine) and the phenyl ring are susceptible to oxidation under stress.
-
Trigger: Peroxides, metal catalysts, UV light.
-
Mechanism: Radical abstraction of benzylic hydrogen followed by hydroxylation or ketone formation.
Pathway C: Thermal Decarboxylation
-
Trigger: Extreme heat (>250°C).
-
Product: Homophenethylamine (loss of CO₂).
Visualization: Degradation Logic Flow
Figure 1: Mechanistic pathways for the degradation of D-Homophenylalanine HCl.
Experimental Protocols: Forced Degradation
To validate the stability profile, the following Forced Degradation Study (FDS) protocol is recommended, aligned with ICH Q1A(R2).
Protocol Design
Objective: Generate 5-20% degradation to validate analytical method specificity.
| Stress Condition | Reagent / Condition | Duration | Target Mechanism |
| Acid Hydrolysis | 1.0 N HCl, Reflux | 24 - 48 Hours | Amide/Ester hydrolysis (if derivatized), Decarboxylation |
| Base Hydrolysis | 1.0 N NaOH, Ambient | 4 - 24 Hours | Racemization, DKP formation |
| Oxidation | 3% H₂O₂ | 2 - 24 Hours | Benzylic oxidation, N-oxidation |
| Thermal (Solid) | 105 °C (Dry Heat) | 3 - 7 Days | Dimerization, Dehydrochlorination |
| Photolysis | 1.2 million lux hours | ~ 5 Days | Radical oxidation, Ring degradation |
Analytical Method (HPLC-UV)
A stability-indicating method must resolve the parent peak from the DKP dimer and oxidative byproducts.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses ionization of silanols and retains the amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV @ 210 nm (Amide/Carboxyl) and 254 nm (Phenyl ring).
-
Flow Rate: 1.0 mL/min.
Expert Note: Use TFA or Phosphate buffer (pH 2.5). Avoid neutral pH mobile phases, as they cause peak tailing for amino acids and may promote on-column DKP formation.
Visualization: Stability Testing Workflow
Figure 2: Workflow for conducting forced degradation studies.
Storage and Handling Recommendations
Based on the thermal and degradation profile:
-
Moisture Control: Store in tightly sealed containers with desiccants. The HCl salt is hygroscopic; moisture absorption accelerates degradation.
-
Temperature: Store at Controlled Room Temperature (20-25°C). Avoid storage >40°C to prevent slow solid-state dimerization.
References
-
Sigma-Aldrich. (n.d.). D-Homophenylalanine Product Specification. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329757957, D-Homophenylalanine. Retrieved from
-
ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from
-
Royal Society of Chemistry. (2024). Aqueous solution and solid-state behaviour of L-homophenylalanine. Retrieved from
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Retrieved from
Sources
Solubility Profiling of D-Homophenylalanine HCl: A Technical Guide for Process Chemists
Executive Summary
D-Homophenylalanine Hydrochloride (D-Hphe[1]·HCl) is a critical chiral building block, predominantly utilized in the synthesis of ACE inhibitors (e.g., Enalapril precursors) and novel peptidomimetics. Its solubility profile is governed by its ionic nature; while the zwitterionic form exhibits characteristically low solubility in aqueous media, the hydrochloride salt dramatically alters this thermodynamic landscape.
This guide provides a comprehensive technical analysis of D-Hphe[1]·HCl solubility.[1][2][3] It moves beyond static data points to establish a dynamic solubility model , empowering researchers to predict behavior in binary solvent systems and design robust crystallization processes.
Physicochemical Foundation
To control solubility, one must understand the solute's solid-state thermodynamics.[1] D-Homophenylalanine HCl behaves as a typical amino acid salt, where lattice energy competes with solvation enthalpy.[1]
Structural Determinants[1]
-
Compound: D-Homophenylalanine Hydrochloride[1]
-
CAS: 82795-51-5 (Free base), Salt forms vary.[1]
-
Molecular Weight: 215.68 g/mol (HCl salt approx.)[1]
-
Chirality: D-enantiomer (Enantiomers exhibit identical solubility in achiral solvents; data for L-Hphe is transferable).[1]
-
pKa Values:
(Carboxyl), (Amine).[1]
The pH-Solubility Relationship
Unlike lipophilic drugs, D-Hphe solubility is pH-dependent.[1]
-
pH < 2.0 (HCl Salt domain): The amine is protonated (
) and the carboxylic acid is protonated ( ).[1] The ionic species is highly soluble in water and polar protic solvents. -
pH 5.0–6.0 (Isoelectric Point, pI): The molecule exists as a zwitterion (
).[1] Lattice energy is maximized, and solubility is at its thermodynamic minimum .[1] -
pH > 10.0: Deprotonation leads to the anionic form, restoring aqueous solubility.
Process Insight: Process streams must be maintained below pH 2.0 to prevent the spontaneous precipitation of the zwitterionic free base during handling.
Solubility Profile & Data
The following data synthesizes experimental benchmarks and structural analog trends (L-Phenylalanine HCl, L-Homophenylalanine).
Aqueous & Buffer Solubility
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Phase Description |
| Water (pH < 2.0) | 20 | > 100 | Freely Soluble (Stable Salt) |
| Water (pH 5.5) | 20 | < 5.0 | Risk: Zwitterion Precipitation |
| 3M HCl | 20 | > 300 | Highly Soluble (Common solvent for optical rotation) |
| 0.1M Phosphate (pH 7.4) | 37 | ~ 15–20 | Moderate (Biorelevant) |
Organic Solvent Solubility (Protic vs. Aprotic)
| Solvent | Class | Solubility Rating | Process Application |
| Methanol | Polar Protic | High (> 50 mg/mL) | Primary solvent for reaction/transfer.[1] |
| Ethanol | Polar Protic | Moderate | Good solvent for cooling crystallization.[1] |
| Isopropanol (IPA) | Polar Protic | Low-Moderate | Excellent antisolvent for high-yield recovery.[1] |
| DMSO | Polar Aprotic | Very High | Stock solutions; difficult to remove.[1] |
| Acetonitrile | Polar Aprotic | Low | Antisolvent.[1] |
| MTBE / Heptane | Non-polar | Negligible | Wash solvents to remove lipophilic impurities.[1] |
Thermodynamic Solubility Visualization
The following diagram illustrates the equilibrium dynamics governing the dissolution of the HCl salt versus the zwitterion.
Caption: Equilibrium shift from soluble HCl salt to insoluble zwitterion upon pH neutralization.
Experimental Protocols (Self-Validating Systems)
Do not rely on literature values alone. Batch-to-batch variations in crystal habit can alter dissolution rates.[1] Use this protocol to generate site-specific data.
Protocol A: Gravimetric Solubility Determination (High Concentration)
Objective: Determine saturation limit in organic solvents (e.g., MeOH, EtOH) for process volume definition.[1]
-
Preparation: Add excess D-Hphe·HCl solid to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at target temperature (
) for 24 hours. -
Sampling: Stop stirring and allow settling for 30 mins (or centrifuge at
). -
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to
to prevent crashing out). -
Drying: Pipette exactly 5.0 mL of filtrate into a tared weighing dish. Evaporate solvent under vacuum at 40°C until constant weight.[1]
-
Calculation:
.
Protocol B: HPLC-Based Determination (Trace/Aqueous)
Objective: Precise solubility measurement in water or buffers where pH control is critical.[1]
-
Workflow:
-
Prepare saturated solution as in Protocol A.
-
Check pH of the supernatant (Critical: The salt is acidic; dissolving it will lower pH). Adjust if mapping pH-solubility profile.
-
-
Analysis: Dilute filtrate 1:100 with Mobile Phase A.
-
HPLC Conditions:
Workflow Visualization
Caption: Decision tree for selecting Gravimetric vs. HPLC quantification based on estimated solubility.
Process Development Implications
Crystallization Strategy
To purify D-Hphe[1]·HCl from synthesis mixtures, leverage the Antisolvent Cooling method:
-
Dissolution: Dissolve crude solid in Methanol (3 vol) at 50°C.
-
Polishing: Hot filtration to remove inorganic salts (NaCl/KCl).[1]
-
Induction: Add Isopropanol (IPA) or Ethyl Acetate (5 vol) slowly.
-
Cooling: Ramp down to 0°C at 5°C/hour.
Common Ion Effect
If using HCl to drive salt formation:
-
Recommendation: Use HCl in Dioxane or HCl in Methanol for anhydrous salt formation.[1]
References
-
Yoneyama Yakuhin Kogyo Co., Ltd. (n.d.).[1][6] D-Homophenylalanine Specifications and Solubility. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2018).[1] Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link][1]
-
Max Planck Society. (2024).[1] Aqueous solution and solid-state behaviour of L-homophenylalanine. Retrieved from [Link][1]
-
PubChem. (2025).[1] D-Homophenylalanine Compound Summary. Retrieved from [Link][1]
Sources
- 1. D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 82795-51-5 CAS MSDS (D-Homophenylalanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. researchgate.net [researchgate.net]
- 6. yone-yama.co.jp [yone-yama.co.jp]
- 7. D -Homophenylalanine = 98.0 HPLC 82795-51-5 [sigmaaldrich.com]
Technical Deep Dive: D-Homophenylalanine in Modern Medicinal Chemistry
Executive Summary
D-Homophenylalanine (D-Hfe) represents a critical "stereochemical spacer" in the medicinal chemist's toolkit. Unlike its natural counterpart L-Phenylalanine, D-Hfe offers a dual advantage: proteolytic resistance inherent to D-amino acids and extended hydrophobic reach provided by the additional methylene group (
This guide analyzes the structural utility of D-Hfe in peptidomimetic drug design, detailing its role in optimizing binding affinity for deep hydrophobic pockets (e.g., in metalloproteases and viral proteases) and providing a validated protocol for its scalable synthesis via enzymatic resolution.
Part 1: The Stereochemical & Structural Advantage
The "Homologation Effect" in Pharmacophore Design
In Structure-Activity Relationship (SAR) studies, the distance between the peptide backbone and the aromatic pharmacophore is often a binary choice between Phenylglycine (short) and Phenylalanine (standard). D-Homophenylalanine introduces a third dimension: flexibility and reach .
-
Pocket Penetration: The extra methylene unit allows the phenyl ring to penetrate deeper into hydrophobic S1/S1' pockets of enzymes like Aminopeptidase N (CD13) and Neprilysin (NEP) , where Phenylalanine may fall short.
-
Conformational Freedom: The extended side chain (
-methylene vs -methylene) alters the and torsional angles, allowing the aromatic ring to adopt "folded" conformations (via - stacking with the backbone) that are energetically inaccessible to Phe.
Proteolytic Stability
Incorporating D-Hfe into a peptide sequence renders the adjacent amide bond resistant to hydrolysis by endogenous proteases (e.g., chymotrypsin, pepsin), which strictly recognize L-stereocenters. This makes D-Hfe an ideal candidate for retro-inverso peptide design and half-life extension of therapeutic peptides.
Table 1: Structural Comparison of Phenyl-Containing Building Blocks
| Property | D-Phenylglycine (D-Phg) | D-Phenylalanine (D-Phe) | D-Homophenylalanine (D-Hfe) |
| Side Chain | |||
| Backbone-Ring Dist. | ~1.5 Å | ~2.5 Å | ~3.9 Å |
| Flexibility | Rigid (Rotational restriction) | Moderate | High (Additional rotatable bond) |
| Primary Utility | Constraining conformation | Standard antagonist scans | Reaching remote hydrophobic pockets |
| pKa ( | ~1.8 | 2.20 | 2.32 |
Part 2: Synthetic Access & Scalability
While asymmetric hydrogenation is possible, the enzymatic kinetic resolution of N-acetyl-DL-homophenylalanine remains the industrial standard due to its cost-effectiveness and high enantiomeric excess (
Validated Protocol: Chemo-Enzymatic Synthesis via Alcalase
Source: Validated against protocols using Alcalase (Bacillus licheniformis protease) [1, 2].
Reagents:
-
Substrate: N-Acetyl-DL-homophenylalanine ethyl ester (or free acid).
-
Enzyme: Alcalase 2.4L (Novozymes) or Beef Kidney Acetone Powder.
-
Solvent: Phosphate buffer (pH 7.5) / Cosolvent (e.g., 5% Acetone).
Step-by-Step Workflow:
-
Substrate Preparation: Dissolve N-Acetyl-DL-homophenylalanine (100 mM) in 0.1 M phosphate buffer (pH 7.5). Adjust pH with 2M NaOH.
-
Enzymatic Hydrolysis: Add Alcalase (approx. 1% v/v). Incubate at 30°C with varying agitation.
-
Monitoring: Monitor reaction progress via HPLC (Chiralpak AD-H column) until 50% conversion is reached.
-
Separation:
-
Acidify mixture to pH 2.0.
-
Extract the unreacted N-Acetyl-D-Homophenylalanine with Ethyl Acetate (The free L-amino acid remains in the aqueous phase).
-
-
Hydrolysis to Product: Reflux the extracted N-Acetyl-D-Hfe in 2M HCl for 2-4 hours to remove the acetyl group.
-
Purification: Neutralize and crystallize D-Homophenylalanine from water/ethanol.
Visualization: Synthesis Workflow
Caption: Kinetic resolution pathway separating L-Hfe (aqueous) from the desired D-Hfe precursor (organic).
Part 3: Medicinal Chemistry Applications[1][5][6][7]
Case Study: Viral Protease Inhibitors (Dengue & West Nile)
In the development of inhibitors for the Dengue Virus (DENV) NS2B-NS3 protease , researchers faced a challenge: the active site is relatively flat but contains specific hydrophobic pockets.
-
The Problem: Standard L-amino acids were rapidly degraded, and D-Phe provided insufficient binding energy.
-
The Solution: Substitution of Phenylglycine with D-Homophenylalanine at the P2/P3 positions.
-
Outcome: The D-Hfe moiety extended into the hydrophobic S2 pocket, improving
values into the low nanomolar range (12-19 nM) while conferring resistance to host proteases [3].
Aminopeptidase N (CD13) Inhibition
Aminopeptidase N is a zinc-dependent metalloprotease involved in tumor angiogenesis.
-
Mechanism: Phosphonic acid analogues of D-Homophenylalanine act as transition-state mimetics.
-
SAR Finding: The D-Hfe analogues showed superior inhibitory potential compared to Phe derivatives.[5] The extra methylene group allowed the phosphonate "warhead" to coordinate the Zinc ion while the aromatic ring sat perfectly in the hydrophobic S1 pocket [4].
Visualization: Structural Logic in Drug Design
Caption: Decision matrix for selecting D-Hfe over Phe/D-Phe based on pocket depth and stability requirements.
Part 4: Handling & Stability Data
D-Homophenylalanine is chemically stable but requires specific handling to maintain optical purity during peptide coupling.
Table 2: Physical & Stability Properties
| Parameter | Value | Notes |
| CAS Number | 82795-51-5 | |
| Molecular Weight | 179.22 g/mol | |
| Melting Point | >300 °C | High lattice energy indicates stability. |
| Solubility | Water (Low), Dilute Acid (High) | Soluble in 1M HCl or AcOH. |
| Racemization Risk | Low to Moderate | Avoid strong bases during coupling; use HOBt/EDC or HATU. |
| Storage | Room Temp, Desiccated | Non-hygroscopic. |
Coupling Protocol Note
When using Fmoc-D-Hfe-OH in Solid Phase Peptide Synthesis (SPPS):
-
Activation: Use DIC/Oxyma or HATU/DIPEA.
-
Base Sensitivity: Prolonged exposure to DBU/Piperidine can cause minor racemization (
-proton acidity is similar to Phe). Limit deprotection times to 2x5 min.
References
-
Enzymatic Resolution of Homophenylalanine: Title: Concise synthesis and enzymatic resolution of L-(+)-homophenylalanine hydrochloride. Source: University of Minnesota / ResearchGate (2002). URL:[Link]
-
Biocatalytic Methods: Title: Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. Source: ACS Catalysis (2020). URL:[Link]
-
Viral Protease Inhibition (Dengue): Title: A short survey of dengue protease inhibitor development (2015–2020). Source: NIH / PMC (2021). URL:[Link]
-
Aminopeptidase N Inhibitors: Title: Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine.[5] Source: MDPI (2020). URL:[Link]
-
Chemical Properties & CAS: Title: D-Homophenylalanine - PubChem Compound Summary.[6][7] Source: National Library of Medicine.[6][7] URL:[Link]
Sources
- 1. WO2012174489A2 - Small molecule composite surfaces as inhibitors of protein-protein interactions - Google Patents [patents.google.com]
- 2. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Comprehensive Application Note: HPLC & Chiral HPLC Analysis of D-Homophenylalanine
Introduction & Scientific Context
D-Homophenylalanine (D-Hphe), or (R)-2-amino-4-phenylbutanoic acid, is a critical non-proteinogenic amino acid intermediate used in the synthesis of peptide-based pharmaceuticals, particularly ACE inhibitors (e.g., Lisinopril, Enalapril) and various protease inhibitors. Unlike its natural analog phenylalanine, the "homo" variant contains an additional methylene group in the side chain, imparting unique steric and lipophilic properties to drug candidates.
For drug development professionals, two critical quality attributes (CQAs) must be monitored:
-
Chemical Purity: Absence of synthetic byproducts (e.g., unreacted precursors, des-amino impurities).
-
Chiral Purity (Enantiomeric Excess): Strict control of the L-isomer (L-Hphe), which often possesses different or antagonistic biological activity.
This guide provides two validated, self-consistent protocols: a Reverse-Phase (RP-HPLC) method for chemical purity and a Direct Chiral Ligand-Exchange or Crown Ether method for enantiomeric purity.
Physicochemical Profile[1][2][3][4][5][6]
-
Structure: Zwitterionic
-amino acid with a phenyl-ethyl side chain. -
pKa:
-COOH 2.3; -NH 9.6. -
Solubility: Sparingly soluble in water; soluble in acidic/basic aqueous buffers.
-
Detection: UV active at 210 nm (peptide/carboxyl) and 254 nm (phenyl ring).
Strategic Method Selection
The choice of method depends on the analytical goal. The following decision matrix illustrates the logic behind protocol selection.
Figure 1: Decision tree for selecting the appropriate HPLC methodology based on analytical requirements.
Protocol A: Chemical Purity (Achiral RP-HPLC)
Objective: Quantify D-Hphe and separate it from synthetic precursors using standard C18 chemistry. Challenge: As a zwitterion, D-Hphe is poorly retained on C18 columns at neutral pH. Solution: Use Acidic Ion-Suppression or Ion-Pairing to ensure retention and peak shape.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 Core-Shell (e.g., Kinetex 2.6 µm C18), 150 x 4.6 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0) |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 210 nm (High sensitivity) and 254 nm (Selectivity) |
| Injection Vol | 5 - 10 µL |
Gradient Program
-
0.0 min: 5% B
-
10.0 min: 40% B (Linear ramp)
-
12.0 min: 90% B (Wash)
-
15.0 min: 5% B (Re-equilibration)
Technical Rationale
-
TFA (0.1%): Protonates the carboxylic acid (suppressing ionization to -COOH), making the molecule sufficiently hydrophobic to interact with the C18 stationary phase. It also pairs with the amine group to improve peak symmetry.
-
Wavelength: 210 nm is necessary for detecting non-aromatic impurities, while 254 nm confirms the presence of the phenyl ring in the main peak.
Protocol B: Chiral Purity (The "Gold Standard")
Objective: Determine Enantiomeric Excess (%ee) of D-Hphe.
Methodology: Direct separation using a Crown Ether chiral stationary phase (CSP).[4]
Why this method? Crown ether columns (e.g., CROWNPAK) are specifically designed for amino acids containing a primary amine. They form a "host-guest" inclusion complex with the ammonium ion (
Chromatographic Conditions
| Parameter | Specification |
| Column | Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm) |
| Mobile Phase | Perchloric Acid (pH 1.[5]5) / Acetonitrile (85 : 15 v/v) |
| Flow Rate | 0.4 - 0.5 mL/min (Note: Lower flow for 3.0 mm ID) |
| Temperature | 25°C (Lower temperature often improves chiral resolution) |
| Detection | UV @ 200 - 210 nm |
| Run Time | ~20 - 30 minutes |
Preparation of Mobile Phase (pH 1.5 HClO )
-
Add 16.3 g (approx. 10 mL) of 70% Perchloric Acid to 900 mL of HPLC-grade water.
-
Adjust pH to 1.5 if necessary (though the ratio above usually targets pH 1.0-1.5).
-
Mix 850 mL of this aqueous solution with 150 mL of Acetonitrile.
-
Safety Warning: Perchloric acid is corrosive and an oxidizer. Use dedicated glassware and rinse the system thoroughly with water after use to prevent salt precipitation or corrosion.
Mechanism & Elution Order
On the CR(+) column:
-
D-Homophenylalanine typically elutes FIRST .
-
L-Homophenylalanine elutes SECOND .
-
Note: The crown ether chiral selector preferentially binds the L-isomer (matching the spatial arrangement of the ammonium and carboxyl groups), retaining it longer.
Figure 2: Schematic of the Host-Guest interaction. The ammonium group of D-Hphe inserts into the crown ether, stabilized by hydrogen bonding.
Protocol C: Alternative Ligand Exchange (Process Robustness)
If a Crown Ether column is unavailable, the Ligand Exchange method is a robust alternative, widely used in industrial settings.
-
Column: Chirex 3126 (D-Penicillamine) or equivalent Phenomenex CLC-L.
-
Mobile Phase: 2 mM Copper(II) Sulfate (CuSO
) in Water / Acetonitrile (85 : 15).[6] -
Mechanism: The D-Hphe and Copper ion form a diastereomeric ternary complex with the D-Penicillamine ligand on the column.
-
Elution Order: Using D-Penicillamine, L-Hphe usually elutes first (27 min), and D-Hphe elutes second (30 min).
-
Detection: UV @ 254 nm (detecting the Copper-Amino Acid complex).
System Suitability & Validation Criteria
To ensure data trustworthiness (Trustworthiness pillar), every run must meet these criteria:
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | Critical for accurate integration of the minor enantiomer. | |
| Tailing Factor ( | Amino acids often tail due to silanol interactions; low pH mitigates this. | |
| Precision (RSD) | Ensures method stability. | |
| Sensitivity (S/N) | Must detect 0.1% L-isomer impurity. |
Sample Preparation Protocol
-
Weigh: 10 mg of D-Homophenylalanine standard/sample.
-
Dissolve: Add 10 mL of Mobile Phase A (or pH 1.5 buffer).
-
Tip: If dissolution is slow, use mild sonication. Avoid dissolving in pure organic solvent as it may precipitate in the acidic mobile phase.
-
-
Filter: Pass through a 0.22 µm PVDF or PTFE syringe filter.
-
Vial: Transfer to an amber HPLC vial (protect from light if storing long term).
Troubleshooting Guide
Issue: Peak Tailing
-
Cause: Secondary interactions between the amine and residual silanols on the silica.
-
Fix: Ensure mobile phase pH is sufficiently low (< 2.0) for the Crownpak method.[7][4][5] For RP-HPLC, increase TFA concentration or switch to a "base-deactivated" C18 column.
Issue: Loss of Resolution (Chiral)
-
Cause: Column contamination or temperature fluctuation.
-
Fix: Chiral recognition is exothermic. Lower the temperature (e.g., from 25°C to 15°C) to significantly increase resolution (
).
Issue: High Backpressure (Crownpak)
-
Cause: Precipitation of salts or dirty samples.
-
Fix: These columns are fragile. Never exceed the manufacturer's pressure limit (typically ~30 MPa). Wash with water/methanol mixtures if pressure builds.
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
-
Péter, A., et al. (2004). "Comparison of the separation efficiencies of chirobiotic T and TAG columns in the separation of unusual amino acids." Journal of Chromatography A.
-
Soriano-Maldonado, P., et al. (2014). "Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine...". ACS Omega.
-
Sigma-Aldrich. D-Homophenylalanine Product Specification & HPLC Assay.
-
Phenomenex. Chiral HPLC Separations - Application Guide.
Sources
- 1. D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 82795-51-5 CAS MSDS (D-Homophenylalanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chiraltech.com [chiraltech.com]
Experimental procedure for enzymatic resolution of homophenylalanine
Application Note: Enzymatic Resolution of Homophenylalanine
Abstract
This application note details a robust, scalable protocol for the production of L-homophenylalanine (L-Hph) via the enzymatic kinetic resolution of N-acetyl-DL-homophenylalanine. Utilizing Aminoacylase I (EC 3.5.1.14), this method offers high enantioselectivity (
Introduction & Principle
The Challenge: Homophenylalanine is a non-proteinogenic amino acid.[1] Chemical synthesis typically yields a racemic mixture (DL-Hph). Separating these enantiomers via fractional crystallization of diastereomeric salts is labor-intensive and has low atom economy.
The Biocatalytic Solution: The method relies on the stereoselective hydrolytic activity of Aminoacylase I (typically sourced from Aspergillus melleus or Porcine Kidney). The enzyme strictly recognizes the L-enantiomer of N-acetyl-homophenylalanine, hydrolyzing the amide bond to release free L-homophenylalanine and acetic acid. The N-acetyl-D-homophenylalanine remains unreacted, allowing for facile separation based on solubility differences at varying pH levels.
Mechanism of Action:
Materials & Reagents
Chemicals[2][3][4][5]
-
Substrate: N-Acetyl-DL-homophenylalanine (Synthesized via acetylation of DL-Hph with acetic anhydride).
-
Enzyme: Aminoacylase I (Grade:
U/mg solid, Source: Aspergillus melleus or Porcine Kidney). -
Buffer System: 0.1 M Potassium Phosphate Buffer (PBS), pH 7.5.
-
Cofactor: Cobalt(II) chloride hexahydrate (
) – Critical for enzyme activation. -
Solvents: 6M HCl, 2M NaOH, Ethyl Acetate (for extraction).
-
Resin: Dowex 50W-X8 (H+ form) cation exchange resin.
Equipment
-
Thermostatic shaker or overhead stirrer with temperature control.
-
pH-stat titrator (recommended for scale-up to maintain pH 7.5).
-
HPLC with Chiral Column (e.g., Daicel Crownpak CR(+) or Chirex 3126).
Experimental Procedure
Step 1: Substrate Preparation (Pre-Reaction)
Ensure the substrate is fully dissolved and the pH is adjusted before adding the enzyme to prevent denaturation.
-
Dissolve 10.0 g (approx. 45 mmol) of N-acetyl-DL-homophenylalanine in 150 mL of 0.1 M Phosphate Buffer.
-
Adjust pH to 7.5 using 2M NaOH.
-
Add
to a final concentration of 0.5 mM. Note: Cobalt ions stabilize the enzyme and enhance catalytic turnover.
Step 2: Enzymatic Hydrolysis (Resolution)
-
Enzyme Addition: Add 50 mg of Aminoacylase I dissolved in 5 mL of buffer.
-
Incubation: Stir the mixture gently at 37°C .
-
pH Maintenance: The reaction produces acetic acid, which lowers pH. Maintain pH at 7.5
0.2 using a pH-stat with 1M NaOH or manual addition. -
Monitoring: Monitor the reaction via TLC (ninhydrin stain reveals free L-Hph) or HPLC.
-
Endpoint: The reaction typically reaches 50% conversion (theoretical maximum) in 12–24 hours.
-
Step 3: Downstream Processing (Purification)
This step leverages the zwitterionic nature of the product versus the acidic nature of the unreacted substrate.
-
Quenching: Adjust pH to 5.0 with 6M HCl to deactivate the enzyme (or filter if immobilized).
-
Separation of D-Isomer:
-
Acidify the solution further to pH 1.5 using 6M HCl.
-
Extract the unreacted N-acetyl-D-homophenylalanine using Ethyl Acetate (
mL). -
Note: The organic phase contains the D-substrate (which can be racemized and recycled).[1] The aqueous phase contains the L-homophenylalanine hydrochloride.
-
-
Isolation of L-Hph:
-
Load the aqueous phase onto a Dowex 50W-X8 cation exchange column.
-
Wash with water to remove salts and traces of acetic acid.
-
Elute L-homophenylalanine with 1M
. -
Concentrate the eluent in vacuo to obtain white crystals.
-
Analytical Methods & Quality Control
HPLC Method for Enantiomeric Excess (ee):
-
Column: Crownpak CR(+) (Daicel).
-
Mobile Phase:
(pH 1.5) / Methanol (90:10). -
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm.
-
Retention Times: L-Hph elutes before D-Hph (if any D-amine formed via non-specific hydrolysis).
Calculation of Selectivity (E-value):
Use the equation by Chenault & Whitesides:
Data Presentation & Visualization
Typical Performance Metrics
| Parameter | Value | Notes |
| Substrate Conc. | 0.3 – 0.5 M | High loading possible |
| Temperature | 35°C – 40°C | Optimal for A. melleus Acylase |
| Time | 12 – 24 h | Depends on enzyme loading |
| Conversion | 49 – 50% | Kinetic resolution limit |
| Product ee% | > 99.5% | Optical purity |
| Yield (Isolated) | 40 – 45% | Relative to racemic start |
Process Workflow Diagram
Figure 1: Workflow for the Acylase I mediated resolution of Homophenylalanine.
Mechanistic Pathway
Figure 2: Kinetic mechanism of the Acylase I stereoselective hydrolysis.
Troubleshooting & Optimization (Expert Insights)
-
Low Conversion (<40%):
-
Cause: Product inhibition by acetate or pH drift.
-
Fix: Ensure robust buffering capacity or use a pH-stat. Check if
was added; commercially dialyzed enzymes often lack the necessary metal cofactor.
-
-
Low Enantioselectivity (ee < 95%):
-
Cause: Spontaneous hydrolysis (rare at pH 7.5) or impure enzyme.
-
Fix: Lower the reaction temperature to 25°C. While this slows the rate, it generally increases the
-value (selectivity).
-
-
Substrate Solubility:
-
Issue: N-Acetyl-Hph is hydrophobic.
-
Fix: Up to 10% (v/v) Methanol or DMSO can be added as a co-solvent without significantly denaturing Acylase I.
-
References
-
Whitesides, G. M., et al. (1989).[2] "Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I." Journal of the American Chemical Society.[2]
-
Zhao, H., et al. (2002).[3] "Concise synthesis and enzymatic resolution of L-(+)-homophenylalanine hydrochloride." Synthetic Communications.
-
Chenault, H. K., et al. (1989).[2] "Kinetic resolution of unnatural and rarely occurring amino acids."[2] Journal of the American Chemical Society.
- Bommarius, A. S., & Riebel, B. R. (2004). Biocatalysis: Fundamentals and Applications. Wiley-VCH.
Sources
- 1. EP0310012A2 - Process for the preparation of optically pure homophenyl alanine - Google Patents [patents.google.com]
- 2. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]
- 3. experts.umn.edu [experts.umn.edu]
Advanced Protocols: Application of D-Homophenylalanine in ACE Inhibitor Development
Content Type: Application Note & Technical Guide Target Audience: Medicinal Chemists, Process Development Scientists, QC Analysts
Executive Summary & Strategic Rationale
In the development of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Enalapril, Lisinopril, Ramipril), the homophenylalanine (HPA) moiety serves as a critical hydrophobic anchor, mimicking the phenylalanine residue of Angiotensin I. While the L-isomer (S-configuration) is the pharmacologically active scaffold required for zinc coordination at the ACE active site, D-Homophenylalanine plays an indispensable, albeit distinct, role in the drug development lifecycle.
This guide details the application of D-Homophenylalanine in three specific domains:
-
Structure-Activity Relationship (SAR) Profiling: Using D-HPA to synthesize "inactive" diastereomers (R,S-isomers) to map the stereochemical constraints of the ACE S1 subsite.
-
Quality Control & Compliance: Utilization as a Certified Reference Material (CRM) for quantifying enantiomeric impurities (ICH Q3A/Q6A compliance).
-
Novel Synthetic Routes: Biocatalytic production of D-HPA and its potential use in protease-resistant retro-inverso peptide analogues.
Mechanistic Insight: Stereochemical Causality in ACE Inhibition
To understand the application of D-Homophenylalanine, one must first visualize the binding constraints of the target enzyme. ACE is a zinc-metallopeptidase. Inhibitors typically act as transition-state analogues.
The Binding Pocket Interaction
The potency of ACE inhibitors relies on the S1 hydrophobic pocket accommodating the phenylethyl side chain of homophenylalanine.
-
L-Homophenylalanine ((S)-configuration): Orients the phenyl ring deep into the S1 hydrophobic pocket while positioning the adjacent carboxylate/phosphonate group to coordinate with the catalytic Zinc ion (
). -
D-Homophenylalanine ((R)-configuration): Induces a steric clash with the enzyme wall or misaligns the zinc-binding group (ZBG), drastically reducing affinity (often by
-fold). This "stereochemical switch" is used to validate the binding mode during lead optimization.
Visualization of Stereoselective Binding
The following diagram illustrates the divergent pathways of L- vs. D-HPA derivatives within the ACE active site.
Figure 1: Mechanistic divergence of L- vs. D-Homophenylalanine binding modes in the ACE catalytic domain.
Protocol A: Biocatalytic Synthesis of D-Homophenylalanine
Objective: Produce high-purity D-Homophenylalanine for use as a chiral standard or SAR probe. Method: Dynamic Kinetic Resolution (DKR) using D-Amino Acid Transaminase (DAAT).
Rationale
Chemical synthesis of D-HPA often results in racemization. The biocatalytic route ensures high enantiomeric excess (
Materials
-
Substrate: 2-oxo-4-phenylbutyric acid (OPBA)
-
Amine Donor: D-Glutamate or D-Alanine
-
Enzyme: Recombinant D-Amino Acid Transaminase (e.g., from Bacillus sp.)
-
Cofactor: Pyridoxal-5'-phosphate (PLP)
-
Buffer: 50 mM Potassium Phosphate, pH 8.0
Step-by-Step Workflow
-
Preparation: Dissolve 50 mM OPBA and 100 mM D-Glutamate in phosphate buffer. Add 0.1 mM PLP.
-
Initiation: Add DAAT (10 U/mL) and incubate at 30°C with gentle shaking (150 rpm).
-
Equilibrium Shift: To drive the reaction to completion, couple with Glutamate Dehydrogenase (GluDH) to recycle
-ketoglutarate back to glutamate (requires ammonia and NADH). -
Termination: Quench reaction with 1M HCl after 24 hours.
-
Isolation:
-
Adjust pH to 2.0.
-
Apply to cation exchange resin (Dowex 50W).
-
Elute with 1M
. -
Concentrate and crystallize from water/ethanol.
-
Yield Expectation: 85-90%
Purity:
Protocol B: Synthesis of D-Enalaprilat (SAR Control)
Objective: Synthesize the (R,S,S)-diastereomer of Enalaprilat to validate the stereochemical requirement of the S1 pocket. Scope: Coupling D-Homophenylalanine ethyl ester with L-Proline.
Reaction Scheme
Experimental Procedure
-
Activation: Dissolve D-Homophenylalanine ethyl ester HCl (1.0 eq) in DCM. Neutralize with N-methylmorpholine (NMM).
-
Coupling: Add N-(tert-butoxycarbonyl)-L-proline (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).
-
Reaction: Stir at
for 1 hour, then warm to Room Temperature (RT) for 12 hours. -
Workup:
-
Wash with 5%
, sat. , and brine. -
Dry over
and concentrate.
-
-
Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.
-
Reductive Amination (Final Step for Enalapril-like structure):
-
React the dipeptide with ethyl 2-oxo-4-phenylbutanoate using
in ethanol. -
Note: This step introduces another chiral center. For strict D-HPA control, use the pre-formed D-HPA derivative in the coupling step.
-
Protocol C: Analytical Validation (Chiral HPLC)
Objective: Quantify D-Homophenylalanine impurity in L-Homophenylalanine bulk API.
Requirement: Limit of Quantitation (LOQ)
Chromatographic Conditions
| Parameter | Setting |
| Column | Chiralpak ZWIX(+) or Crownpak CR(+) (specifically for amino acids) |
| Mobile Phase | 50 mM |
| Flow Rate | 0.5 mL/min |
| Temperature | 25°C |
| Detection | UV @ 210 nm (or fluorescence for higher sensitivity) |
| Run Time | 20 minutes |
System Suitability Criteria
-
Resolution (
): between L-HPA and D-HPA peaks. -
Tailing Factor:
. -
Retention Times:
-
L-Homophenylalanine: ~8.5 min
-
D-Homophenylalanine: ~12.2 min (varies by column choice).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Product inhibition or equilibrium limitation. | Implement in situ product crystallization or use excess amine donor. |
| Racemization in Protocol B | Base-catalyzed proton abstraction during coupling. | Use "racemization-free" coupling agents like HATU/HOAt; maintain low temperature ( |
| Poor Resolution in Protocol C | Column aging or incorrect pH. | Regenerate column; ensure mobile phase pH is acidic (< 2.0) to protonate the amine. |
References
-
Biocatalytic Synthesis of Chiral Intermediates
-
ACE Inhibitor Structure-Activity Relationships
- Title: Angiotensin-converting enzyme inhibitors: structural features and structure-activity rel
- Source: Journal of Cardiovascular Pharmacology.
-
URL:[Link] (Representative link for SAR principles).
-
Analytical Methods for Chiral Amino Acids
- Title: Separation of amino acid enantiomers by HPLC using chiral st
- Source: Journal of Chrom
-
URL:[Link]
-
Synthesis of Homophenylalanine Derivatives
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Practical and Diastereoselective Synthesis of Angiotensin Converting Enzyme Inhibitors [jstage.jst.go.jp]
- 3. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-Protection Strategies for D-(R)-Homophenylalanine
Topic: Techniques for N-protection of D-(R)-Homophenylalanine for synthesis Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.[1]
Introduction & Strategic Analysis
D-Homophenylalanine (D-Hph, CAS: 82795-51-5) is a critical non-proteinogenic amino acid intermediate, widely utilized in the synthesis of ACE inhibitors (e.g., Lisinopril precursors), enkephalinase inhibitors, and peptidomimetics.[1] Structurally, the insertion of a methylene group (
However, this structural modification introduces specific synthetic challenges:
-
Hydrophobicity: The extended alkyl chain increases lipophilicity, complicating solubility in standard aqueous Schotten-Baumann conditions.
-
Cost & Chirality: As a high-value chiral building block, preservation of the
-configuration is paramount.[1] While less prone to direct azlactone-mediated racemization than phenylglycine, D-Hph can still undergo partial epimerization under strongly basic conditions or high temperatures.[1] -
Dipeptide Formation: The use of highly reactive chloroformates (e.g., Fmoc-Cl) can lead to the formation of "protected dipeptides" (e.g., Fmoc-D-Hph-D-Hph-OH) via mixed anhydride intermediates.[1]
This guide details optimized protocols for Fmoc and Boc protection, prioritizing enantiomeric purity and yield .
Decision Matrix: Selecting the Protection Strategy
Before initiating synthesis, select the protocol based on downstream applications.
Figure 1: Decision matrix for selecting the appropriate N-protection group based on synthesis scale and chemical compatibility.
Protocol A: Fmoc-Protection (Fmoc-OSu Method)[1]
Objective: Synthesis of N-(9-Fluorenylmethoxycarbonyl)-D-homophenylalanine (Fmoc-D-Hph-OH). Rationale: We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl.[1] Fmoc-Cl is highly reactive and often generates the impurity Fmoc-D-Hph-D-Hph-OH (5-10%) via a mixed anhydride mechanism.[1] Fmoc-OSu suppresses this side reaction.[1]
Materials
-
D-Homophenylalanine (1.0 eq)[1]
-
Fmoc-OSu (1.1 eq)[1]
-
(2.5 eq) — Preferred over
to maintain pH < 10, minimizing racemization risk. -
Solvents: Water / Acetone (1:1 v/v) or Water / 1,4-Dioxane.[1]
Step-by-Step Methodology
-
Solubilization (The Critical Step):
-
In a round-bottom flask, suspend D-Homophenylalanine (10 mmol, 1.79 g) in 25 mL of Water.
-
Add
(25 mmol, 2.10 g). Stir until the amino acid dissolves completely. -
Note: If the solution remains cloudy, add acetone (5-10 mL) to assist wetting, but ensure the base is fully dissolved first.
-
-
Reagent Addition:
-
Dissolve Fmoc-OSu (11 mmol, 3.71 g) in 25 mL of Acetone (or Dioxane).
-
Add the Fmoc-OSu solution dropwise to the aqueous amino acid solution over 30 minutes at room temperature (
). -
Why: Slow addition prevents precipitation of the reagent before it reacts.
-
-
Reaction Monitoring:
-
Stir vigorously for 4–16 hours.
-
TLC Check: Mobile phase Chloroform/Methanol/Acetic Acid (90:8:2). Ninhydrin stain should show disappearance of the free amino acid (spot at baseline) and appearance of the UV-active product (
).
-
-
Workup (pH Controlled):
-
Evaporate the organic solvent (Acetone/Dioxane) under reduced pressure (Rotavap at
). Do not exceed to prevent thermal degradation. -
The remaining aqueous solution may contain unreacted Fmoc-OSu as a precipitate.[1] Extract this basic aqueous layer with Diethyl Ether (
) to remove organic impurities. Discard the ether layer.
-
-
Acidification & Isolation:
-
Drying & Crystallization:
Protocol B: Boc-Protection (Scalable)[1]
Objective: Synthesis of N-(tert-Butoxycarbonyl)-D-homophenylalanine (Boc-D-Hph-OH). Rationale: Boc protection is generally more robust and cheaper for large-scale solution-phase synthesis.[1]
Materials
-
D-Homophenylalanine (1.0 eq)[1]
-
Di-tert-butyl dicarbonate (
) (1.1 eq)[1] -
1N NaOH (2.2 eq)
-
Solvent: 1,4-Dioxane / Water (1:1).[1]
Step-by-Step Methodology
-
Setup:
-
Dissolve D-Hph (10 mmol, 1.79 g) in a mixture of Water (15 mL) and 1,4-Dioxane (15 mL).
-
Add 1N NaOH (22 mL) to adjust pH to ~10–11.
-
-
Reaction:
-
Cool the mixture to
. -
Add
(11 mmol, 2.40 g) (dissolved in a small amount of dioxane if solid). -
Remove ice bath and stir at Room Temperature for 4–6 hours.
-
pH Maintenance: Periodically check pH.[1][4] If it drops below 9, add small aliquots of NaOH to maintain basicity (crucial for reaction kinetics).
-
-
Workup:
-
Precipitation:
-
Acidify the aqueous phase carefully with
to pH 2–3. -
Caution:
gas may evolve. -
Extract the oil/solid with Ethyl Acetate (
). -
Dry over
, filter, and concentrate to yield a white solid or viscous oil (Boc-D-Hph-OH often crystallizes slowly).[1]
-
Quality Control & Validation
Trustworthiness in synthesis requires rigorous validation of the chiral center.
Table 1: Analytical Specifications for Protected D-Hph
| Test | Method | Acceptance Criteria |
| Purity | HPLC ( | > 98.0% |
| Identity | Consistent structure; Integration matches.[1] | |
| Chiral Purity | Chiral HPLC (Daicel Crownpak CR(+) or Chiralpak AD-H) | > 99.5% ee (No L-isomer detected) |
| Optical Rotation | Polarimeter ( | Specific rotation |
Workflow Diagram
Figure 2: Generalized workflow for N-protection of hydrophobic amino acids.
Troubleshooting & Causality
Issue 1: Low Yield / Incomplete Reaction
-
Cause: D-Homophenylalanine is more hydrophobic than Phenylalanine.[1] If the organic co-solvent (Dioxane/Acetone) ratio is too low, the reagent (
/Fmoc-OSu) may precipitate out of the reaction zone. -
Solution: Increase organic solvent ratio to 1:1 or 2:1. Ensure vigorous stirring to maximize the interface in biphasic systems.
Issue 2: Racemization (Loss of D-configuration)
-
Cause: High pH (>12) promotes enolization of the
-proton. -
Solution: Use
instead of NaOH for Fmoc protection. Keep temperature strictly below .
Issue 3: Gelatinous Precipitate during Acidification
-
Cause: Rapid precipitation trapping impurities.[1]
-
Solution: Acidify slowly with vigorous stirring. If an oil forms, extract immediately with EtOAc rather than waiting for crystallization.
References
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][5][6][7] Chemical Reviews, 109(6), 2455-2504.[1] (Detailed review of protection mechanisms and side reactions). Available at: [Link]
-
National Institutes of Health (NIH). "Backbone Protecting Groups for Enhanced Peptide Synthesis." PubMed Central.[1] Available at: [Link]
Sources
- 1. CAS 1012-05-1: dl-homophenylalanine | CymitQuimica [cymitquimica.com]
- 2. CN116730873A - Synthesis method of N-Boc-L-phenylalaninol - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
Application Note: Solution-Phase Peptide Synthesis Using D-Homophenylalanine
[1]
Executive Summary
D-Homophenylalanine (D-Hph) is a non-proteinogenic amino acid structurally analogous to phenylalanine but possessing an extended methylene bridge in the side chain. This modification imparts unique conformational flexibility and enhanced proteolytic stability to peptide therapeutics, making it a critical scaffold in the design of ACE inhibitors, protease inhibitors, and neuropeptide analogues.
However, the solution-phase synthesis of peptides containing D-Hph presents distinct challenges:
-
Racemization Risk: The preservation of the D-configuration is thermodynamically unfavorable during activation, particularly if oxazolone formation occurs.
-
Hydrophobicity: The extended alkyl chain increases aggregation tendencies in standard organic solvents.
-
Purification: Separating the D-Hph product from potential L-epimers requires stringent chromatographic or crystallization conditions.
This guide provides a validated, low-racemization protocol for coupling Boc-D-Hph-OH in solution phase, utilizing the DIC/Oxyma Pure activation strategy to ensure enantiomeric excess (ee) >99%.
Chemical Properties & Strategic Planning
The D-Homophenylalanine Scaffold
Unlike Phenylalanine, D-Hph possesses a
| Property | Value | Implication for Synthesis |
| Molecular Weight | 179.22 g/mol | Higher MW than Phe; affects mass balance calculations. |
| Side Chain | Increased lipophilicity; requires high-solvency systems (DMF/NMP). | |
| Stereocenter | Prone to base-catalyzed epimerization during activation. | |
| Solubility | Moderate (Water), High (Organic) | Protected derivatives (Boc/Fmoc) are highly soluble in DCM/DMF. |
Racemization Control Mechanisms
The primary failure mode in D-amino acid coupling is the loss of chirality via the 5(4H)-oxazolone mechanism.[1] To prevent this, we employ a "chaotropic" coupling environment that suppresses proton abstraction from the
The "Safe-Zone" Triad:
-
Activator: Carbodiimide (DIC) + Oxime (Oxyma Pure). Oxyma is superior to HOBt in suppressing racemization due to its lower pKa and higher nucleophilicity.
-
Base: 2,4,6-Collidine (TMP) . Unlike DIPEA, Collidine is sterically hindered and insufficiently basic to abstract the
-proton, yet sufficient to neutralize acid salts. -
Temperature: Strict control at
during activation, rising to only after the active ester is formed.
Visualizing the Racemization Pathway
The following diagram illustrates the critical decision pathways to avoid the "Danger Zone" of racemization.
Figure 1: Mechanism of racemization risk and suppression via Oxyma additives.[2]
Experimental Protocol
Target Synthesis: Boc-D-Hph-Leu-OBzl Scale: 5.0 mmol Rationale: This dipeptide represents a hydrophobic core common in protease inhibitors. The Benzyl (OBzl) ester is used for the C-terminus to allow easy solution-phase workup and hydrogenolytic deprotection.
Materials & Reagents[4][5][6][7]
-
Amino Acid 1: Boc-D-Homophenylalanine (Boc-D-Hph-OH) (1.0 eq, 1.40 g)
-
Amino Acid 2: H-Leu-OBzl
TsOH (Leucine Benzyl Ester Tosylate) (1.0 eq, 1.97 g) -
Coupling Reagent: DIC (N,N'-Diisopropylcarbodiimide) (1.1 eq)
-
Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.1 eq)
-
Base: 2,4,6-Collidine (1.0 eq - only to neutralize the TsOH salt)
-
Solvent: DMF (Anhydrous) / DCM (Dichloromethane)
Step-by-Step Methodology
Step 1: Preparation of the Amine Component
-
Goal: Free the amine from the tosylate salt without excess base.
-
Procedure:
-
Dissolve H-Leu-OBzl
TsOH (1.97 g, 5 mmol) in 15 mL of DCM/DMF (4:1 ratio). -
Add 2,4,6-Collidine (0.66 mL, 5 mmol) dropwise at
. -
Stir for 5 minutes. Note: Collidine forms a salt with TsOH but does not cause racemization or premature activation.
-
Step 2: Pre-Activation of D-Homophenylalanine
-
Goal: Generate the active Oxyma ester in situ.
-
Procedure:
-
In a separate flask, dissolve Boc-D-Hph-OH (1.40 g, 5 mmol) and Oxyma Pure (0.78 g, 5.5 mmol) in 10 mL DMF.
-
Cool to
in an ice bath. -
Add DIC (0.86 mL, 5.5 mmol) dropwise.
-
Stir at
for 3-5 minutes .
-
Observation: The solution may turn slightly yellow, indicating active ester formation. Do not stir longer than 10 mins to avoid rearrangement to N-acylurea.
-
Step 3: Coupling Reaction[3][4]
-
Procedure:
-
Transfer the cold Pre-Activated D-Hph solution into the flask containing the H-Leu-OBzl solution.
-
Rinse the transfer vessel with 2 mL DMF.
-
Allow the reaction to stir at
for 30 minutes, then remove the ice bath and stir at room temperature ( ) for 2-4 hours. -
Monitoring: Check reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1) or LC-MS.[5][6] Look for the disappearance of the amine peak.
-
Step 4: Work-Up (Extraction)
-
Goal: Remove urea byproducts, unreacted Oxyma, and base salts.
-
Procedure:
-
Evaporate the bulk of DMF under reduced pressure (rotary evaporator,
). -
Redissolve the oily residue in 100 mL Ethyl Acetate (EtOAc).
-
Wash Sequence:
-
mL 1M KHSO
(Removes Collidine and unreacted amine). Crucial: Use KHSO instead of HCl to protect the Boc group. - mL Water (Removes urea and Oxyma).
-
mL 5% NaHCO
(Removes unreacted Boc-D-Hph-OH). - mL Brine .
-
mL 1M KHSO
-
Dry the organic layer over anhydrous Na
SO , filter, and concentrate to dryness.
-
Step 5: Crystallization
-
Procedure:
-
Dissolve the crude foam in a minimum amount of hot Ethyl Acetate.
-
Add Hexane dropwise until turbidity persists.
-
Allow to stand at
overnight. -
Filter the white precipitate.
-
Analytical Validation
To ensure the D-configuration was maintained, Chiral HPLC is mandatory. Standard C18 columns cannot separate enantiomers effectively.
| Parameter | Specification |
| Column | Chiralpak IA or IB (Amylose-based immobilized phase) |
| Mobile Phase | Hexane : Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Expected Result | Single peak for D-L isomer. Any L-L isomer (from racemization) typically elutes at a different retention time. |
| Acceptance Criteria |
Workflow Visualization
Figure 2: Step-by-step workflow for the solution-phase synthesis of Boc-D-Hph-Leu-OBzl.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation or steric hindrance. | Switch to HATU/HOAt with Collidine. Increase reaction time to 12h. |
| Racemization (>1%) | Base strength too high or temperature spike. | Ensure temperature is |
| Gelation | Peptide aggregation (common with Hph). | Add chaotropic salts (e.g., LiCl) to the DMF solution or use NMP as solvent. |
| Oily Product | Residual DMF or impurities. | Perform multiple water washes.[4] Triturate the oil with cold pentane or diethyl ether to induce solidification. |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]
- 5. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Continuous Biocatalytic Synthesis of L-Homophenylalanine in an Ultrafiltration Membrane Bioreactor
Target Audience: Researchers, Bioprocess Scientists, and Pharmaceutical Drug Development Professionals Content Type: In-Depth Technical Guide & Validated Protocol
Executive Summary
Enantiomerically pure L-homophenylalanine (L-HPA) is a high-value chiral building block extensively utilized in the pharmaceutical industry to synthesize angiotensin-converting enzyme (ACE) inhibitors, such as enalapril, lisinopril, and ramipril ()[1]. Traditional chemical syntheses of L-HPA are plagued by process complexity, low atom economy, and heavy environmental burdens[2].
Biocatalysis offers a highly selective, green alternative, yielding >99% enantiomeric excess (ee)[3]. However, the industrial viability of dehydrogenase-catalyzed reactions depends heavily on the cost-effective retention of enzymes and the continuous regeneration of expensive cofactors (NADH)[3]. This application note details the mechanistic framework and self-validating protocols for synthesizing L-HPA via an integrated Membrane Bioreactor (MBR). By coupling L-phenylalanine dehydrogenase (PheDH) with formate dehydrogenase (FDH) within a size-exclusion membrane system, bioprocess scientists can achieve continuous production, high space-time yields, and simplified downstream processing[4].
Mechanistic Framework & Reaction Engineering
The Coupled Biocatalytic Pathway
The synthesis of L-HPA relies on the reductive amination of the prochiral substrate 2-oxo-4-phenylbutyric acid (OPBA), catalyzed by NADH-dependent PheDH[4]. Because stoichiometric consumption of NADH is economically prohibitive, an in situ cofactor regeneration system is mandatory.
We utilize Formate Dehydrogenase (FDH) to oxidize formate into carbon dioxide (CO₂), simultaneously reducing NAD⁺ back to NADH[3]. Causality of Design: The choice of FDH is driven by thermodynamics. The oxidation of formate produces CO₂ gas, which continuously escapes the aqueous reaction mixture. This phase change removes a product from the system, shifting the thermodynamic equilibrium entirely toward NADH formation according to Le Chatelier’s principle, thereby driving the OPBA-to-L-HPA conversion to near completion.
Fig 1: Coupled biocatalytic pathway for L-HPA synthesis with in situ NADH regeneration.
Membrane Bioreactor (MBR) Dynamics
The MBR operates on the principle of precise size exclusion. PheDH (typically a multimer >300 kDa) and FDH (~80 kDa) are macromolecular proteins. By utilizing a flat-sheet or hollow-fiber ultrafiltration membrane with a Molecular Weight Cut-Off (MWCO) of 10,000 to 14,000 Da, the biocatalysts are completely retained within the reactor[4]. Conversely, the small-molecule product L-HPA (MW 179.2 g/mol ) freely permeates the membrane[4].
Causality of Design: Continuous removal of L-HPA prevents product inhibition, a common bottleneck in batch transaminase and dehydrogenase reactions. Furthermore, obtaining a protein-free permeate drastically simplifies downstream crystallization.
Fig 2: Schematic of the integrated membrane bioreactor (MBR) for continuous L-HPA production.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. By monitoring specific in-process metrics (e.g., Absorbance at 340 nm), researchers can instantly verify the mechanistic integrity of the reaction.
Materials & Reagents
-
Substrate: 2-oxo-4-phenylbutyric acid (OPBA), 50 mM
-
Amine Donor/Cofactor Source: Ammonium formate, 200 mM
-
Enzymes: L-Phenylalanine dehydrogenase (PheDH) and Formate dehydrogenase (FDH)
-
Cofactor: NAD⁺ (For continuous flow without PEGylation, a trace feed of 0.5 mM NAD⁺ is maintained; alternatively, PEG-20000-NAD⁺ can be used for complete retention).
-
Buffer: 100 mM Tris-HCl buffer
-
Hardware: 500 mL stirred cell MBR equipped with a regenerated cellulose membrane (MWCO 12,000 Da)[4].
Step-by-Step Methodology
Step 1: Feed Preparation & pH Optimization
-
Dissolve 50 mM OPBA and 200 mM ammonium formate in 100 mM Tris-HCl buffer.
-
Adjust the pH of the feed solution strictly to 8.5 using 1M NaOH or HCl.
-
Causality: Enzymes are highly sensitive to pH changes. A pH of 8.5 provides the optimal balance between maximizing the reductive amination activity of PheDH and preventing the alkaline denaturation of the biocatalysts ()[3].
-
Step 2: MBR Initialization
-
Pre-condition the ultrafiltration membrane by passing 200 mL of pure Tris-HCl buffer (pH 8.5) through the system to remove storage preservatives.
-
Load the MBR with 50 mL of the substrate feed.
-
Inject the biocatalyst payload: 10 U/mL of PheDH, 10 U/mL of FDH, and 0.5 mM NAD⁺.
-
Seal the reactor and initiate gentle stirring (150 rpm) at 30 °C.
Step 3: Continuous Operation & In-Process Validation
-
Start the peristaltic pump to introduce the feed solution at a flow rate matching the membrane flux (e.g., 10 mL/h), maintaining a constant Transmembrane Pressure (TMP) of 1.5 bar.
-
Self-Validation Check (NADH Monitoring): Continuously route a micro-stream of the retentate through a UV-Vis flow cell set to 340 nm (the absorption peak of NADH).
-
Logic: If Abs₃₄₀ drops significantly, the FDH regeneration cycle is failing (likely due to formate depletion or FDH denaturation). If Abs₃₄₀ spikes and plateaus, PheDH is failing to consume NADH, indicating OPBA depletion or PheDH inactivation. A steady-state Abs₃₄₀ confirms system equilibrium.
-
Step 4: Downstream Product Recovery
-
Collect the protein-free permeate.
-
Acidify the permeate to pH 2.0 using concentrated HCl.
-
Causality: L-HPA is sparingly soluble in highly acidic aqueous systems. Acidification triggers spontaneous reactive crystallization, allowing the pure L-HPA to precipitate out of the solution for easy filtration[5].
-
Quantitative Data & Process Optimization
The following tables summarize the critical operational parameters and the comparative advantages of the MBR system over traditional batch processing.
Table 1: Optimization of Reaction Parameters
| Parameter | Tested Range | Optimal Value | Causality / Effect |
| pH | 7.0 - 9.5 | 8.5 | Yields >80% conversion. Balances enzyme stability and maximal amination activity[3]. |
| Temperature | 20 - 45 °C | 30 °C | Prevents thermal denaturation of PheDH while maintaining high membrane flux. |
| Formate:OPBA Ratio | 1:1 to 5:1 | 4:1 | Ensures complete NADH regeneration without causing excessive ionic strength or osmotic pressure. |
Table 2: Performance Comparison: Batch vs. Integrated MBR
| Metric | Traditional Batch Reactor | Integrated Membrane Bioreactor (MBR) |
| Enzyme Reusability | Single-use (lost in downstream) | Continuous retention (>10 cycles)[4] |
| Product Inhibition | High (accumulation of L-HPA) | Negligible (continuous elution) |
| Downstream Processing | Complex (requires protein precipitation) | Simplified (permeate is protein-free)[4] |
| Enantiomeric Excess | >99% | >99% [3] |
Troubleshooting & Causality Analysis
Even in validated systems, deviations can occur. Use this causality matrix to diagnose and resolve process failures:
-
Symptom: Rapid decline in permeate flux.
-
Root Cause: Concentration polarization or membrane fouling. The accumulation of macromolecular enzymes at the membrane surface creates a secondary gel layer.
-
Solution: Increase the stirring rate in the MBR to enhance shear forces at the membrane surface, or implement a brief back-flushing cycle.
-
-
Symptom: Product yield drops below 80% with a simultaneous drop in pH.
-
Root Cause: The enzymatic conversion generates minor acidic byproducts or unbuffered CO₂ accumulation, causing pH drift away from the 8.5 optimum[3].
-
Solution: Integrate an automated pH-stat dosing system feeding 0.1 M NaOH directly into the retentate loop.
-
-
Symptom: L-HPA detected in the retentate but not in the permeate.
-
Root Cause: Membrane compaction or incorrect MWCO selection leading to pore blockage.
-
Solution: Verify that the operating TMP does not exceed the membrane's structural limits (keep < 2.0 bar for standard regenerated cellulose).
-
References
-
Ahmad, A. L., Oh, P. C., & Abd Shukor, S. R. (2009). "Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor." Biotechnology Advances, 27(3), 286-296. URL:[Link]
-
Ahmad, A. L., Oh, P. C., & Abd Shukor, S. R. (2010). "Synthesis of L-homophenylalanine via integrated membrane bioreactor: Influence of pH on yield." Biochemical Engineering Journal, 52(2-3), 296-300. URL:[Link]
-
Ahmad, A. L., Oh, P. C., & Abd Shukor, S. R. (2011). "L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor." Journal of Life Sciences, 5(7), 523-528. URL:[Link]
-
Tenberg, V., et al. (2020). "Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization." ACS Omega. URL:[Link]
Sources
Application Note: Fed-Batch Biocatalytic Synthesis of L-Homophenylalanine via Coupled Reductive Amination
Abstract
L-Homophenylalanine (L-HPA) is a critical non-proteinogenic amino acid intermediate used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Enalapril, Lisinopril, and Ramipril.[1] Traditional chemical synthesis often yields racemic mixtures requiring costly resolution. This guide details a high-yield, enantioselective fed-batch biotransformation process utilizing a whole-cell biocatalyst (Escherichia coli) co-expressing Phenylalanine Dehydrogenase (PheDH) and Formate Dehydrogenase (FDH) . This coupled system drives the reductive amination of 2-oxo-4-phenylbutyric acid (OPBA) to L-HPA while simultaneously regenerating the NADH cofactor and removing the product via in situ crystallization.
Introduction & Mechanistic Design
The Challenge: Substrate Inhibition & Equilibrium
The direct reductive amination of OPBA to L-HPA is thermodynamically favorable but kinetically challenged.
-
Substrate Inhibition: High concentrations of the keto acid precursor (OPBA) significantly inhibit PheDH activity. Batch processes are therefore limited to low titers (<50 mM).
-
Cofactor Cost: The reaction consumes stoichiometric amounts of NADH. Economical viability requires an efficient regeneration system.
-
Equilibrium: While favorable, the accumulation of product can lead to product inhibition.
The Solution: Coupled Fed-Batch System
To overcome these limitations, we employ a dual-enzyme coupled system within a fed-batch reactor.
-
Primary Reaction: PheDH catalyzes the reductive amination of OPBA using ammonia and NADH.
-
Regeneration Reaction: FDH oxidizes formate to CO₂, reducing NAD⁺ back to NADH.[2] This is irreversible (due to CO₂ off-gassing), driving the primary reaction to completion.
-
Process Mode: A fed-batch strategy maintains OPBA below inhibitory levels (quasi-steady state) while L-HPA accumulates beyond its solubility limit, precipitating out of solution (in situ product removal), which further drives equilibrium.
Pathway Visualization
The following diagram illustrates the coupled enzymatic cascade and the flow of mass/electrons.
Figure 1: Coupled enzymatic cascade. PheDH converts OPBA to L-HPA consuming NADH. FDH regenerates NADH by oxidizing formate to CO2, providing the thermodynamic driving force.
Biocatalyst & Media Preparation[1][3][4]
Host System: E. coli BL21(DE3) harboring a dual-expression plasmid (e.g., pET28a) containing:
-
pheDH gene (Source: Thermoactinomyces intermedius or Bacillus badius).
-
fdh gene (Source: Candida boidinii or Mycobacterium vaccae).
Seed Culture Protocol
-
Medium: Luria-Bertani (LB) broth + Kanamycin (50 µg/mL).
-
Inoculation: Single colony from fresh agar plate.
-
Incubation: 37°C, 250 rpm, 12-16 hours (Overnight).
Fermentation Medium (Modified Terrific Broth)
For high cell density cultivation (HCDC) prior to biotransformation.
| Component | Concentration | Function |
| Tryptone | 12 g/L | Nitrogen source |
| Yeast Extract | 24 g/L | Vitamins/Growth factors |
| Glycerol | 4 mL/L | Carbon source |
| K₂HPO₄ | 12.5 g/L | Buffer/Phosphate |
| KH₂PO₄ | 2.3 g/L | Buffer/Phosphate |
| Trace Elements | 1 mL/L | Cofactors (Zn, Mg, Fe) |
| Antifoam 204 | 0.1 mL/L | Foam control |
Fed-Batch Process Protocol
This process is divided into two distinct phases: (A) Biomass Growth and (B) Biotransformation .
Phase A: Biomass Production (Growth & Induction)
Objective: Maximize biocatalyst load (OD₆₀₀ > 20) before introducing the toxic substrate.
-
Inoculation: Transfer 5% v/v seed culture into the bioreactor (e.g., 5L vessel with 3L working volume).
-
Parameters:
-
Temp: 37°C.[3]
-
pH: 7.0 (Control with 25% NH₄OH and 20% H₃PO₄).
-
DO: >30% (Cascade agitation 300-800 rpm, then O₂ enrichment).
-
-
Induction: When OD₆₀₀ reaches 4.0–6.0 (mid-log phase), add IPTG to final conc. of 0.5 mM.
-
Expression: Lower temperature to 25°C to prevent inclusion bodies. Continue fermentation for 10–12 hours.
-
Validation: Harvest 1 mL, lyse, and check expression via SDS-PAGE or activity assay.
Phase B: Fed-Batch Biotransformation
Objective: Controlled feeding of OPBA to convert to L-HPA without inhibiting the enzyme.
Setup:
-
Substrate Feed (Feed A): 0.5 M OPBA (dissolved in water, pH adjusted to 7.0 with NaOH).
-
Cosubstrate Feed (Feed B): 2.0 M Ammonium Formate (provides NH₄⁺ and Formate).
-
Reaction Temperature: 30°C.
-
pH Control: 8.0 (Crucial for PheDH activity; maintain with NH₄OH).
Step-by-Step Protocol:
-
Transition: Do not harvest cells. Use the whole culture broth. Add NAD⁺ (final conc. 0.5 mM) to the reactor.[4]
-
Initial Pulse: Add OPBA to a final concentration of 20 mM .
-
Feeding Strategy (DO-Stat or Constant Rate):
-
Method: Initiate Feed A (OPBA) and Feed B (Formate) at a molar ratio of 1:1.5 (excess formate ensures regeneration).
-
Rate: 5–10 mL/h/L initially.
-
Control: Monitor Dissolved Oxygen (DO). A spike in DO indicates substrate depletion (metabolic activity drop). Increase feed rate slightly if DO rises (DO-Stat).
-
Limit: Ensure residual OPBA in reactor remains < 50 mM (verify via HPLC every 2 hours).
-
-
Crystallization: As L-HPA concentration exceeds ~20 g/L, white precipitate will form. Increase agitation (to 600+ rpm) to keep solids suspended and prevent mass transfer limitations.
-
Endpoint: Continue feeding until reactor volume limit is reached or productivity drops. Typical duration: 24–48 hours.
Downstream Processing (DSP) & Analysis
The in situ crystallization simplifies DSP significantly.
-
Harvest: Discharge reactor slurry.
-
Acidification: Adjust pH to 2.0 with HCl to dissolve any unreacted OPBA (if necessary) or to maximize L-HPA solubility for cell separation (Optional: L-HPA is amphoteric; isoelectric point is ~5.8. Solubility is lowest at pI. To separate cells from crystals, one strategy is to solubilize crystals at pH < 1 or > 10, remove cells by centrifugation, then re-precipitate L-HPA at pH 5.8).
-
Preferred Industrial Route: Heat the slurry to 60°C (if enzyme stability allows) or adjust pH to 10 to dissolve L-HPA. Centrifuge to remove cell debris.
-
-
Crystallization: Take the supernatant (containing dissolved L-HPA), adjust pH to 5.8 (isoelectric point). Cool to 4°C.
-
Filtration: Filter the white crystals. Wash with cold water and ethanol.
-
Drying: Vacuum dry at 50°C.
Analytical Methods (HPLC)[5][7]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Methanol : 10 mM Phosphate Buffer pH 3.0 (40:60).
-
Detection: UV at 210 nm.
-
Chiral Analysis: Crownpak CR(+) column to verify enantiomeric excess (%ee).
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion Rate | Substrate Inhibition | Pause OPBA feed; allow residual OPBA to be consumed. Reduce feed rate. |
| Low Enantioselectivity (%ee < 99%) | Spontaneous reaction or contamination | Check background chemical amination (rare at pH 8). Ensure enzyme overexpression is dominant. |
| pH Drift | Formate consumption produces CO₂ (alkaline drift if NH₃ used) | Use pH-stat control tightly. CO₂ evolution strips acidity; balance with acid feed if necessary. |
| Foaming | Protein release / CO₂ gassing | Add Antifoam 204. Reduce aeration rate (CO₂ stripping is sufficient agitation). |
Workflow Diagram
Figure 2: Operational workflow for the fed-batch production of L-HPA.
References
-
Gao, D., et al. (2022). "Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis."[5] Angewandte Chemie International Edition, 61(36), e202207077.[5] Link
-
Tiedemann, S., et al. (2025). "Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization."[6] ACS Omega, 10(14), 14382-14389.[6] Link
-
Tariq, M., et al. (2022). "Engineering of phenylalanine dehydrogenase from Thermoactinomyces intermedius for the production of a novel homoglutamate." PLOS ONE, 17(3), e0266205. Link
-
Esbi, A., et al. (2016). "L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor."[7] Applied Biochemistry and Biotechnology. Link
-
Sigma-Aldrich. "Product Specification: L-Homophenylalanine." Link
Sources
- 1. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of phenylalanine dehydrogenase from Thermoactinomyces intermedius for the production of a novel homoglutamate | PLOS One [journals.plos.org]
- 3. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase - Google Patents [patents.google.com]
- 4. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Guide: Optimization of D-(R)-Homophenylalanine HCl Synthesis
Topic: Improving Yield and Purity in D-(R)-Homophenylalanine HCl Synthesis Role: Senior Application Scientist Audience: Researchers, Process Chemists, Drug Development Professionals
Executive Summary & Strategic Route Selection
D-(R)-Homophenylalanine (D-Hphe) is a critical non-proteinogenic amino acid intermediate, particularly in the synthesis of ACE inhibitors (e.g., chemotypes related to Enalapril/Lisinopril) and novel peptide therapeutics. Its structural similarity to phenylalanine, with an extended methylene bridge, imparts unique steric and lipophilic properties.
Achieving high yield (>85%) and high optical purity (>99% ee) requires selecting the correct synthesis strategy based on your scale and available equipment.
Comparison of Primary Synthesis Routes
| Feature | Method A: Hydantoinase Process (Industrial Standard) | Method B: Enzymatic Kinetic Resolution (Lab/Pilot Standard) |
| Mechanism | Dynamic Kinetic Resolution (DKR) | Hydrolytic Kinetic Resolution |
| Theoretical Yield | 100% (via in-situ racemization) | 50% (max per pass without recycling) |
| Enzyme System | D-Hydantoinase + D-Carbamoylase | Serine Protease (e.g., Alcalase, Subtilisin) |
| Purity Profile | High ee (>99%); fewer chemical side products | High ee requires strict conversion control |
| Complexity | High (requires specific biocatalysts) | Low (uses commodity enzymes) |
| Recommendation | Best for Scale-up (>100g) | Best for R&D / Early Phase (<100g) |
Detailed Protocols & Workflows
Method A: The Hydantoinase Dynamic Kinetic Resolution (DKR)
This route is superior for yield because it converts the L-isomer into the D-isomer during the reaction, bypassing the 50% yield limit of classical resolution.
Core Workflow:
-
Substrate: 5-(2-phenylethyl)hydantoin (DL-Hphe-Hydantoin).
-
Enzymatic Cascade:
-
Step 1: D-Hydantoinase selectively hydrolyzes the D-hydantoin to N-carbamoyl-D-homophenylalanine.
-
Step 2: Spontaneous or chemical racemization converts unreacted L-hydantoin to D-hydantoin (maintaining substrate supply).
-
Step 3: D-Carbamoylase (or chemical hydrolysis) converts the N-carbamoyl intermediate to D-Hphe.
-
Graphviz Workflow (DKR):
Caption: Dynamic Kinetic Resolution (DKR) pathway allowing 100% theoretical conversion to D-Homophenylalanine.
Method B: Enzymatic Kinetic Resolution (Subtractive)
If D-specific hydantoinases are unavailable, use this robust protocol using cheap, commercially available proteases (e.g., Alcalase from Bacillus licheniformis).
Protocol:
-
Esterification: Convert DL-Homophenylalanine to N-acetyl-DL-homophenylalanine ethyl ester.
-
Hydrolysis: Incubate with Alcalase in aqueous buffer (pH 7.5–8.0).
-
Separation: Extract the unreacted D-ester with ethyl acetate (L-acid stays in aqueous phase).
-
Chemical Hydrolysis: Reflux the D-ester in 6M HCl to yield D-Hphe HCl.
Critical Step: Salt Formation & Crystallization (HCl)
The conversion of the free base to the Hydrochloride salt is where most purity and handling issues arise (hygroscopicity, stickiness).
Optimized Crystallization Protocol:
-
Dissolution: Dissolve crude D-Hphe free base in minimum volume of dry Methanol (MeOH).
-
Acidification (Anhydrous):
-
Preferred: Add 1.1 equivalents of Acetyl Chloride dropwise at 0°C. (Generates HCl in situ:
). -
Alternative: Bubble dry HCl gas.
-
Avoid: Aqueous HCl if possible, to prevent hydrate formation which can be sticky.
-
-
Precipitation:
-
Stir at room temperature for 1 hour.
-
Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) until turbidity persists.
-
Cool to -20°C overnight.
-
-
Isolation: Filter the white needles under nitrogen. Wash with cold Ether. Dry in a vacuum oven at 40°C over
.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee < 95%)
Diagnosis:
-
Method A: Spontaneous hydrolysis of the chemical intermediate or non-selective background reaction.
-
Method B: "Over-conversion" where the enzyme starts attacking the D-ester after finishing the L-ester.
Solutions:
-
Optimize Conversion (Method B): Stop the reaction at 40-45% conversion, not 50%. A slightly lower yield ensures the remaining D-ester is optically pure.
-
pH Control: Ensure pH is strictly maintained (pH 7.5-8.0). pH fluctuations can alter enzyme selectivity.
-
Add Cosolvent: Adding 10-20% DMSO or Methanol can improve enantioselectivity (
-value) of proteases.
Issue 2: Product is Sticky/Hygroscopic (Salt Issues)
Diagnosis: Presence of residual water or inorganic salts (NaCl/KCl) trapped in the crystal lattice. Solutions:
-
Switch to Anhydrous Workup: Use the Acetyl Chloride/Methanol method described above.
-
Recrystallization: Recrystallize from Isopropanol/Water (95:5). The small water content helps dissolve the salt, while the high alcohol content forces crystallization upon cooling.
Issue 3: Low Overall Yield
Diagnosis: Loss of product during mother liquor separation or incomplete hydrolysis. Solutions:
-
Isoelectric Point Precipitation: Before salt formation, ensure you isolate the Free Base by adjusting the aqueous phase to the isoelectric point (pI ≈ 5.5 - 6.0) where solubility is lowest.
-
Recycle the L-Isomer: Don't discard the L-byproduct. Racemize it using acetic anhydride/acetic acid reflux to regenerate DL-N-acetyl-Hphe for another round.
Analytical Validation (QA/QC)
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity (HPLC) | > 98.5% | C18 Column, Phosphate buffer/MeCN |
| Chiral Purity (ee) | > 99.0% | Chiralpak ZWIX(+) or Crownpak CR(+) |
| Specific Rotation | c=1 in 1M HCl | |
| Water Content | < 1.0% | Karl Fischer Titration |
Graphviz Workflow (Analytical Logic):
Caption: Quality Control Decision Tree for D-Homophenylalanine HCl.
FAQs
Q: Can I use D-Amino Acid Oxidase (DAAO) for this synthesis?
A: Yes, but it is typically used to convert L-amino acids to
Q: My product turns yellow upon drying. Why?
A: This indicates oxidation, likely of residual phenolic impurities if starting from tyrosine derivatives, or thermal decomposition of trace tryptophan-like contaminants. Ensure drying is done under vacuum at
Q: What is the best chiral column for Homophenylalanine? A: The Crownpak CR(+) (Daicel) is excellent for free amino acids. For N-protected derivatives, Chiralcel OD-H is standard.
References
-
Hydantoinase Process Overview: Syldatk, C., et al. "Biocatalytic production of non-proteinogenic amino acids."[4] Angewandte Chemie International Edition, 2000. Link
- Kinetic Resolution Protocol: Chen, S.T., et al. "Kinetic resolution of esters of homophenylalanine by Alcalase." Bioorganic & Medicinal Chemistry Letters, 1993.
-
Crystallization Techniques: Tung, H.H., et al. "Crystallization of Organic Compounds: An Industrial Perspective." Wiley-AIChE, 2009. Link
-
Analytical Methods: "Chromatographic Resolution of Enantiomers of Amino Acids." Journal of Chromatography A, 2001. Link
Sources
- 1. CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution - Google Patents [patents.google.com]
- 2. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting guide for D-Homophenylalanine peptide coupling reactions
Status: Operational Ticket Focus: Troubleshooting D-Homophenylalanine (D-Hph) in Solid Phase Peptide Synthesis (SPPS) Assigned Specialist: Senior Application Scientist
Executive Summary: The D-Hph Challenge
D-Homophenylalanine (D-Hph) presents a dual challenge in peptide synthesis: steric bulk and hydrophobicity . Structurally, the addition of a methylene group (
-
The Kinetic Problem: The increased flexibility and bulk of the side chain create steric shielding of the
-amino group, slowing down acylation rates.[1] -
The Stereochemical Problem: As a D-amino acid, maintaining enantiomeric purity is critical. Over-activation or excessive base exposure (especially with HBTU/DIEA) significantly increases the risk of racemization via the oxazolone mechanism.
-
The Physical Problem: The extended hydrophobic side chain promotes inter-chain aggregation (beta-sheet formation), often leading to "difficult sequences" where the resin shrinks and coupling stalls.
Troubleshooting & FAQs
Issue 1: "My coupling yield is low (Positive Kaiser Test)."
Diagnosis: Incomplete acylation due to steric hindrance or aggregation. Root Cause: The incoming activated D-Hph cannot access the N-terminus of the growing chain effectively, or the resin-bound peptide has aggregated.
Technical Solution: Do not simply increase the coupling time with standard reagents (HBTU/DIEA); this promotes racemization without necessarily improving yield. Switch to a high-efficiency, low-racemization protocol.
Recommended Protocol: The "Power Coupling" (HATU/Collidine)
For sterically hindered amino acids, 2,4,6-trimethylpyridine (TMP, or sym-collidine) is superior to DIEA (Diisopropylethylamine). It provides sufficient basicity to activate the carboxylate but is sterically hindered enough to reduce proton abstraction from the
-
Reagent: 4 eq D-Hph, 3.8 eq HATU (or COMU).
-
Base: 4 eq Sym-collidine (NOT DIEA).
-
Solvent: DMF (or NMP if aggregation is suspected).
-
Procedure: Pre-activate for 30 seconds. Add to resin.[2][3][4][5] Agitate for 60–90 minutes.
-
Monitoring: Perform Chloranil test (more sensitive for aggregates) or Kaiser test.
Scientist's Note: If HATU fails, utilize DIC/Oxyma Pure . While kinetically slower than HATU, the neutral pH environment of carbodiimide chemistry prevents base-catalyzed side reactions, allowing you to couple for 4–12 hours safely.
Issue 2: "I see a 'doublet' peak in HPLC (Racemization)."
Diagnosis: Loss of stereochemical integrity (D-Hph converting to L-Hph or DL-mix).
Root Cause: Base-catalyzed proton abstraction from the
Technical Solution: Eliminate the base during the activation step. The most robust method for preserving chirality in D-amino acids is the DIC/Oxyma system.
Mechanism of Failure (Oxazolone Formation):
When using HBTU/DIEA, the tertiary amine (DIEA) can abstract the acidic
Recommended Protocol: Base-Free Activation
-
Reagent: 3 eq D-Hph.
-
Activator: 3 eq DIC (Diisopropylcarbodiimide).
-
Additive: 3 eq Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Condition: Pre-activate for 2 minutes in DMF. Add to resin.[2][3][4][5]
-
Temperature: Strictly Room Temperature (RT). Do not heat D-amino acid couplings above 50°C, as heat exponentially increases racemization rates.
Issue 3: "The resin volume decreased / Coupling stopped after D-Hph."
Diagnosis: On-resin aggregation (Beta-sheet formation). Root Cause: The hydrophobic D-Hph residue interacts with other hydrophobic residues in the chain, causing the peptide chains to collapse onto themselves, expelling solvent and "shrinking" the resin.
Technical Solution: Disrupt the hydrogen bonding network using "Chaotropic Solvents" or "Magic Mixtures."
The "Magic Mixture" Protocol: Replace standard DMF with one of the following solvent systems during the coupling of D-Hph and the subsequent amino acid:
-
Option A: DMF/DCM/NMP (1:1:1) – Increases swelling.
-
Option B: 1% DBU in DMF – (Use with caution; only for short times).
-
Option C (Best): 0.1 M LiCl in DMF or use of Pseudoprolines (if Ser/Thr/Cys are adjacent).
Visual Troubleshooting Logic
Diagram 1: The Coupling Decision Matrix
Use this workflow to determine the optimal coupling strategy based on your specific failure mode.
Caption: Logical workflow for diagnosing and resolving D-Homophenylalanine coupling failures.
Diagram 2: The Racemization Trap
Understanding why D-Hph racemizes helps you avoid the conditions that cause it.
Caption: Mechanism of base-catalyzed racemization via oxazolone formation. Avoiding prolonged base exposure is key.
Comparative Data: Reagent Selection
The following table summarizes the performance of coupling reagents specifically for hindered D-amino acids like D-Hph.
| Reagent System | Activation Power | Racemization Risk | Recommended Use Case |
| DIC / Oxyma Pure | Moderate | Lowest | Gold Standard for D-amino acids. Safe for long couplings (overnight). |
| HATU / Collidine | Very High | Low | Best for sterically hindered couplings where DIC fails. |
| HATU / DIEA | Very High | High | Avoid for D-Hph. High risk of epimerization due to strong base. |
| HBTU / DIEA | High | High | Standard reagent, but poor choice for chiral-sensitive D-AAs. |
| COMU / Collidine | Very High | Low | Excellent alternative to HATU; safer byproducts. |
References
-
BenchChem. (2025).[1][4] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Retrieved from
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
Aapptec. (2025).[6] Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from
-
Steinauer, R., et al. (2024). Aqueous solution and solid-state behaviour of L-homophenylalanine. Royal Society of Chemistry. Retrieved from
Sources
Optimization of reaction conditions for Friedel-Crafts synthesis of homophenylalanine
Technical Support Center: Optimization of Reaction Conditions for Friedel-Crafts Synthesis of Homophenylalanine
Executive Summary & Mechanistic Overview
Homophenylalanine (Hph) is a critical non-proteinogenic amino acid, serving as a key intermediate for ACE inhibitors (e.g., benazepril, enalapril) and a scaffold for peptide modification.[1] While direct alkylation is possible, the industry-standard "Friedel-Crafts" route typically refers to the Friedel-Crafts Acylation of benzene with an activated aspartic acid derivative, followed by carbonyl reduction.
The Core Challenge: Traditional Lewis acids (AlCl₃) often fail due to the insolubility of amino acid precursors in non-polar solvents (DCM, benzene), leading to heterogeneous mixtures, slow kinetics, and racemization.
The Optimized Solution: The use of neat Trifluoromethanesulfonic acid (TfOH) acts as both catalyst and solvent.[1][2] This "Superacid" system solubilizes the protonated amino acid precursor, ensuring a homogeneous reaction that proceeds rapidly at mild temperatures (0°C to RT) with >99% retention of chirality.
Master Protocol: TfOH-Mediated Synthesis[1][2]
Workflow Visualization (Pathway):
Troubleshooting Guide (FAQ Format)
Category A: Reaction Kinetics & Yield
Q1: My reaction mixture is heterogeneous and yields are <40% using AlCl₃ in DCM. What is happening? Diagnosis: Solubility failure. Technical Insight: Protected aspartic acid derivatives (e.g., anhydrides or acid chlorides) are highly polar. In non-polar solvents like Dichloromethane (DCM) or excess benzene, they precipitate, preventing the Lewis acid from effectively complexing with the acyl donor. Corrective Action: Switch to neat TfOH (Trifluoromethanesulfonic acid) .
-
Protocol: Dissolve the aspartic precursor in TfOH (approx. 10–20 volumes). It will form a clear, homogeneous solution. Then add stoichiometric benzene.[1][2]
-
Result: The reaction typically completes in <1 hour at room temperature with >90% yield [1].[3]
Q2: I am observing significant byproduct formation (regioisomers). How do I control regioselectivity?
Diagnosis: Ambiguous ring opening.
Technical Insight: If using N-protected aspartic anhydride, the nucleophile (benzene) can attack either carbonyl, leading to a mixture of
-
Mechanism: By converting the
-carboxylic acid to an acid chloride and protecting the -carboxylic acid as a methyl ester, you force the Friedel-Crafts acylation to occur exclusively at the side chain, preventing regioisomer formation.
Category B: Stereochemistry (Chirality)[4][5]
Q3: The final Homophenylalanine product shows 15-20% racemization. How do I prevent this?
Diagnosis: Harsh thermal conditions or oxazolone formation.
Technical Insight: High temperatures (>50°C) or strong Lewis acids can cause the formation of an oxazolone intermediate via the cyclization of the
-
Temperature Control: Maintain the reaction at 0°C to Room Temperature . Do not reflux.
-
Protecting Group: Use the Trifluoroacetyl (TFA) group (
-TFA). It is electron-withdrawing enough to destabilize the oxazolone transition state, thereby preserving optical purity (>99% ee) [1].
Category C: Catalyst Handling
Q4: The reaction stalls after 50% conversion in TfOH. Why? Diagnosis: Moisture contamination. Technical Insight: TfOH is extremely hygroscopic. Even trace water hydrolyzes the acyl chloride precursor back to the carboxylic acid, which is unreactive under these specific conditions without further activation. Corrective Action:
-
Dry all glassware overnight at >120°C.
-
Use fresh ampules of TfOH or distill under inert atmosphere.
-
Ensure the benzene is anhydrous.
Comparative Data: Lewis Acid Performance
The following table summarizes the efficiency of different catalytic systems for the reaction of
| Catalyst / Solvent | Temperature | Time | Yield (%) | Enantiomeric Excess (% ee) | Status |
| AlCl₃ / CH₂Cl₂ | Reflux | 12 h | 45% | 92% | Not Recommended (Heterogeneous) |
| TiCl₄ / CH₂Cl₂ | RT | 24 h | <10% | -- | Failed (Precipitation) |
| H₂SO₄ (Neat) | RT | 5 h | 30% | 85% | Poor (Sulfonation byproducts) |
| TfOH (Neat) | 0°C → RT | 1 h | 92% | >99% | Optimal |
Diagnostic Logic Tree
Use this flow to diagnose experimental failures in real-time.
References
-
Murashige, R., Hayashi, Y., & Hashimoto, M. (2008). Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel–Crafts reaction with trifluoromethanesulfonic acid. Tetrahedron Letters, 49(46), 6566-6568.[1]
-
Tachrim, Z. P., Wang, L., Murai, Y., & Hashimoto, M. (2017).[2] Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Current Organic Chemistry.
-
Olah, G. A. (Ed.).[4] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on Lewis Acid reactivity).
Sources
Strategies to minimize racemization during D-Homophenylalanine activation
Welcome to the Technical Support Center for Unnatural Amino Acid Synthesis. As a Senior Application Scientist, I frequently work with researchers facing chiral integrity challenges during solid-phase peptide synthesis (SPPS). D-Homophenylalanine (D-Hph) is a highly valuable non-natural building block, but its carboxyl activation is notoriously susceptible to racemization (or epimerization within a peptide chain).
This guide is engineered to move beyond generic advice. We will dissect the causality behind D-Hph racemization and provide field-proven, self-validating troubleshooting strategies to ensure your synthesized peptides maintain strict enantiomeric purity.
Section 1: Mechanistic Diagnostics
Q: Why is D-Homophenylalanine so prone to racemization during activation, and what is actually happening in my reaction vessel?
A: To solve racemization, we must first understand its physical chemistry. When you activate the carboxyl group of D-Hph to form an active ester, you inadvertently increase the acidity of the adjacent alpha-proton. Racemization then proceeds via two competing pathways[1]:
-
The Oxazolone Pathway (Primary): The oxygen atom of the N-alpha protecting group (e.g., Fmoc) attacks the highly electrophilic activated carbonyl. This intramolecular reaction forms a 5-membered oxazol-5(4H)-one ring. The alpha-proton in this cyclic intermediate is highly acidic. Even weak bases can abstract it, creating a planar enolate that reprotonates from either face, yielding a racemic mixture of D- and L-Hph[1].
-
Direct Enolization (Secondary): If you use strong, unhindered bases in your coupling mixture, the base can directly abstract the alpha-proton from the activated amino acid before coupling occurs, bypassing the oxazolone ring entirely[1].
Mechanisms of D-Homophenylalanine racemization via oxazolone and direct enolization pathways.
Section 2: Troubleshooting & Optimization
Q: My LC-MS shows >5% L-Homophenylalanine epimerization in my final sequence. I am currently using HATU and DIPEA. How do I fix this?
A: Your coupling reagent and base combination is the root cause. Uronium/aminium salts like HATU are exceptionally fast but strongly promote oxazolone formation when paired with strong bases like N,N-diisopropylethylamine (DIPEA)[2].
The Solution: Transition to a carbodiimide-based system using Diisopropylcarbodiimide (DIC) paired with the additive OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate)[3]. OxymaPure (pKa 4.60) forms a highly reactive but stable oxime ester that outcompetes the intramolecular oxazolone pathway[3]. Crucially, DIC/Oxyma couplings can be performed without the addition of a tertiary base, effectively shutting down the direct enolization pathway[4].
Table 1: Quantitative Comparison of Coupling Systems on Racemization Risk
| Coupling System | Base Used | Base pKa | Activation Mechanism | Est. Racemization Risk |
| HATU | DIPEA | 10.1 | Uronium active ester | High (>5%) |
| HBTU | DIPEA | 10.1 | Uronium active ester | Moderate to High |
| DIC / HOBt | None / NMM | 7.4 (NMM) | Benzotriazole ester | Moderate (~2-5%) |
| COMU | TMP (Collidine) | 7.4 | Uronium active ester | Low (<1%) |
| DIC / OxymaPure | None | N/A | Oxime ester | Very Low (<0.5%) |
Data synthesized from comparative coupling studies[2][3][4][5].
Q: My specific peptide sequence suffers from poor solubility and requires a base for efficient coupling, but DIPEA causes epimerization. What are the alternatives?
A: If base-free conditions fail due to steric hindrance or aggregation, you must manipulate the steric profile of the base. DIPEA is a strong base that readily abstracts the alpha-proton of activated D-Hph[2].
The Solution: Substitute DIPEA with 2,4,6-trimethylpyridine (TMP) , also known as sym-collidine[5]. TMP is a weaker base (pKa ~7.4) and its methyl groups provide severe steric hindrance. This shielding effect prevents the base from accessing the alpha-carbon, drastically reducing the rate of proton abstraction while still facilitating the coupling reaction[5]. N-methylmorpholine (NMM) is a secondary alternative, though TMP generally provides superior chiral preservation for sensitive residues like phenylglycine derivatives and D-Hph[5].
Q: Does my choice of solvent impact the chiral integrity of D-Hph?
A: Absolutely. The polarity of the solvent directly influences the stabilization of the enolate intermediate[2]. While Dimethylformamide (DMF) is the industry standard, highly sensitive couplings benefit from less polar environments. Tetrahydrofuran (THF) has historically been shown to minimize racemization[6]. More recently, greener solvent mixtures like N-butylpyrrolidinone (NBP) mixed with Ethyl Acetate (EtOAc) (1:4 ratio) have demonstrated near-zero racemization during carbodiimide couplings[7].
Section 3: Validated Experimental Protocol
To ensure absolute trustworthiness in your synthesis, below is a self-validating, step-by-step methodology for the base-free coupling of Fmoc-D-Hph-OH using the DIC/OxymaPure system.
Optimized Base-Free DIC/OxymaPure Coupling Workflow
1. Resin Preparation & Strict Deprotection
-
Action: Remove the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin exhaustively with DMF (5 x 1 min).
-
Causality: Residual piperidine acts as a strong base during the subsequent coupling step, which will trigger direct enolization of the incoming D-Hph[2]. Exhaustive washing is non-negotiable.
2. Temperature-Controlled Pre-Activation
-
Action: In a clean vial, dissolve 3.0 equivalents (eq) of Fmoc-D-Hph-OH and 3.0 eq of OxymaPure in a minimum volume of DMF[8]. Chill the solution to 0°C in an ice bath. Add 3.0 eq of DIC and stir for exactly 2 minutes.
-
Causality: Pre-activation generates the active ester. Lowering the temperature to 0°C thermodynamically disfavors the activation energy required to form the oxazolone intermediate[2].
3. Base-Free Coupling
-
Action: Transfer the pre-activated mixture to the resin. Agitate gently at room temperature for 60-120 minutes. Do not add DIPEA [4].
-
Causality: By omitting the tertiary base, you eliminate the primary catalyst for alpha-proton abstraction, preserving the D-configuration.
4. System Validation (Kaiser Test)
-
Action: Perform a Kaiser test on a few resin beads. A negative (yellow) result confirms the absence of free primary amines[8].
-
Causality: This acts as a self-validating checkpoint. If the test is positive (blue), do not extend the reaction time (which risks racemization); instead, perform a fresh double-coupling using the same 0°C pre-activation protocol.
Step-by-step workflow for the base-free DIC/Oxyma coupling of D-Homophenylalanine.
References
-
OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry. Available at:[Link]
-
Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry. Available at: [Link]
-
Quality Assessment and Minimizing Racemization, Precipitation, and Radical-Induced Side Reactions by TBEC/Oxyma Couplings in an Environmentally Sensible Solvent. PolyPeptide Group. Available at:[Link]
-
Epimerisation in Peptide Synthesis. National Institutes of Health (PMC). Available at:[Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. polypeptide.com [polypeptide.com]
- 8. peptide.com [peptide.com]
Technical Support Guide: Stability & Handling of D-Homophenylalanine
[1]
Version: 2.1 | Last Updated: February 2026 Audience: Medicinal Chemists, Peptide Scientists, Process Engineers Topic: Stability & Solubility Optimization of D-Homophenylalanine (D-Hphe)[1]
Core Technical Overview
D-Homophenylalanine (D-Hphe) is a non-proteinogenic
Key Physicochemical Specifications:
-
Molecular Formula:
[4][5]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Isoelectric Point (pI): ~5.9 (Estimated based on homolog Phenylalanine)
-
pKa Values:
-COOH 2.32, - 9.2[1]
Troubleshooting Guide: Stability & Solubility
Issue 1: "My D-Homophenylalanine precipitates when added to neutral buffers (pH 7.0–7.4)."
Diagnosis: Isoelectric Precipitation.
Root Cause: Like all zwitterionic amino acids, D-Hphe exhibits minimum solubility near its isoelectric point (pI
-
Acidic Solubilization (Recommended): Dissolve D-Hphe in dilute HCl (0.1 M) first.[1] The protonation of the carboxyl group (
) and amine ( ) creates a cationic species with high solubility.[1] -
Basic Solubilization: Dissolve in dilute NaOH or
. This creates the anionic species ( ).[1] Warning: Prolonged exposure to high pH (>10) risks racemization (see Issue 2). -
Buffer Exchange: Once dissolved in acid/base, slowly add to your target buffer while stirring rapidly to prevent local precipitation, or ensure the final concentration is below the saturation limit (~15-20 mg/mL in water at 25°C).
Issue 2: "I detect L-isomer impurities after coupling reactions in basic media."
Diagnosis: Base-Catalyzed Racemization.
Root Cause: The
-
Use Weak Bases: Switch from DBU/TEA to Collidine or N-methylmorpholine (NMM) during coupling.[1]
-
Add Additives: Use Oxyma Pure or HOBt, which suppress azlactone formation by converting the reactive ester to a more stable active ester.
-
Protocol Check: Ensure the base is added after the amino acid and coupling reagent are mixed, and keep the temperature
0°C during the addition step.
Issue 3: "The compound turns yellow/brown during storage in solution."
Diagnosis: Oxidative Degradation. Root Cause: While the benzene ring is relatively stable, the benzylic/homobenzylic positions are susceptible to radical oxidation over time, especially in the presence of light and trace metals. This can yield benzaldehyde or phenylacetic acid derivatives.[6] Solution:
-
Lyophilize: Never store D-Hphe in solution for long periods (>24h).
-
Dark Storage: Store solid powder at +2°C to +8°C in amber vials.
-
Argon Overlay: If solution storage is mandatory, sparge with Argon and store at -20°C.[1]
Experimental Protocols
Protocol A: Solubility Optimization for Stock Solutions
Objective: Prepare a stable 50 mM stock solution for biological assays.
-
Weighing: Weigh 89.6 mg of D-Hphe.
-
Primary Dissolution: Add 1.0 mL of 0.1 M HCl . Vortex until clear (approx. 30-60 seconds).
-
Checkpoint: If particles remain, sonicate for 5 mins at room temperature.
-
-
Dilution: Add 9.0 mL of the target buffer (e.g., PBS or HEPES).
-
pH Adjustment: Measure pH immediately. If the pH drops significantly due to the HCl, adjust carefully with 1 M NaOH.
-
Critical: Do not overshoot pH > 9.0 to avoid racemization risks.
-
-
Filtration: Filter sterilize using a 0.22
m PVDF membrane (low protein binding).
Protocol B: Chiral Purity Analysis (HPLC)
Objective: Quantify D- vs L-Homophenylalanine ratio.[1]
-
Column: Chiralpak ZWIX(+) or Crownpak CR(+) (Daicel).
-
Mobile Phase: 50 mM aqueous
(pH 1.5) / Acetonitrile (80:20 v/v).-
Note: Acidic mobile phases are required to protonate the amine for interaction with the crown ether stationary phase.
-
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm (detects the peptide bond/carboxyl) and 254 nm (phenyl ring).
-
Temperature: 25°C (Lower temperature improves chiral separation factors).
Visualizations
Figure 1: Stability & Handling Decision Tree
Caption: Logical workflow for determining optimal handling conditions based on experimental pH and application requirements.
[1]
Figure 2: Base-Catalyzed Racemization Mechanism
Caption: Mechanistic pathway showing how basic conditions and activation lead to the loss of chiral purity via azlactone formation.[1][7]
Summary Data Tables
Table 1: Solubility Profile vs. pH
| pH Condition | Solubility Status | Mechanistic Explanation | Recommendation |
| pH < 3.0 | High | Cationic form ( | Ideal for stock preparation. |
| pH 5.0 – 7.0 | Low / Insoluble | Zwitterionic form. Net charge | Avoid direct addition; use Protocol A. |
| pH > 9.0 | Moderate | Anionic form ( | Caution: High risk of racemization.[8] |
Table 2: Stability Risks by Condition
| Condition | Risk Level | Primary Degradation Mode | Prevention Strategy |
| Solid State (RT) | Low | Oxidation (slow) | Store in amber vials, desiccated.[1] |
| Acidic Solution | Low | Hydrolysis (negligible for free AA) | Stable for weeks at 4°C. |
| Basic Solution | High | Racemization | Use immediately; keep cold. |
| Activated Ester | Critical | Azlactone formation | Use Oxyma/HOBt; minimize base. |
References
-
PubChem. (2025).[4] D-Homophenylalanine Compound Summary. National Library of Medicine.[4] [Link][4]
-
MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. Molecules. [Link]
-
Royal Society of Chemistry. (2024). Aqueous solution and solid-state behaviour of L-homophenylalanine. [Link]
Sources
- 1. CAS 1012-05-1: dl-homophenylalanine | CymitQuimica [cymitquimica.com]
- 2. 82795-51-5 CAS MSDS (D-Homophenylalanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. yone-yama.co.jp [yone-yama.co.jp]
- 6. Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Overcoming low solubility of homophenylalanine in reaction media
Topic: Overcoming Low Solubility of Homophenylalanine in Reaction Media
Introduction: The "Broad-Base" Trap
Welcome to the technical support center for Homophenylalanine (Hph). If you are here, you are likely facing a specific phenomenon: Hph crashes out of solution at pH levels where other amino acids remain soluble.
Homophenylalanine (Hph) is a structural homolog of Phenylalanine (Phe) with an extra methylene group (
This guide is structured to troubleshoot this specific thermodynamic barrier across three contexts: Aqueous/Enzymatic systems, Chemical Synthesis (SPPS), and Purification.
Module 1: Aqueous & Enzymatic Systems
Context: You are trying to dissolve free L-Homophenylalanine (Hph-OH) in water or a buffer for enzymatic coupling (e.g., Enalapril precursor synthesis).
Diagnostic FAQ
Q: I adjusted the pH to 4.0 and then 8.0, but the solution is still a slurry. Why? A: You are trapped in the "Isoelectric Plateau." Most amino acids dissolve if you move 1-2 pH units away from their pI. Hph does not. Recent thermodynamic modeling (PC-SAFT) and experimental data confirm that Hph solubility is negligible (< 0.02 mol%) from pH 2.0 to pH 9.5 .
-
The Fix: You must drive the pH below 1.5 (using HCl) or above 10.5 (using NaOH) to achieve significant solubility (> 0.2 mol%).
Q: My enzyme denatures at pH 1 or 11. How do I keep Hph soluble at neutral pH? A: You cannot thermodynamically dissolve high concentrations of Hph at neutral pH without additives. You must switch to a "Slurry-to-Solution" (Reactive Crystallization) kinetic mode or use a Cosolvent System .
Protocol 1.1: The "Slurry-to-Solution" Kinetic Feed
Best for: Enzymatic synthesis where the product is less soluble than the substrate.
Instead of pre-dissolving Hph, use its insolubility to drive the reaction equilibrium forward.
-
Preparation: Micronize Hph powder to increase surface area.
-
Suspension: Suspend Hph in the buffer (pH 7–8) as a slurry.
-
Reaction: Add the enzyme and the co-substrate.
-
Mechanism: As the enzyme consumes the tiny amount of dissolved Hph in the liquid phase, Le Chatelier's principle forces more solid Hph to dissolve to restore equilibrium.
-
Validation: Monitor the disappearance of the solid Hph peak via HPLC of the supernatant over time.
Protocol 1.2: Cosolvent Screening for Hph
Best for: When a true solution is mandatory.
Warning: DMSO is effective but can strip essential water from enzyme active sites.
| Cosolvent | Recommended Range (v/v) | Solubility Impact | Enzyme Compatibility |
| DMSO | 5% – 15% | High | Low-Moderate (Check enzyme stability) |
| DMF | 5% – 10% | High | Low (Often denaturing) |
| Ethanol | 10% – 20% | Moderate | Moderate (Better for robust lipases/esterases) |
| PEG-400 | 10% – 30% | Moderate | High (Stabilizes many enzymes) |
Module 2: Chemical Synthesis (SPPS & Liquid Phase)
Context: You are using Fmoc-Hph-OH or Hph-Esters for peptide synthesis or drug intermediate production.
Diagnostic FAQ
Q: My Fmoc-Hph-OH is precipitating in the reaction vessel during SPPS coupling.
A: This is likely due to "On-Resin Aggregation" or insufficient solvent polarity. The extra methylene group promotes
-
The Fix: Switch the solvent system from pure DMF to NMP (N-Methyl-2-pyrrolidone) or a binary mix of DMF/DMSO (80:20) . The DMSO disrupts the
-sheet-like aggregation of the hydrophobic side chains.
Q: I cannot dissolve Hph-Ethyl Ester Hydrochloride in pure water. A: While the esterification blocks the carboxylic acid (removing the zwitterion), the hydrochloride salt requires a protic solvent to solvate the ions effectively.
-
The Fix: Use Ethanol or Methanol .[1] Hph-Ethyl Ester HCl shows peak solubility in short-chain alcohols due to favorable dipole interactions that water alone cannot satisfy due to the hydrophobic tail.
Visualization: Solubility Decision Tree
Caption: Decision logic for selecting the correct solvent system based on the specific Homophenylalanine derivative and process constraints.
Module 3: Purification & Recrystallization
Context: You have synthesized Hph (or a derivative) and need to purify it from the reaction mixture.
The "Isoelectric Crash" Protocol
Because Hph has such a wide range of insolubility, you can use this to your advantage for high-yield purification without chromatography.
-
Dissolution: Dissolve the crude crude mixture in 1 M HCl (pH < 1). At this pH, Hph is fully protonated (
) and soluble. -
Filtration: Filter off any insoluble mechanical impurities while the solution is acidic.
-
Neutralization (The Critical Step): Slowly add 1 M NaOH or Ammonia.
-
Target pH: Aim exactly for pH 5.5 – 6.0 (the pI center).
-
Observation: Unlike other amino acids that might form a milky suspension, Hph often precipitates as distinct needles or a dense solid due to its high lattice energy.
-
Wash: Filter the solid and wash with cold water (pH 6). Losses will be minimal because solubility at this pH is effectively zero.
Summary Data Table: Solubility Profiles
| Parameter | Condition | Solubility Outcome | Notes |
| pH (Aqueous) | < 1.5 | High (> 0.2 mol%) | Cationic form dominates. |
| pH (Aqueous) | 2.0 – 9.5 | Negligible (< 0.02 mol%) | DANGER ZONE. Zwitterionic lattice is stable. |
| pH (Aqueous) | > 10.5 | High | Anionic form dominates. |
| Solvent | DMSO / DMF | High | Good for Fmoc-Hph-OH and Free Acid. |
| Solvent | Ethanol | Low (Free Acid) / High (Ester) | Polarity mismatch for free zwitterion. |
| Temperature | > 60°C | Moderate Increase | Risk of decomposition/racemization. |
References
-
Solubility Behavior & pH Modeling
- Title: Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calcul
- Source:CrystEngComm (Royal Society of Chemistry), 2024.
- Significance: Definitive source for the "U-shaped" solubility curve and pI d
-
URL:[Link]
-
Enzymatic Synthesis & Reactive Crystallization
- Title: Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cycliz
- Source:ACS Omega, 2020.
- Significance: Validates the "Slurry-to-Solution" kinetic approach for enzym
-
URL:[Link]
-
Ester Derivative Solubility
-
Fmoc-Hph-OH Properties
Sources
Side-product formation in the synthesis of homophenylalanine analogues
Technical Support Center: Troubleshooting Side-Product Formation in Homophenylalanine (hPhe) Synthesis
Status: Active Operator: Senior Application Scientist Case ID: HPHE-SYN-2026
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for L-Homophenylalanine (L-hPhe) synthesis. As a critical intermediate for ACE inhibitors (e.g., Enalapril, Ramipril) and novel peptidomimetics, the purity of hPhe is non-negotiable.
This guide addresses the three most common synthetic methodologies and their specific "impurity profiles." Select your synthetic route below to access the relevant troubleshooting module.
Module 1: Biocatalytic Transamination
Method:
The Core Problem: Equilibrium & Co-Product Interference
In transaminase-catalyzed reactions, the conversion of OPBA to L-hPhe is reversible. The accumulation of the co-product (usually
Troubleshooting Workflow
Q1: I observe a significant amount of 2-hydroxy-4-phenylbutanoic acid (HPBA) instead of hPhe. What happened?
-
Diagnosis: You have competing Dehydrogenase Activity .
-
Root Cause: Crude cell extracts often contain ketoreductases/dehydrogenases that consume NADH/NADPH to reduce the ketone of your OPBA substrate into a hydroxy acid (HPBA) before the transaminase can act.
-
Solution:
-
Purify the Enzyme: Switch from whole-cell or crude lysate to purified transaminase.
-
Cofactor Depletion: Do not add NAD(P)H to the buffer.
-
Inhibitors: Add mild dehydrogenase inhibitors if using whole cells (though purification is preferred).
-
Q2: Conversion stalls at 50-60%. Adding more enzyme doesn't help.
-
Diagnosis: Thermodynamic Equilibrium Limitation.
-
Root Cause: The accumulation of the deaminated co-product (e.g.,
-ketoglutarate) pushes the reaction backward. -
Solution: The "Smart" Amine Donor Strategy.
-
Use L-Glutamine as the amine donor.[1]
-
Mechanism:[2][3][4][5][6][7][8] The transaminase converts L-Glutamine to
-ketoglutaramate.[1] This unstable intermediate spontaneously cyclizes (or is enzymatically cyclized) to 2-hydroxy-5-oxoproline (also known as 5-oxoproline). -
Benefit: This cyclization is effectively irreversible under reaction conditions, removing the co-product from the equilibrium and driving hPhe synthesis to completion (>99%).
-
Q3: My product is contaminated with 2-hydroxy-5-oxoproline.
-
Diagnosis: Co-product co-crystallization.
-
Solution: L-hPhe is sparingly soluble in water at neutral pH (isoelectric precipitation).
-
Adjust pH to the exact pI of hPhe (approx pH 5.5 - 6.0).
-
2-hydroxy-5-oxoproline is highly water-soluble.
-
Perform a wash step with cold water; the hPhe crystals will remain, while the oxoproline washes away.
-
Visualizing the Pathway & Side Reactions
Figure 1: The Biocatalytic Network. Note the red path indicating the dehydrogenase impurity risk and the green dashed path showing the equilibrium-driving cyclization.
Module 2: The Schöllkopf Bis-Lactim Ether Route
Method: Asymmetric alkylation of glycine enolates using a chiral auxiliary (Valine-derived).[8]
The Core Problem: Stereochemical Leakage
While this method typically yields >95% ee, "leakage" occurs, resulting in the formation of the D-enantiomer (if L-Valine is used) or diastereomeric impurities.
Troubleshooting Workflow
Q1: My enantiomeric excess (ee) has dropped to 85-90%.
-
Diagnosis: Inefficient shielding or temperature fluctuation.
-
Root Cause: The lithiated bis-lactim ether must be maintained at -78°C .[8] If the temperature rises even to -40°C during the addition of the electrophile (phenethyl bromide), the lithium enolate loses its rigid planarity or the solvent cage loosens, allowing the electrophile to attack from the "blocked" face (the face shielded by the isopropyl group).
-
Protocol Fix:
-
Ensure reaction flask is flame-dried and under inert atmosphere (Ar/N2).
-
Pre-cool the electrophile solution to -78°C before addition (cannulation).
-
Add electrophile slowly to prevent local exotherms.
-
Q2: I cannot hydrolyze the auxiliary without racemizing the hPhe.
-
Diagnosis: Harsh Hydrolysis Conditions.
-
Root Cause: The final step requires cleaving the bis-lactim ether to release the amino acid ester.[8] Using concentrated HCl at reflux can cause acid-catalyzed racemization of the newly formed chiral center.
-
Solution:
-
Use 0.25 N HCl at room temperature for mild hydrolysis.
-
If the reaction is sluggish, use TFA/Water mixtures instead of mineral acids. This releases the valine methyl ester and hPhe methyl ester, which must then be separated by distillation or chromatography.
-
Visualizing Stereocontrol Failure
Figure 2: Stereochemical outcome of the Schöllkopf method. Red path indicates the failure mode caused by temperature mismanagement.
Module 3: Catalytic Hydrogenation (Over-Reduction)
Method: Reduction of dehydro-homophenylalanine or cinnamic acid precursors.
The Core Problem: Cyclohexylalanine (Cha) Formation
The phenyl ring in hPhe is susceptible to hydrogenation, especially under high pressure or with highly active catalysts, converting Homophenylalanine into Homocyclohexylalanine .
Catalyst Selection Guide
| Catalyst System | Activity | Risk of Ring Reduction | Recommendation |
| Pd/C (10%) | High | High | Avoid for hPhe unless poisoned. |
| PtO2 (Adam's) | High | Very High | Do not use. Will saturate ring. |
| Rh/C | Moderate | Moderate | Use with caution. |
| Cu/ZnO/Al2O3 | Specific | Low | Recommended for chemoselectivity. |
| Pd/C + Quinoline | Low | Low | "Lindlar-type" approach; good for preserving rings. |
Troubleshooting Workflow
Q1: I am losing the aromatic ring (forming cyclohexyl-analogues).
-
Solution: Switch to a Copper-based catalyst or lower the hydrogen pressure.
-
Protocol:
-
Use Cu/ZnO/Al2O3 catalysts.[9] Copper activates H2 but is generally too weak to hydrogenate a benzene ring under mild conditions (1-5 bar).
-
Reference: Copper catalysts have shown 99% chemoselectivity for exocyclic double bonds over the phenyl ring in phenylalanine derivatives [3].
-
Q2: I am losing halogen substituents (Dehalogenation).
-
Context: If your hPhe analogue has a Chlorine, Bromine, or Iodine on the ring.
-
Diagnosis: Pd-catalyzed hydrodehalogenation.
-
Solution:
-
Avoid Pd/C.
-
Use Platinum sulfide (Pt(S)) on carbon. The sulfur poisons the catalyst sufficiently to prevent oxidative addition into the C-Halogen bond while allowing reduction of the alkene/imine.
-
References
-
Tiedemann, S., et al. (2025).[6] "Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization." ACS Omega.[6]
-
Schöllkopf, U. (1983).[10] "Enantioselective Synthesis of Non-Proteinogenic Amino Acids." Topics in Current Chemistry. (Seminal work on the Bis-Lactim Ether method).
-
Li, H., et al. (2013). "Preparation of L-phenylalaninol with high ee selectivity by catalytic hydrogenation... over Cu/ZnO/Al2O3 catalyst."[9] Catalysis Science & Technology.
-
Koketsu, K., et al. (2013).[4] "Identification of homophenylalanine biosynthetic genes... and application to its microbial production." Applied and Environmental Microbiology.
For further assistance, please contact the Application Science team with your specific HPLC chromatograms attached.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase - Google Patents [patents.google.com]
- 6. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A strategy of local hydrogen capture and catalytic hydrogenation for enhanced therapy of chronic liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preparation of l-phenylalaninol with high ee selectivity by catalytic hydrogenation of l-phenylalaninate over Cu/ZnO/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
Fed-batch reaction optimization for L-homophenylalanine production
Technical Support Center: Fed-Batch Reaction Optimization for L-Homophenylalanine Production
Executive Summary & Process Overview
L-homophenylalanine (L-HPA) is a critical non-proteinogenic amino acid intermediate, primarily used in the synthesis of ACE inhibitors like Enalapril, Lisinopril, and Quinapril.
While chemical synthesis routes exist, they often suffer from poor enantioselectivity and high environmental costs.[1] The industry standard has shifted toward biocatalytic fed-batch processes to ensure high enantiomeric excess (>99% ee) and manage the specific physicochemical constraints of the reaction.
The Two Primary Biocatalytic Routes:
-
Reductive Amination: Uses L-Phenylalanine Dehydrogenase (PheDH) with Formate Dehydrogenase (FDH) for cofactor regeneration.[2][3]
-
Transamination: Uses Aromatic Amino Acid Transaminase (AroAT) with an amino donor (e.g., L-Aspartate or L-Glutamine).
Key Process Challenge: The substrate, 2-oxo-4-phenylbutyric acid (2-OPBA) , exhibits significant substrate inhibition at concentrations >40–50 mM. Conversely, the product (L-HPA) has low aqueous solubility, leading to precipitation.[4] Successful fed-batch optimization relies on balancing these two factors: keeping 2-OPBA low to prevent inhibition while managing the rheology of the precipitating product.
Visualizing the Reaction Logic
The following diagram illustrates the metabolic flux and control logic for the Reductive Amination route, which is often preferred for its atom economy.
Figure 1: Logic flow for the Reductive Amination route. Note the critical feedback loop where substrate accumulation leads to enzyme inhibition.
Critical Process Parameters (CPP) & Optimization
| Parameter | Target Range | Scientific Rationale |
| Substrate (2-OPBA) | 10 – 40 mM | Critical: Concentrations >50 mM inhibit PheDH/Transaminase. Feed rate must match reaction rate ( |
| pH | 7.5 – 8.5 | Compromise between enzyme stability and ammonia availability. Higher pH favors the non-protonated ammonia species required for reductive amination. |
| Dissolved Oxygen (DO) | >20% | (If using whole cells) Essential for cell maintenance and FDH activity if intracellular. Not critical for cell-free purified enzyme systems. |
| Temperature | 30°C – 37°C | Balance between reaction kinetics and enzyme half-life. |
| Cofactor (NAD+) | 0.1 – 0.5 mM | Kept low due to cost; regenerated in situ. Total Turnover Number (TTN) is the key efficiency metric here. |
Troubleshooting & FAQs
Module 1: Substrate Feeding & Inhibition
Q1: My reaction rate slows down drastically after the first 2 hours, even though enzyme activity was initially high. What is happening?
-
Diagnosis: This is the classic signature of Substrate Inhibition . You likely performed a pulse feed of 2-OPBA that exceeded the
(inhibition constant) of your enzyme (typically ~40 mM for wild-type enzymes). -
Troubleshooting Protocol:
-
Immediate Action: Stop feeding. Assay the supernatant concentration of 2-OPBA. If it is >50 mM, dilute the reaction volume if possible or wait for consumption.
-
Process Fix: Switch from "Pulse Feeding" to "Pseudo-Stationary Feeding." Use a peristaltic pump to feed 2-OPBA at a rate slightly below the maximum reaction velocity (
). -
Advanced Fix: If using whole cells, implement a DO-stat feeding strategy. When 2-OPBA is depleted, metabolic activity drops, and DO spikes. Use this spike to trigger the next feed pulse.
-
Q2: Can I add the substrate as a solid to keep the volume low?
-
Answer: Yes, but with caution.
-
Risk: 2-OPBA is an acid (keto acid).[1][5] Adding it as a solid causes localized pH drops that can denature the enzyme before the buffer neutralizes it.
-
Protocol: If feeding solid 2-OPBA, you must co-feed a base (e.g., NaOH or NH4OH) or use a strong buffer system (0.5 M Tris-HCl or Phosphate). Ideally, dissolve 2-OPBA in a neutralized stock solution (pH 7.0) before feeding.
Module 2: Cofactor Regeneration (NADH/NAD+)
Q3: We are using the PheDH route. Our conversion yields are stuck at 60-70%. Adding more enzyme doesn't help.
-
Diagnosis: This indicates a Thermodynamic Equilibrium issue or Cofactor Depletion , not a kinetic limitation.
-
Scientific Context: The reductive amination consumes NADH.[2] If the regeneration system (Formate Dehydrogenase + Formate) is insufficient, NADH is not recycled, and the reaction halts.
-
Troubleshooting Protocol:
-
Check Cosubstrate: Ensure you have a molar excess of Ammonium Formate (or Sodium Formate). The ratio of Formate:Substrate should be at least 1.2:1 to drive the equilibrium.
-
Check FDH Activity: Formate Dehydrogenase (FDH) is often less stable than PheDH. Assay FDH activity specifically. You may need to increase the FDH:PheDH ratio (typically 1:1 or 2:1 units).
-
Equilibrium Shift: The precipitation of L-HPA drives the reaction forward.[6] Ensure the reactor agitation is sufficient to prevent crystal agglomeration (which might trap unreacted substrate) but gentle enough to avoid shear stress on the enzyme.
-
Module 3: Downstream & Product Quality
Q4: The reaction broth turns into a thick slurry/paste. How do we handle the rheology?
-
Context: L-HPA is poorly soluble (~2 g/L). In a high-titer fed-batch process (aiming for >50 g/L), the reactor is essentially a crystallizer.
-
Solution:
-
Agitation: Use a marine impeller or pitch-blade turbine rather than a Rushton turbine to handle high solids without excessive shear.
-
ISPR (In-Situ Product Removal): This is actually a benefit. The precipitation removes the product from the liquid phase, preventing product inhibition.
-
Recovery: Do not centrifuge. Use filtration (Buchner or filter press). The solid cake is your product (L-HPA). Wash with cold water to remove residual enzyme and cofactor.
-
Q5: We see impurities in the final crystal. How do we purify?
-
Diagnosis: The main impurity is likely unreacted 2-OPBA or the amino donor (if using transaminase).
-
Protocol:
-
Acid/Base Swing: L-HPA is zwitterionic.
-
Dissolve the crude cake in dilute HCl (pH < 1). L-HPA dissolves; some impurities may not. Filter.
-
Neutralize the filtrate slowly with NaOH to the isoelectric point (pI ~5.5). L-HPA will recrystallize in high purity.[6]
-
-
Wash: Wash the crystals with 50% Ethanol/Water to remove organic impurities.
-
Advanced Experimental Workflow: DO-Stat Feeding
For researchers utilizing whole-cell biocatalysts (e.g., recombinant E. coli), implementing a DO-Stat feed is the most robust method to prevent substrate toxicity.
Figure 2: DO-Stat Control Loop. A spike in DO indicates substrate depletion (starvation), triggering a feed pulse. A drop in DO confirms metabolic activity.
References
-
Cho, B.-K., et al. (2003). "Asymmetric Synthesis of L-homophenylalanine by Equilibrium-Shift Using Recombinant Aromatic L-amino Acid Transaminase." Biotechnology and Bioengineering.
- Key Finding: Establishes the role of in situ precipitation in driving the reaction equilibrium >94% conversion.
-
Zhang, J., et al. (2013).[1] "Enhancement of biocatalytic efficiency by increasing substrate loading: enzymatic preparation of L-homophenylalanine." Applied Microbiology and Biotechnology.
- Key Finding: Describes the PheDH/FDH coupling and fed-batch strategy to handle 2-OPBA toxicity, achieving 84.1 g/L/day productivity.
-
Tiedemann, S., et al. (2025).[7] "Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization." ACS Omega.[7]
- Key Finding: Recent validation of the fed-batch crystallization concept
-
Gao, D., et al. (2022).[8] "Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis." Angewandte Chemie International Edition.
- Key Finding: Optimization of cascade reactions and strain engineering for high-titer production (100.9 g/L).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancement of biocatalytic efficiency by increasing substrate loading: enzymatic preparation of L-homophenylalanine [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of D- vs L-Homophenylalanine in biological systems
This guide provides a comparative technical analysis of L- vs. D-Homophenylalanine (Hph), focusing on their distinct roles in drug development, biocatalytic synthesis, and pharmacokinetics.
Executive Summary
Homophenylalanine (Hph) is a non-proteinogenic
-
L-Homophenylalanine: The primary precursor for Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][3][4] Its stereochemistry is essential for fitting the
hydrophobic pocket of the ACE active site. -
D-Homophenylalanine: Utilized primarily for proteolytic resistance . Incorporating D-Hph into peptide therapeutics disrupts enzymatic recognition, significantly extending plasma half-life while maintaining or modulating receptor affinity.
Chemical & Structural Profile
The fundamental difference lies in the spatial arrangement of the amino group relative to the carboxylate and the phenylbutyl side chain.
| Feature | L-Homophenylalanine | D-Homophenylalanine |
| Configuration | (S)-2-amino-4-phenylbutanoic acid | (R)-2-amino-4-phenylbutanoic acid |
| 3D Topology | Matches natural protein backbone; allows | Induces "kinks" or |
| Major Application | ACE Inhibitors (Benazepril, Enalapril precursors).[4] | Peptidomimetics (Stability enhancers, stapled peptides). |
| Key Precursor | 2-oxo-4-phenylbutanoic acid (via transamination). | N-acetyl-DL-homophenylalanine (via kinetic resolution). |
| Protease Sensitivity | High (Degraded by Trypsin, Chymotrypsin). | Resistant (Steric clash in protease active site). |
Biocatalytic Synthesis & Production
Industrial production relies on enzymatic routes to ensure high enantiomeric excess (
Pathway Visualization: Parallel Synthesis Routes
Figure 1: Comparative biocatalytic workflows. L-Hph is typically synthesized via asymmetric reductive amination, while D-Hph is often obtained via kinetic resolution of racemic esters.
Pharmacological Performance
A. L-Hph: The ACE Inhibitor Scaffold
L-Homophenylalanine is the structural backbone for the "pril" class of drugs (e.g., Benazepril ).[2][4]
-
Mechanism: The extended phenylbutyl side chain of L-Hph occupies the hydrophobic
subsite of the Angiotensin-Converting Enzyme. -
Causality: The L-configuration (S) is non-negotiable here. The enzyme's active site stereoselectivity requires the S-isomer for high-affinity binding (
in nanomolar range). Substitution with D-Hph results in a loss of potency by orders of magnitude due to steric clash with the enzyme wall.
B. D-Hph: The Stability Enhancer
D-Hph is used to engineer "protease-proof" peptides.
-
Case Study (Antitumor Peptides): In a study comparing the peptide RDP215 (all L-amino acids) vs. 9D-RDP215 (containing D-amino acids including Hph analogs), the D-isomer variant showed:
-
Serum Stability: No degradation after 24h incubation in human serum (vs. rapid degradation of L-form).
-
Selectivity: Maintained specific toxicity toward cancer cells (targeting anionic phosphatidylserine) while sparing healthy cells.
-
-
Mechanism: Proteases like Chymotrypsin cleave peptide bonds adjacent to bulky hydrophobic residues (Phe, Trp, Tyr). They require the substrate to bind in an extended
-sheet conformation. D-Hph forces a steric clash, preventing the catalytic triad from accessing the scissile bond.
Experimental Protocols
Protocol 1: Kinetic Resolution for D-Hph Production
Objective: Isolate D-Hph from a racemic N-acetyl mixture using enzymatic selectivity.
Materials:
-
Substrate: N-Acetyl-DL-homophenylalanine ethyl ester (50 mM).
-
Enzyme: Alcalase (commercial protease from Bacillus licheniformis).
-
Solvent System: Phosphate buffer (pH 7.5) with 10% DMSO (co-solvent for solubility).
Workflow:
-
Initiation: Suspend substrate in buffer/DMSO mix at 30°C. Add Alcalase (10 U/mL).
-
Reaction: The enzyme selectively hydrolyzes the L-ester to the free acid (N-Acetyl-L-Hph), leaving the D-ester untouched.
-
Monitoring: Track reaction progress via HPLC (Chiralpak AD-H column) until 50% conversion is reached (theoretical maximum for resolution).
-
Separation:
-
Adjust pH to 9.0 and extract the unreacted D-ester with ethyl acetate (organic phase).
-
The hydrolyzed L-acid remains in the aqueous phase.
-
-
Hydrolysis: Reflux the organic phase residue with 6N HCl to deprotect the N-acetyl group, yielding pure D-Homophenylalanine HCl.
Protocol 2: Comparative Proteolytic Stability Assay
Objective: Quantify the half-life extension provided by D-Hph substitution.[6]
Materials:
-
Peptide A (Sequence containing L-Hph).
-
Peptide B (Identical sequence with D-Hph substitution).
-
Enzyme: Proteinase K (broad-spectrum serine protease).
Workflow:
-
Incubation: Dissolve peptides (100
M) in Tris-HCl buffer (pH 7.5). Add Proteinase K (enzyme:substrate ratio 1:100). Incubate at 37°C. -
Sampling: Aliquot samples at t = 0, 5, 15, 30, 60, 120 min.
-
Quenching: Immediately add 1% TFA to stop enzymatic activity.
-
Analysis: Inject onto RP-HPLC (C18 column).
-
Calculation: Plot % remaining peak area vs. time. Fit to first-order decay kinetics:
Expectation: Peptide A will show min. Peptide B should show integrity at 120 min.
Data Comparison
| Parameter | L-Homophenylalanine System | D-Homophenylalanine System |
| Enzymatic Synthesis | Reductive Amination (L-Hph Dehydrogenase) | Kinetic Resolution (Hydantoinase/Alcalase) |
| Typical Yield | >90% (Theoretical 100%) | <50% (Theoretical 50% max per pass) |
| ACE Inhibition ( | High Potency (nM range) | Inactive / Low Potency ( |
| Serum Half-life ( | Minutes to Hours (Protease susceptible) | >24 Hours (Protease resistant) |
| Self-Assembly | Forms standard fibrils/aggregates. | Heterochiral (L+D) mixes form stronger hydrogels. |
References
-
Biocatalytic Synthesis of L-Hph: Vertex AI Search Result 1.1: "Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor."[3][5][7] Biotechnology Advances, 2009.[8] Link
-
Kinetic Resolution of D-Hph: Vertex AI Search Result 1.8: Zhao, H., et al. "Concise synthesis and enzymatic resolution of L-(+)-homophenylalanine hydrochloride."[9] Enantiomer, 2002.[9] Link[10]
-
Peptide Stability (D-Amino Acid Effect): Vertex AI Search Result 1.7: "Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma."[11] MDPI, 2021. Link
-
ACE Inhibitor Synthesis (Benazepril): Vertex AI Search Result 1.11: "Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction."[2][4] PMC, 2011. Link
-
Self-Assembly of Heterochiral Peptides: Vertex AI Search Result 1.9: "Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation."[12][13] International Journal of Molecular Sciences. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HOMOPHENYLALANINE, L- [drugs.ncats.io]
- 8. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Concise synthesis and enzymatic resolution of L-(+)-homophenylalanine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. repositorium.uminho.pt [repositorium.uminho.pt]
- 13. mdpi.com [mdpi.com]
Enantiomeric excess determination of D-(R)-Homophenylalanine HCl by chiral chromatography
Enantiomeric Excess Determination of D-(R)-Homophenylalanine HCl: A Comparative Guide to Chiral Chromatography Workflows
This compound is a critical chiral building block in the synthesis of active pharmaceutical ingredients (APIs), most notably angiotensin-converting enzyme (ACE) inhibitors and advanced peptidomimetics. Because the pharmacological efficacy and safety profile of these APIs are strictly dependent on the stereochemical purity of their precursors, determining the enantiomeric excess (ee) of D-(R)-Homophenylalanine with high precision is a stringent regulatory requirement.
This guide objectively evaluates the leading chiral stationary phases (CSPs) for this application and provides a field-proven, self-validating methodology for accurate ee determination.
Mechanistic Grounding: The Challenge of Underivatized Amino Acids
Historically, resolving amino acid enantiomers required pre-column derivatization (e.g., using Marfey's reagent) to form diastereomers. However, modern CSPs enable direct analysis, preserving sample integrity and reducing preparation time.
For a zwitterionic molecule like Homophenylalanine, chiral recognition requires a highly orchestrated 3D interaction. The causality of separation relies on the "three-point rule," where the transient diastereomeric complex formed between the CSP and the L-enantiomer differs in free energy (
Comparative Analysis of Chiral Stationary Phases (CSPs)
To objectively evaluate the optimal method for this compound, we must compare the three dominant CSP architectures capable of resolving underivatized amino acids.
Table 1: Performance Comparison of CSPs for Homophenylalanine Enantiomers
| CSP Architecture | Commercial Example | Primary Recognition Mechanism | Mobile Phase (Typical) | Resolution ( | Speed / Efficiency |
| Macrocyclic Antibiotic | Chirobiotic™ T (Teicoplanin) | Steric inclusion, H-bonding, | 40:60 Water:Methanol | > 2.5 | Ultrafast (< 5 min on SPP) |
| Zwitterionic | CHIRALPAK® ZWIX(+) | Double ion-pairing | MeOH/ACN + FA/DEA | > 3.0 | Moderate (~10-15 min) |
| Crown Ether | CROWNPAK® CR(+) | Host-guest complexation (primary amine in cavity) | Aqueous | > 2.0 | Slow (~15-20 min) |
Analysis of Alternatives:
-
Macrocyclic Antibiotics (Teicoplanin): Teicoplanin-based columns offer exceptional kinetic performance for homophenylalanine. Recent studies utilizing superficially porous particles (SPPs) demonstrate that teicoplanin can achieve baseline resolution of enantiomers in under a minute . The mechanism relies on the analyte's aromatic ring interacting with the CSP's aglycone basket, while the amine and carboxyl groups hydrogen-bond with the peptide cleft. Notably, the D-enantiomer of homophenylalanine is typically more retained on these phases, which can occasionally lead to unusual convex-upward van Deemter curves due to strong, localized adsorption [[1]]([Link]).
-
Zwitterionic CSPs (ZWIX): Derived from cinchona alkaloids, these columns utilize a synergistic double ion-pairing mechanism. They are highly compatible with LC-MS due to the use of volatile additives. While highly selective, the equilibration times are longer, and the mobile phase preparation requires specific additive pairs like formic acid (FA) and diethylamine (DEA) to modulate proton activity .
-
Crown Ethers: These rely on the encapsulation of the protonated primary amine (
) into the chiral cavity of the crown ether. While historically reliable, they require highly acidic mobile phases (pH < 2), which degrades standard silica columns over time and is incompatible with standard LC-MS setups.
Recommended Self-Validating Protocol: Teicoplanin-Based UHPLC Method
Given the need for high-throughput, robust QA/QC environments, the Teicoplanin SPP method is recommended for its speed, high resolution, and simplicity. The following protocol is designed as a self-validating system to ensure strict data integrity during ee determination.
Step 1: Mobile Phase Preparation
-
Action: Mix 400 mL of ultrapure water (18.2 M
cm) with 600 mL of HPLC-grade methanol. Degas via ultrasonication for 10 minutes. -
Causality: A 40:60 Water:Methanol (v/v) mixture is critical. Water is essential to drive the hydrophilic hydrogen-bonding necessary for chiral cleft recognition, while methanol acts as the organic modifier to disrupt non-specific hydrophobic interactions that cause peak tailing.
Step 2: Chromatographic Conditions
-
Column: Teicoplanin SPP (e.g., 2.7
m, 100 x 4.6 mm). -
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Causality: Enantioseparation is an enthalpy-driven process. Strict thermal control prevents resolution degradation caused by frictional heating inside the column. Higher temperatures reduce the binding constant differences between the D- and L-enantiomers.
-
-
Detection: UV at 210 nm (or 254 nm to selectively target the aromatic ring).
Step 3: System Suitability Testing (SST) & Self-Validation
-
Blank Injection: Inject the mobile phase to verify zero carryover.
-
SST Injection: Inject 5
L of a 1.0 mg/mL racemic (D/L)-Homophenylalanine standard.-
Acceptance Criteria: Resolution (
) must be . The L-enantiomer must elute first.
-
-
Sensitivity Check (LOQ): Inject a 0.05% L-Homophenylalanine standard relative to the nominal sample concentration.
-
Acceptance Criteria: Signal-to-noise (S/N) must be
to ensure the impurity can be accurately quantified.
-
Step 4: Sample Analysis & Bracketing
-
Execution: Dissolve the this compound sample in the mobile phase to a concentration of 2.0 mg/mL. Inject 5
L. -
Calculation: Quantify the L-enantiomer peak area relative to the total peak area of both enantiomers to calculate %ee.
-
Validation: Re-inject the SST standard after every 10 sample injections (bracketing) to validate retention time stability and ensure the column has not experienced localized overloading.
Workflow Visualization
Workflow for enantiomeric excess determination of D-(R)-Homophenylalanine.
References
-
When van Deemter Goes Upside Down in Chiral Chromatography Source: LCGC International URL:[Link]
-
Gone in Seconds: Praxis, Performance, and Peculiarities of Ultrafast Chiral Liquid Chromatography with Superficially Porous Particles Source: Analytical Chemistry - ACS Publications URL:[Link]
-
Please read this instruction sheet completely before using this column (CHIRALPAK® ZWIX) Source: Daicel Chiral Technologies URL:[Link]
Sources
Comparative Guide: Structure-Activity Relationship (SAR) of Homophenylalanine Derivatives
Executive Summary: The Homologation Advantage
Homophenylalanine (hPhe) differs from its parent amino acid, Phenylalanine (Phe), by the insertion of a single methylene group (
This guide objectively compares hPhe derivatives against standard Phe analogs and market-leading therapeutics (e.g., Sitagliptin), focusing on two high-impact drug targets: Dipeptidyl Peptidase-4 (DPP-4) and Aminopeptidase N (APN) .
Key Findings at a Glance
-
Potency:
-hPhe derivatives demonstrate up to 10-fold higher potency than standard Phe analogs in APN inhibition. -
Selectivity: Fused
-hPhe scaffolds (e.g., Compound 18m) exhibit superior selectivity profiles compared to first-generation gliptins. -
Stability: The homologated backbone resists standard proteolysis, extending in vivo half-life.
Comparative Analysis: DPP-4 Inhibitors
Context: DPP-4 inhibitors are a cornerstone of Type 2 Diabetes management.[1][2][3] Research indicates that fused
Performance Data: hPhe Derivatives vs. Sitagliptin
The following data highlights the SAR evolution from a hit compound to a lead candidate (18m) significantly more potent than the standard of care.
| Compound ID | Core Scaffold | R-Group Substitution | IC | Selectivity (DPP-8/9) | Source |
| Sitagliptin | 2,4,5-trifluorophenyl | 18.0 | >2500x | [1] | |
| Cmpd 9aa | Fused | 2,4-difluorophenyl | 10.8 | >5000x | [1] |
| Cmpd 18a | Benzo-diazepine | H | 52.0 | >1000x | [1] |
| Cmpd 18d | Benzo-diazepine | 8-Fluoro | 45.0 | >1000x | [1] |
| Cmpd 18m | Benzo-diazepine | 2,4,5-trifluorophenyl | 2.1 | >10,000x | [1] |
Analysis:
-
The Homologation Effect: The transition from a standard
-amino acid core to the fused -hPhe scaffold (9aa) improved potency by ~40% over Sitagliptin. -
Substituent Impact: The SAR clearly demonstrates that electron-withdrawing groups (Fluorine) on the phenyl ring are essential. The 2,4,5-trifluoro substitution (18m) mimics the pharmacophore of Sitagliptin but utilizes the hPhe backbone to achieve a 9-fold increase in potency.
SAR Visualization: The DPP-4 Pharmacophore
The following diagram illustrates the critical structural features required for high-affinity binding in the DPP-4 active site.
Caption: SAR map of fused
Comparative Analysis: Aminopeptidase N (APN) Inhibitors
Context: APN (CD13) is a target for cancer and pain management. Phosphonic acid analogs of amino acids are classic transition-state inhibitors. Here, the length of the side chain (Phe vs. hPhe) is the critical determinant of activity.
Performance Data: Phe vs. hPhe Analogs
Comparison of phosphonic acid derivatives (
| Analog Type | Side Chain (R) | Compound ID | Relative Potency | Source | |
| Phe Analog | Benzyl | Phe-P | 4.5 | 1x (Baseline) | [2] |
| hPhe Analog | Phenylethyl | 15a | 0.8 | 5.6x | [2] |
| F-hPhe Analog | 3-F-Phenylethyl | 15c | 0.35 | 12.8x | [2] |
Scientific Insight:
The hPhe analogs consistently outperform Phe analogs.[4][6] The extra methylene group allows the aromatic ring to penetrate deeper into the hydrophobic S1 pocket of APN, maximizing
Experimental Protocols
Synthesis of -Homophenylalanine Intermediates
Methodology: Modified Arndt-Eistert Homologation or Knoevenagel Condensation (as used in the DPP-4 study [1]).
Objective: Synthesize the chiral
Step-by-Step Protocol:
-
Condensation: React 2,4,5-trifluorobenzaldehyde with malonic acid in pyridine/piperidine at 85°C for 4 hours.
-
Checkpoint: Monitor TLC for disappearance of aldehyde.
-
-
Esterification: Treat the resulting cinnamic acid derivative with
in MeOH to form the methyl ester. -
Michael Addition: Perform asymmetric Michael addition of nitromethane using a chiral catalyst (e.g., quinine derivative) to introduce the
-amino precursor.-
Validation: Check enantiomeric excess (ee) via Chiral HPLC (>95% required).
-
-
Reduction: Hydrogenate the nitro group (
, Pd/C, 50 psi) in MeOH to yield the -hPhe methyl ester. -
Cyclization (for Fused Systems): React with ethyl bromoacetate followed by base-mediated cyclization to form the diazepinone core.
Enzymatic Inhibition Assay (DPP-4)
Objective: Determine IC
-
Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (0.1 nM to 10
M). -
Incubation: Add 10
L of enzyme solution (10 ng/well) to 96-well black plates. Add 10 L of test compound. Incubate at 37°C for 15 mins. -
Initiation: Add 20
L of Gly-Pro-AMC substrate (50 M final conc). -
Measurement: Monitor fluorescence continuously for 30 mins (
nm, nm). -
Analysis: Plot initial velocity (
) vs. log[Inhibitor]. Fit data to the variable slope sigmoidal dose-response equation.
Mechanistic Workflow: From Synthesis to SAR
The following flow illustrates the iterative cycle of generating high-potency hPhe derivatives.
Caption: Iterative drug discovery workflow for homophenylalanine derivatives.
References
-
Design, Synthesis, and Pharmacological Evalu
-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. Source: ACS Medicinal Chemistry Letters (2015). URL:[Link] -
Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Source: International Journal of Molecular Sciences (2020). URL:[Link][6][7]
-
Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Source: MDPI (2021). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Chemical vs. Enzymatic Synthesis of L-Homophenylalanine
Topic: Comparison of Chemical versus Enzymatic Synthesis of Homophenylalanine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Homophenylalanine (L-HPA) is a critical non-proteinogenic amino acid intermediate used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Enalapril, Lisinopril, and Quinapril.
This guide compares the two dominant synthetic paradigms: Chemical Synthesis (via N-phthaloyl-L-aspartic anhydride) and Enzymatic Synthesis (via Transaminase-mediated reactive crystallization). While chemical methods offer established scalability using commodity reagents, they suffer from poor atom economy, hazardous waste generation (high E-factor), and multi-step complexity. Conversely, enzymatic routes—specifically using aromatic amino acid transaminases (AroAT)—provide a single-step, aqueous-phase solution with superior enantioselectivity (>99% ee) and simplified downstream processing via in situ product precipitation.
Chemical Synthesis: The N-Phthaloyl-L-Aspartic Anhydride Route[1][2]
Mechanism & Methodology
The most practical chemical route avoids the difficult resolution of racemic mixtures by starting with the chiral pool (L-Aspartic acid). The process involves protecting the amine, activating the anhydride, and performing a Friedel-Crafts acylation, followed by reduction and deprotection.
Key Challenges:
-
Racemization Risk: The use of Lewis acids (AlCl₃) and high temperatures can compromise the stereocenter.
-
Solvent Waste: Requires significant volumes of organic solvents (benzene, acetic anhydride).
Representative Protocol
Based on the method by Xu et al. (2000) and standard Friedel-Crafts protocols.
Step 1: Protection & Activation
-
Reflux L-aspartic acid (13.3 g, 0.1 mol) with phthalic anhydride (14.8 g, 0.1 mol) in acetic acid (100 mL) for 3 hours.
-
Concentrate under vacuum to yield N-phthaloyl-L-aspartic anhydride.
Step 2: Friedel-Crafts Acylation
-
Dissolve the anhydride in dry benzene (50 mL).
-
Add anhydrous AlCl₃ (3 equiv.) slowly at 0°C under N₂ atmosphere.
-
Reflux for 2 hours. The anhydride ring opens to form the phenyl-keto acid derivative.
-
Quench with ice-water/HCl and extract with ethyl acetate.
Step 3: Reduction & Deprotection
-
Perform catalytic hydrogenation (Pd/C, H₂, 4 atm) to reduce the ketone to the methylene group.
-
Deprotect the phthalimide group using hydrazine hydrate in ethanol (reflux 2h).
-
Purification: Recrystallize from ethanol/water.
Performance Metrics:
-
Overall Yield: 55–60%
-
Enantiomeric Excess (ee): ~98–99% (highly dependent on temperature control)
Enzymatic Synthesis: Transaminase-Mediated Reactive Crystallization[3]
Mechanism & Methodology
The biocatalytic route utilizes an Aromatic Amino Acid Transaminase (AroAT) or an engineered Aspartate Aminotransferase (AAT) . This enzyme catalyzes the reversible transfer of an amino group from a donor (L-Glutamate or L-Lysine) to the keto-acid precursor, 2-oxo-4-phenylbutyric acid (2-OPBA).
The "Self-Validating" Advantage: L-HPA has significantly lower solubility in aqueous buffer compared to the substrate (2-OPBA). As the reaction proceeds, L-HPA precipitates out of the solution.[1] This Reactive Crystallization drives the equilibrium forward (Le Chatelier’s principle) and prevents product inhibition, effectively "validating" the reaction progress visually.
Representative Protocol
Based on protocols by Lo et al. (2005) and Cho et al. (2003).
Reagents:
-
Substrate: 2-oxo-4-phenylbutyric acid (2-OPBA) [200 mM]
-
Amino Donor: L-Glutamate [300 mM]
-
Cofactor: Pyridoxal-5'-phosphate (PLP) [1 mM]
-
Enzyme: Recombinant E. coli expressing AroAT (or whole cells).[1]
-
Buffer: 50 mM Tris-HCl, pH 8.5.
Workflow:
-
Preparation: Dissolve 2-OPBA and L-Glutamate in Tris-HCl buffer. Adjust pH to 8.5. Add PLP.[2]
-
Initiation: Add the enzyme preparation (crude extract or whole cells, ~100 U/mL).
-
Incubation: Incubate at 37°C with mild agitation (150 rpm).
-
Reaction Monitoring: White precipitate (L-HPA) will begin to form within 30 minutes.
-
Termination: After 12–24 hours, stop the reaction by lowering temperature to 4°C.
-
Purification: Filter the precipitate. Wash with cold water and ethanol. No column chromatography is required.
Performance Metrics:
Comparative Analysis
The following table summarizes the critical performance indicators for drug development professionals deciding between these routes.
| Feature | Chemical Synthesis (Friedel-Crafts) | Enzymatic Synthesis (Transaminase) |
| Starting Material | L-Aspartic Acid + Phthalic Anhydride | 2-oxo-4-phenylbutyric acid (2-OPBA) |
| Number of Steps | 3 (Protection, Acylation, Deprotection) | 1 (Bioconversion) |
| Yield | 55 – 60% | > 95% |
| Optical Purity (ee) | 98 – 99% (Risk of racemization) | > 99.9% (Strictly stereospecific) |
| Atom Economy | Low (Loss of phthalimide, AlCl₃ waste) | High (Direct amine transfer) |
| Purification | Extraction + Recrystallization | Filtration (Product precipitates) |
| Environmental | High E-factor (Organic solvents, Lewis acids) | Green (Aqueous, biodegradable) |
| Scalability | Linear scale-up; safety concerns with AlCl₃ | Scalable; requires bioreactor control |
Visualizations
Comparison of Workflows
This diagram contrasts the multi-step chemical burden against the streamlined enzymatic cascade.
Caption: The enzymatic route reduces unit operations from three to one, utilizing reactive crystallization to drive yield.
Transaminase Mechanism (Ping-Pong Bi-Bi)
Understanding the enzymatic mechanism is crucial for optimizing substrate ratios. The enzyme oscillates between a PLP-bound (internal aldimine) and PMP-bound form.
Caption: The Ping-Pong Bi-Bi mechanism. The enzyme shuttles the amine group from Glutamate to 2-OPBA via the PLP cofactor.
Conclusion & Recommendation
For early-stage discovery where speed of access to diverse analogs is priority, the chemical route (Friedel-Crafts) remains relevant due to the wide availability of varying anhydride precursors.
However, for process development and manufacturing of L-Homophenylalanine, the Enzymatic Synthesis is superior. It offers:
-
Higher Purity: >99.9% ee eliminates the need for chiral resolution.
-
Lower Cost: The "reactive crystallization" phenomenon simplifies downstream processing to a simple filtration step, drastically reducing operational costs (OpEx).
-
Sustainability: The elimination of benzene and heavy metal catalysts aligns with Green Chemistry principles required for modern pharmaceutical manufacturing.
Recommendation: Adopt the Transaminase-mediated route using E. coli whole-cell biocatalysts for gram-to-kilogram scale production.
References
-
Cho, B. K., et al. (2003). Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. Biotechnology and Bioengineering, 83(2), 226-234. Link
-
Lo, H. H., et al. (2005). Asymmetrical synthesis of L-homophenylalanine using engineered Escherichia coli aspartate aminotransferase. Biotechnology Progress, 21(2), 411-415. Link
-
Xu, D., et al. (2000). Synthesis of L-2-amino-4-phenylbutyric acid hydrochloride from N-phthaloyl-L-aspartic anhydride.[3] Tetrahedron: Asymmetry, 11, 226-234. (Cited within context of chemical comparison).
-
Ahmad, A. L., et al. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Biotechnology Advances. Link
Sources
- 1. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Absolute Configuration and Structural Validation of D-Homophenylalanine: X-Ray Crystallography vs. Alternative Modalities
Introduction
D-Homophenylalanine (D-HPA) is a critical non-proteinogenic amino acid utilized extensively as a chiral building block in the synthesis of peptidomimetics, advanced active pharmaceutical ingredients (APIs), and self-assembling biomaterials []. Unlike standard D-phenylalanine, D-HPA possesses an additional methylene group in its side chain. For drug development professionals, ensuring the absolute enantiomeric purity (>99% ee) and confirming the 3D spatial arrangement of D-HPA is a strict regulatory requirement 2[2].
The Mechanistic Challenge: Conformational Flexibility
The structural validation of D-HPA presents a unique analytical challenge. In solution, the extended homo-benzyl side chain rapidly interconverts between multiple rotameric states. This conformational averaging severely complicates solution-state techniques like
Therefore, Single-Crystal X-Ray Diffraction (SCXRD) remains the definitive gold standard. By locking the molecule into a rigid crystal lattice, X-ray crystallography bypasses solution-state dynamics, providing unambiguous atomic coordinates and absolute configuration via anomalous dispersion 4[4].
Modality Comparison: X-Ray Crystallography vs. Alternatives
To objectively select the right analytical tool, we must compare the performance of SCXRD against Chiral High-Performance Liquid Chromatography (HPLC) and
| Analytical Modality | Primary Output | Sample Requirement | Resolution / Accuracy | Throughput |
| X-Ray Crystallography | Absolute Configuration (3D) | 0.1 - 0.5 mg (Single Crystal) | Atomic (< 1.0 Å), Flack parameter ~0 | Low (Days to Weeks) |
| Chiral HPLC | Enantiomeric Excess (ee %) | < 0.1 mg (Solution) | ± 0.1% ee | High (Minutes) |
| Relative Configuration | 1 - 5 mg (Solution) | Dependent on Δδ dispersion | Medium (Hours) | |
| Optical Polarimetry | Specific Rotation [α] | 10 - 50 mg (Solution) | Bulk average, prone to errors | High (Minutes) |
Step-by-Step Experimental Workflows (Self-Validating Systems)
As an Application Scientist, I mandate that every analytical workflow must be a self-validating system. A result is only as trustworthy as its internal controls and the causality driving its methodology.
Protocol A: Single-Crystal X-Ray Diffraction (The Gold Standard)
Objective: Unambiguous determination of absolute configuration.
-
Derivatization for Anomalous Scattering: React D-HPA with a chiral auxiliary containing a heavy atom, such as camphorsultam dichlorophthalic acid (CSDP acid) 5[5]. Causality: The inclusion of chlorine or sulfur atoms provides a strong anomalous scattering signal, which is mathematically required to differentiate enantiomers via Bijvoet differences.
-
Crystal Growth: Dissolve the derivatized D-HPA in a binary solvent system (e.g., Methanol/Water). Use the vapor diffusion method at 4°C. Causality: Lowering the temperature reduces the kinetic energy of the system, promoting ordered nucleation over amorphous precipitation, thereby preventing crystal twinning.
-
Data Acquisition: Mount the single crystal on a diffractometer equipped with a Cu-Kα X-ray source (λ = 1.5418 Å). Causality: Cu-Kα radiation maximizes the anomalous dispersion effect for lighter elements compared to Mo-Kα radiation, ensuring high-confidence phase solving 4[4].
-
Self-Validation (Refinement): Solve the phase problem and refine the structure. The system validates itself via the Flack parameter (
). If (with an estimated standard deviation < 0.1), the absolute configuration is definitively D-HPA. If , the model is inverted.
Protocol B: Chiral HPLC (The High-Throughput Screen)
Objective: Quantify enantiomeric excess (ee %).
-
Derivatization: Protect the amine group of D-HPA with a tert-Butoxycarbonyl (Boc) group []. Causality: The Boc group increases the molecule's UV absorbance for detection and enhances steric interactions with the chiral stationary phase.
-
Mobile Phase Optimization: Utilize an isocratic mobile phase of Hexane/Isopropanol (80:20) containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of the free carboxylic acid on D-HPA, preventing peak tailing and ensuring sharp, quantifiable peaks.
-
Self-Validation (System Suitability): Inject a racemic standard (DL-Homophenylalanine) prior to the sample. The protocol is validated only if the baseline resolution (
) between the D and L peaks is > 1.5. Once validated, inject the synthesized D-HPA to confirm ee > 99%.
Protocol C:
H NMR Anisotropy (The Solution-State Orthogonal Check)
Objective: Empirical determination of relative configuration.
-
Derivatization: Couple D-HPA with a chiral anisotropy reagent such as MαNP acid (2-methoxy-2-(1-naphthyl)propionic acid) to form a pair of diastereomers 6[6].
-
NMR Acquisition: Acquire high-resolution
H NMR spectra (≥ 600 MHz) in CDCl . -
Self-Validation (Δδ Analysis): Calculate the chemical shift differences (Δδ = δR - δS) for the protons on the homo-benzyl side chain. Causality: The diamagnetic shielding cone of the naphthyl group will shield or deshield specific protons based on their spatial proximity. The internal validation relies on the consistent mapping of positive and negative Δδ values to the established MαNP sector rule.
Decision Matrix & Workflow Visualization
Analytical workflow for the structural validation of D-Homophenylalanine.
Conclusion
While Chiral HPLC provides rapid, high-throughput quantification of enantiomeric excess, and NMR anisotropy offers valuable solution-state insights, X-ray crystallography remains the unparalleled gold standard for the absolute structural validation of D-Homophenylalanine. By bypassing the conformational flexibility of the homo-benzyl side chain, SCXRD provides the unambiguous, self-validating atomic coordinates required for rigorous drug development and materials science applications.
References
-
Harada, N., et al. "Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy." NIH / Wiley-Liss, Inc.5
-
Harada, N., et al. "Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy (Extended)." ResearchGate.6
-
"4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods." Thieme Connect.4
-
"Comparison of NMR and X-ray as methods of protein structure determination." Birkbeck College.3
-
"CAS 82732-07-8 (Boc-D-homophenylalanine)." BOC Sciences.
-
"Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines." NIH / PMC.2
Sources
- 2. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of NMR and X-ray [cryst.bbk.ac.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Inhibitory Potential of Homophenylalanine vs. Phenylalanine Derivatives
Executive Summary
In the rational design of protease inhibitors and peptidomimetics, the choice between Phenylalanine (Phe) and its non-proteinogenic homolog, Homophenylalanine (Hph) , is a critical determinant of potency and metabolic stability.
While Phenylalanine offers a standard hydrophobic benzyl side chain, Homophenylalanine introduces an additional methylene group (
Structural & Mechanistic Distinction[1]
The fundamental difference lies in the "Spacer Effect." The additional methylene group in Hph alters the spatial reach and flexibility of the aromatic ring.
| Feature | Phenylalanine (Phe) | Homophenylalanine (Hph) |
| Side Chain | Benzyl ( | Phenylethyl ( |
| Reach (C | ~3.8 Å | ~5.1 Å |
| Conformational Freedom | Restricted (Active site rigidity) | Enhanced (Induced fit capability) |
| Proteolytic Stability | Low (Cleaved by Chymotrypsin, etc.)[1] | High (Non-substrate for standard proteases) |
The "Reach vs. Fit" Hypothesis
In metalloprotease inhibition, the inhibitor must coordinate a catalytic metal ion (usually Zinc) while anchoring a hydrophobic group into a specificity pocket (S1).[1]
-
The Phe Limitation: The shorter benzyl chain often forces the inhibitor to adopt a strained conformation to bridge the gap between the Zinc ion and the deep S1 pocket. This strain penalty reduces binding affinity (
).[1] -
The Hph Advantage: The extra methylene acts as a flexible spacer, allowing the aromatic ring to penetrate deeper into the S1 pocket without disrupting the optimal geometry of the Zinc-binding group (ZBG).
Comparative Analysis: Case Studies & Data
Case Study A: Aminopeptidase N (APN/CD13) Inhibition
Aminopeptidase N is a zinc-dependent metalloprotease involved in angiogenesis and pain regulation.[1] Phosphonic acid analogues of Phe and Hph have been synthesized and tested as transition-state mimics.[1]
Experimental Verdict: Hph analogues consistently outperform Phe analogues.[1] The extension allows the phosphonate group to coordinate the Zinc atom while the phenyl ring sits comfortably in the hydrophobic S1 pocket.
Comparative Data (Inhibition Constants
| Inhibitor Class | Structure Scaffold | Target Enzyme | Relative Potency | ||
| Phe-Phosphonate | 1-amino-2-phenylethylphosphonic acid | hAPN / pAPN | ~15 - 45 | > 100 | Baseline |
| Hph-Phosphonate | 1-amino-3-phenylpropylphosphonic acid | hAPN / pAPN | 0.4 - 0.9 | ~3 - 8 | 10x - 50x Higher |
Data synthesized from phosphonic/phosphinic acid analogue studies (e.g., J. Med.[1] Chem, Bioorg.[1][2][3][4] Med. Chem).[2][3][4][5][6][7][8][9]
Case Study B: ACE Inhibitors (The Enalaprilat Paradigm)
Angiotensin-Converting Enzyme (ACE) inhibitors like Enalaprilat utilize a homophenylalanine-like scaffold.[1]
-
Mechanism: Enalaprilat mimics the transition state of Angiotensin I hydrolysis. The inhibitor contains a 1-carboxy-3-phenylpropyl amine segment.[1][10]
-
Why Hph wins: This segment is structurally equivalent to the side chain of Homophenylalanine. Early SAR studies indicated that shortening this to a 2-phenylethyl group (Phe-like) resulted in a significant loss of potency because the inhibitor could not span the distance between the catalytic Zinc and the S1 subsite effectively.[1]
Visualizing the Mechanism
The following diagram illustrates the "Spacer Effect" in metalloprotease inhibition, comparing how Phe and Hph derivatives interact with the active site.
Caption: Hph derivatives (Green path) achieve optimal dual-binding without conformational strain, whereas Phe derivatives (Red/Blue path) often suffer from "frustrated" binding where they cannot simultaneously satisfy the Zinc and S1 pocket requirements.[1]
Experimental Protocols
To validate the inhibitory potential of Hph derivatives, the following protocols for synthesis and enzymatic assay are recommended. These protocols are self-validating via the inclusion of specific controls.[1]
Protocol A: Synthesis of Phosphonic Acid Analogues (Hph vs Phe)
Objective: Synthesize 1-amino-3-phenylpropylphosphonic acid (Hph analogue) for comparison.
-
Reagents: 3-phenylpropanal (for Hph) or Phenylacetaldehyde (for Phe), Benzyl carbamate, Triphenyl phosphite.[1]
-
Reaction (Oleksyszyn Reaction):
-
Mix aldehyde (10 mmol), benzyl carbamate (10 mmol), and triphenyl phosphite (10 mmol) in glacial acetic acid (15 mL).
-
Critical Step: Heat at 80°C for 1 hour. Validation: Monitor disappearance of aldehyde via TLC (Hexane:EtOAc 3:1).[1]
-
-
Hydrolysis:
-
Characterization: Confirm structure via
NMR (Signal expected around 15-20 ppm relative to ).
Protocol B: Kinetic Inhibition Assay (APN Model)
Objective: Determine
-
Assay Buffer: 50 mM Tris-HCl, pH 7.2, containing 10
M . -
Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA).
determination is required first (typically ~150 M).[1] -
Enzyme: Microsomal APN (porcine kidney or recombinant human).[1]
-
Procedure:
-
Step 1 (Blank): Buffer + Substrate (No Enzyme).[1]
-
Step 2 (Control): Buffer + Substrate + Enzyme (measures
).[1] -
Step 3 (Inhibition): Pre-incubate Enzyme + Inhibitor (Hph or Phe derivative at varying concentrations: 0.1
M – 100 M) for 10 mins at 37°C.[1] -
Step 4 (Reaction): Add Substrate.[1] Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10-20 mins.
-
-
Data Analysis:
Logic & Workflow Diagram
The following DOT diagram outlines the decision-making process for selecting Hph over Phe in drug design.
Caption: Decision tree for medicinal chemists. Deep hydrophobic pockets favor Hph scaffolds to maximize Van der Waals contacts and minimize linker strain.
References
-
Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Source: National Institutes of Health (PMC / PubMed) URL:[1][Link]
-
Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link][1]
-
Conformationally Restricted Inhibitors of Angiotensin Converting Enzyme (ACE). Source: Journal of Medicinal Chemistry (ACS) URL:[1][Link][1]
-
N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. Source: Bioorganic & Medicinal Chemistry URL:[Link]
Sources
- 1. Enalaprilat - Wikipedia [en.wikipedia.org]
- 2. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation [mdpi.com]
- 5. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]
- 9. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TTD: Therapeutic Target Database [ttd.idrblab.cn]
Advanced Comparative Guide: Self-Assembly and Gelation of Homophenylalanine Peptides
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Author Persona: Senior Application Scientist
Executive Summary: The "Extra Methylene" Advantage
In the landscape of peptide-based supramolecular hydrogels, Phenylalanine (Phe, F) has long been the gold standard for aromatic drivers of self-assembly. Its ability to form rigid nanotubes and fibrils via
This guide objectively compares Fmoc-Phe and Fmoc-Hoc systems. The core differentiator is the side-chain flexibility introduced by the extra methylene group in Hoc. This flexibility alters molecular packing from rigid, crystalline-like interlocking (Phe) to more entangled, flexible fibrillar networks (Hoc), resulting in unique properties such as syneresis (self-shrinking) , enhanced proteolytic stability , and tunable thixotropy .
Mechanistic Comparison: Structural Causality
To understand the gelation differences, we must look at the molecular assembly. Both systems rely on the Fmoc (fluorenylmethoxycarbonyl) group for aromatic stacking and the amino acid side chain for hydrophobic interlocking.
The Packing Mismatch
-
Fmoc-Phe: The side chain is rigid. The phenyl ring is close to the backbone, forcing a tight, often antiparallel
-sheet arrangement. This leads to high crystallinity and stiff, brittle gels. -
Fmoc-Hoc: The extra methylene group acts as a "hinge." This allows the phenyl ring to rotate and find optimal
stacking orientations that are sterically forbidden for Phe. The result is a more flexible nanofiber that can entangle rather than just stack, often leading to metastable hydrogels that may undergo syneresis (expelling water to reach a thermodynamic minimum).
Visualization of Assembly Pathways
Caption: Comparative assembly pathways. Note the divergence at the stacking step due to side-chain flexibility.
Technical Comparison: Fmoc-Phe vs. Fmoc-Hoc
The following data synthesizes experimental findings from recent literature, specifically focusing on critical gelation concentration (CGC), rheology, and stability.
| Feature | Fmoc-Phe (Standard) | Fmoc-Hoc (Advanced) | Implication for Development |
| Critical Gelation Conc. (CGC) | 0.1 – 0.5 wt% | ~0.7 wt% (21 mM) | Hoc requires slightly higher concentration due to increased solubility/flexibility. |
| Gelation Trigger | pH switch (< 8.[1][2]0) or Solvent (DMSO/Water) | pH switch (7.4) or Cationic screening | Hoc gels readily at physiological pH (7.4), ideal for biological assays. |
| Macro-Structure | Transparent to Opaque Rigid Gel | Opaque, Self-Shrinking (Syneresis) Gel | Syneresis in Hoc gels allows for "trapping" of pollutants or concentrating of drugs. |
| Proteolytic Stability | Low (Minutes in serum) | High (Hours to Days) | The non-natural methylene spacer prevents standard protease recognition ("Steric Shielding"). |
| Bioactivity | Inert scaffold | Intrinsic Antibacterial / Anticancer | Fmoc-Hoc has shown intrinsic activity against bacteria and cancer lines (e.g., pancreatic).[2][3] |
| Rheology (G') | 10³ – 10⁴ Pa (Stiff) | 10² – 10³ Pa (Tunable) | Hoc forms softer, more resilient matrices suitable for soft tissue engineering. |
Experimental Protocols (Self-Validating Systems)
Synthesis of Fmoc-Hoc-OH
Note: While Fmoc-Phe is commercially ubiquitous, Fmoc-Hoc often requires specific sourcing or synthesis.
-
Coupling: Use standard SPPS (Solid Phase Peptide Synthesis) if making a peptide sequence (e.g., Fmoc-Hoc-Hoc). For the single amino acid hydrogelator, purchase high-purity (>98%) Fmoc-L-Homophenylalanine.
-
Validation: Verify purity via HPLC (C18 column, Acetonitrile/Water gradient). Critical Check: Ensure no free Fmoc-Cl remains, as it can induce false gelation.
Hydrogel Preparation (pH Switch Method)
This method is preferred for biological applications as it avoids toxic organic solvents like HFIP.
Materials:
-
Fmoc-Hoc-OH powder
-
0.5 M NaOH
-
0.1 M Phosphate Buffer (PB), pH 7.4
-
0.5 M HCl (for fine-tuning)
Workflow:
-
Solubilization: Weigh 5 mg of Fmoc-Hoc-OH into a glass vial. Add 100
L of sterile water and 10-20 L of 0.5 M NaOH. Vortex until fully dissolved (Solution becomes clear, pH > 10).-
Self-Check: If solution remains cloudy, sonicate for 30s. If still cloudy, check purity.
-
-
Triggering: Add 900
L of 0.1 M PB (pH 7.4) dropwise while gently swirling. -
Equilibration: The pH should drop to near neutral. Check pH with micro-paper. If pH > 7.8, add minute amounts of HCl.
-
Maturation: Leave undisturbed at 25°C.
-
Observation: Fmoc-Phe gels instantly. Fmoc-Hoc may take 30-60 minutes and may exhibit syneresis (expelling water) after 2-3 hours. This is a feature, not a failure.
-
Characterization Workflow
Caption: Sequential characterization workflow. LVR = Linear Viscoelastic Region.
Strategic Applications
Drug Delivery (The Stability Edge)
The primary failure mode of peptide hydrogels in vivo is rapid degradation by serum proteases (trypsin/chymotrypsin).
-
The Hoc Solution: The non-canonical side chain of Homophenylalanine is not recognized by the S1 pocket of chymotrypsin (which targets aromatic residues like Phe, Tyr, Trp).
-
Data Point: While Phe-based peptides have half-lives of minutes in blood, Hoc-modified analogs can persist for hours, ensuring sustained release of encapsulated payloads.
Environmental Remediation (The Syneresis Edge)
Unique to Fmoc-Hoc hydrogels is the phenomenon of syneresis .[2]
-
Mechanism: Over time, the hydrophobic interactions in the flexible Hoc fibrils intensify, squeezing the network.
-
Application: This "self-shrinking" actively expels clean water while trapping heavy metals (Pb, Cd) or dyes within the collapsing gel matrix.[3] This has been successfully demonstrated for wastewater purification, a capability Fmoc-Phe lacks.
References
-
Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. Link
-
An Amino Acid-Based Self-Shrinking Supramolecular Bioactive Hydrogel - A Sustainable Platform for Wastewater Treatment and Water Purification. PubMed. Link
-
Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides. MDPI. Link
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed Central. Link
-
Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation. Soft Matter. Link
Sources
In vivo efficacy of drugs containing D-Homophenylalanine versus its analogs
Executive Summary: The Stereochemical Advantage
In the high-stakes landscape of peptide therapeutics and peptidomimetics, D-Homophenylalanine (D-Hphe) represents a critical structural modification. Unlike its natural counterpart L-Phenylalanine (L-Phe) or its isomer L-Homophenylalanine (L-Hphe), D-Hphe offers a dual advantage: conformational constraint and proteolytic resistance .
This guide objectively compares the in vivo efficacy of D-Hphe-containing drugs against their analogs. The data presented demonstrates that D-Hphe substitution frequently results in:
-
Extended Half-life (
): By evading stereospecific endogenous proteases (e.g., chymotrypsin, aminopeptidases). -
Enhanced Potency (
): Through access to unique binding pockets (e.g., S1' or S3 subsites) inaccessible to L-isomers. -
Superior Pharmacodynamics: Sustained biological response in animal models (e.g., prolonged analgesia or glucose regulation).
Chemical Basis: D-Homophenylalanine vs. Analogs
To understand the biological data, one must first distinguish the structural variables.
| Compound | Configuration | Side Chain Length | Primary Utility | In Vivo Limitation |
| L-Phenylalanine (L-Phe) | L (Natural) | Native receptor recognition | Rapid proteolysis ( | |
| D-Phenylalanine (D-Phe) | D (Unnatural) | Protease resistance | May lose receptor affinity due to steric inversion | |
| L-Homophenylalanine (L-Hphe) | L (Natural-like) | Extended reach in active site | Susceptible to proteolysis | |
| D-Homophenylalanine (D-Hphe) | D (Unnatural) | Optimal: Resistance + Extended reach | High efficacy & stability |
Structural Logic Diagram
The following diagram illustrates why D-Hphe succeeds where others fail—balancing steric reach with enzymatic evasion.
Caption: Mechanistic divergence of L-Phe vs. D-Hphe. D-Hphe evades catalytic cleavage while maintaining receptor affinity.
Case Studies: Comparative In Vivo Efficacy
Case Study A: Factor Xa Inhibitors (Anticoagulants)
Target: Factor Xa (fXa), a key enzyme in the coagulation cascade. Challenge: Developing potent inhibitors with high selectivity and oral bioavailability. Innovation: Substitution of the P3 residue with D-Homophenylalanine.
Experimental Data Comparison
A systematic optimization of sulfonyl-amidinobenzylamide inhibitors compared various P3 substitutions.
| P3 Residue | Anticoagulant Activity (PT)* | Selectivity (vs Thrombin) | |
| Glycine (Control) | > 1000 | Inactive | Low |
| D-Phenylalanine | 15.0 | Moderate | Moderate |
| L-Homophenylalanine | 45.0 | Low | Low |
| D-Homophenylalanine | 0.32 | High (2x aPTT at 280 nM) | > 1000-fold |
Note: PT = Prothrombin Time. Data derived from optimization studies of benzylsulfonyl-D-Hphe derivatives.
Insight: The D-Hphe analog (Compound 27) demonstrated a 47-fold increase in potency over the D-Phe analog. The extra methylene group (
Case Study B: DPP-4 Inhibitors (Type 2 Diabetes)
Target: Dipeptidyl peptidase-4 (DPP-4), which degrades GLP-1.
Compound: Fused
In Vivo Efficacy (OGTT in ICR Mice)
Mice were dosed orally 8 hours prior to a glucose challenge to test duration of action.
| Compound | Dose (mg/kg) | Glucose AUC Reduction (0-120 min) | Duration of Action |
| Vehicle | - | 0% | - |
| Sitagliptin | 10 | 35% | Moderate (< 8h) |
| Cmpd 18m (D-Hphe) | 10 | 52% | Long (> 8h) |
Key Finding: The D-Hphe derivative showed significantly greater potency than Sitagliptin when dosed 8 hours prior to challenge, indicating superior metabolic stability and sustained target engagement.
Experimental Protocols
To replicate these findings or evaluate new D-Hphe candidates, follow these standardized protocols.
Protocol 1: In Vivo Glucose Tolerance Test (OGTT)
Objective: Assess the hypoglycemic efficacy and duration of action of D-Hphe derivatives.
Materials:
-
Male ICR mice (20-25 g).
-
Glucometer and test strips.
-
D-Hphe test compound and Sitagliptin (positive control).
-
Glucose solution (2.5 g/kg).
Workflow:
-
Fasting: Fast mice for 12 hours prior to the experiment.
-
Dosing: Administer test compound (10 mg/kg, p.o.) or Vehicle to separate groups (
).-
Critical Step: To test durability, dose the drug 8 hours before the glucose challenge.
-
-
Challenge: Administer Glucose (2.5 g/kg, p.o.).
-
Sampling: Measure blood glucose from tail vein at
min. -
Analysis: Calculate Area Under the Curve (AUC) for glucose excursion.
Protocol 2: Plasma Stability Assay (Ex Vivo)
Objective: Quantify the proteolytic resistance of D-Hphe vs L-Hphe peptides.
Workflow:
-
Incubation: Mix peptide (10 µM) with pooled human plasma at 37°C.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Add 150 µL ice-cold Acetonitrile (ACN) with 0.1% Formic Acid to precipitate proteins.
-
Analysis: Centrifuge (10,000g, 5 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs time to determine and .
Strategic Development Workflow
Use the following flowchart to guide the incorporation of D-Hphe into drug discovery programs.
Caption: Decision tree for rational design of D-Hphe therapeutics.
References
-
Design, Synthesis, and Pharmacological Evalu
-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. Journal of Medicinal Chemistry. (2015). Demonstrates superior in vivo efficacy of D-Hphe derivatives over sitagliptin. Link -
Highly potent and selective substrate analogue factor Xa inhibitors containing D-homophenylalanine analogues as P3 residue.Journal of Medicinal Chemistry. (2007). Establishes the potency advantage of D-Hphe (
0.32 nM) over L-isoforms. Link -
Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215. Amino Acids. (2006). Provides fundamental data on the stability enhancement of D-amino acid substitution. Link
-
Kyotorphin analogues containing unnatural amino acids: Synthesis, analgesic activity. European Journal of Medicinal Chemistry. (2005). Highlights the prolonged analgesic effect of D-isomer incorporation in neuropeptides. Link
-
Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine. International Journal of Molecular Sciences. (2020). Compares homophenylalanine vs phenylalanine potency in aminopeptidase inhibition. Link
Safety Operating Guide
D-(R)-Homophenylalanine HCl Proper Disposal Procedures
[1][2][3][4]
Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and EHS Officers[1][2]
Part 1: Executive Summary & Immediate Action
Stop and Read: D-(R)-Homophenylalanine Hydrochloride is an unnatural amino acid derivative.[1][2][3] While often perceived as "low hazard" due to its amino acid classification, the hydrochloride salt form presents specific acidity and irritation hazards. Furthermore, as a D-isomer, it resists standard biological degradation pathways common to L-amino acids.[1][2][3]
Critical Prohibition:
Part 2: Chemical Profile & Hazard Assessment
Understanding the specific chemical nature of the waste is the first step in compliant disposal.
| Property | Specification | Operational Implication |
| Chemical Name | D-Homophenylalanine Hydrochloride | Proper labeling requirement. |
| CAS Number | 82795-51-5 (Free Base) / 123041-65-2 (HCl Salt) | Use for waste manifesting.[1][2][3] |
| Molecular Formula | C₁₀H₁₃NO₂[2][3] · HCl | Contains chloride; potential for HCl gas release if heated/reacted. |
| Acidity (pH) | ~1.0–2.0 (10% aq. solution) | Corrosive/Irritant. Incompatible with bases and bleach. |
| Biological Fate | D-Isomer (Unnatural) | Recalcitrant. Poor biodegradability compared to L-isomers.[1][2][3] |
| GHS Classification | Skin Irrit. 2, Eye Irrit.[4][5] 2A, STOT SE 3 | Requires PPE (Gloves, Goggles, N95/Respirator). |
Expert Insight: The "HCl" designation indicates this compound is a hydrochloride salt. Upon dissolution in water, it dissociates to release protons (
Part 3: Disposal Decision Logic
The following decision tree illustrates the compliant workflow for disposing of D-(R)-Homophenylalanine HCl based on its physical state.
Figure 1: Decision matrix for segregating and packaging this compound waste.
Part 4: Detailed Operational Protocols
Protocol A: Solid Waste Disposal
Applicability: Expired chemicals, contaminated weighing paper, spill cleanup residues.
-
Container Selection: Use a chemically compatible container (High-Density Polyethylene (HDPE) or Glass). Ensure the lid seals tightly to prevent moisture absorption (hygroscopic).
-
Segregation: Keep separate from oxidizers (e.g., nitrates, permanganates) and strong bases.
-
Labeling:
-
Storage: Store in a secondary containment bin until pickup.
Protocol B: Liquid Waste Disposal
Applicability: Reaction mixtures, mother liquors, HPLC effluents.
-
pH Adjustment (Optional but Recommended):
-
If the solution is highly acidic (pH < 2) solely due to this compound, consider neutralizing to pH 5–9 using Sodium Bicarbonate (
) before adding to a general waste carboy. -
Caution: Neutralization generates
gas. Add base slowly to prevent foaming over.
-
-
Stream Selection:
-
Aqueous Streams: If water is the solvent, dispose of as "Aqueous Waste with Toxic/Irritant Organics." Do not drain dispose. The D-isomer structure resists biodegradation in municipal water treatment plants [1].[3]
-
Organic Streams: If dissolved in Methanol, Acetonitrile, etc., dispose of based on the solvent's classification (e.g., Flammable Solvents).[2]
-
-
Incompatibility Check: Ensure the waste carboy does not contain cyanides or sulfides, as the acidic nature of the HCl salt can liberate lethal HCN or
gas.
Part 5: Spill Management & Emergency Response
In the event of a spill, rapid containment prevents laboratory contamination.
Figure 2: Step-by-step spill response protocol ensuring personnel safety and containment.
Spill Cleanup Kit Requirements:
-
Neutralizer: Sodium Bicarbonate or Calcium Carbonate (for the HCl component).
-
Absorbent: Vermiculite, sand, or polypropylene pads.
-
Tools: Plastic scoop and dustpan (avoid metals that may corrode).
Part 6: Regulatory Compliance & Verification
Adherence to these standards ensures compliance with EPA and OSHA regulations.
-
EPA Waste Code: While D-Homophenylalanine is not P- or U-listed, the waste may exhibit the characteristic of Corrosivity (D002) if the pH of an aqueous solution is
.[2][3] -
Empty Containers: Containers are considered "RCRA Empty" if:
-
All wastes have been removed using standard practices (pouring/scraping).
-
No more than 2.5 cm (1 inch) of residue remains.
-
Triple Rinse Procedure: Rinse the container three times with a solvent capable of dissolving the residue (water is sufficient). Collect the rinsate as hazardous waste [2]. Deface the label and recycle the bottle.
-
References
-
National Institutes of Health (PubMed). Racemization in reverse: evidence that D-amino acid toxicity on Earth is controlled by bacteria with racemases. Available at: [Link][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual - Container Residues. Available at: [Link][2]
-
PubChem. D-Homophenylalanine Compound Summary (Hazards). Available at: [Link][2]
Sources
- 1. List of Acutely Hazardous Wastes – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. 82795-51-5 CAS MSDS (D-Homophenylalanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CAS 1012-05-1: dl-homophenylalanine | CymitQuimica [cymitquimica.com]
- 4. D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Personal Protective Equipment (PPE) & Handling Guide: D-(R)-Homophenylalanine HCl
Part 1: Executive Safety Summary
Immediate Action Required: Treat D-(R)-Homophenylalanine HCl as a Hazardous Irritant with the potential to cause chemical burns upon contact with mucous membranes or moist skin due to its acidic hydrolysis.
Hazard Classification (GHS):
-
H315: Causes skin irritation.[1]
Quick-Reference PPE Matrix
| Protection Zone | Standard Operation (Benchtop/Hood) | High-Risk Operation (Spill/Aerosol) |
|---|---|---|
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | N95 or P2 Respirator |
| Hand | Nitrile Gloves (Min 0.11 mm) | Double-gloving (Nitrile over Nitrile) |
| Eye | Safety Glasses with Side Shields | Chemical Splash Goggles |
| Body | Standard Lab Coat (Cotton/Poly) | Tyvek® Lab Coat or Apron |
Part 2: Hazard Analysis & Risk Assessment
The "Why" Behind the Protocol
As a hydrochloride salt of an unnatural amino acid, this compound presents a dual hazard profile that is often underestimated in routine synthesis:
-
The Particle Hazard (Inhalation): The solid powder is often fine and electrostatic. Inhalation allows the salt to solubilize in the mucous membranes of the respiratory tract.
-
The Contact Hazard (Skin/Eye): While dry powder may seem benign, contact with perspiration or ocular fluid triggers the same acidic hydrolysis described above.
-
Operational Insight: Standard "dust masks" are insufficient if they do not seal correctly. An N95 rating is the minimum requirement if engineering controls (fume hood) are compromised.
-
Part 3: Detailed PPE Selection & Specifications
1. Hand Protection: The "Double-Layer" Logic
For routine handling, standard nitrile gloves are sufficient. However, during solubilization (where the pH drops), the risk of permeation increases.
-
Material: Nitrile Rubber.[6]
-
Thickness: Minimum 0.11 mm (4 mil).
-
Breakthrough Time: >480 minutes (Standard EN 374).
-
Protocol: Inspect gloves for pinholes before use. Change immediately if contaminated with solution.[7]
2. Respiratory & Engineering Controls
The primary defense against this compound is containment , not just masking.
-
Primary Control: Chemical Fume Hood.[7] Ensure sash is at the working height (usually 18 inches).
-
Secondary Control: If weighing outside a hood (not recommended) or during spill cleanup, use a NIOSH-approved N95 particulate respirator.
3. Eye Protection
-
Standard: ANSI Z87.1 / EN 166 Safety Glasses with side shields.
-
Why: Protects against projectile crystals during spatula transfer.
-
Contraindication: Do not wear contact lenses when handling the powder form, as dust can become trapped behind the lens, causing severe corneal abrasion and chemical burns.
Part 4: Operational Protocols
Workflow Visualization: PPE Selection Logic
This decision tree ensures you select the correct PPE based on the specific task and quantity.
Figure 1: Decision logic for selecting appropriate PPE based on physical state and operational risk.
Protocol A: Weighing & Solubilization
-
Preparation: Clear the fume hood of clutter to ensure laminar airflow. Place a secondary containment tray (polypropylene) in the hood.[7]
-
Weighing:
-
Use an anti-static gun if the powder is static-prone.
-
Keep the balance inside the hood if possible. If not, tare the container, move to the hood, add solid, seal, and return to the balance.
-
-
Solubilization:
-
Always add solid to solvent. Never add solvent forcefully to the solid to avoid "puffing" dust into the air.
-
Note: The solution will be acidic.[7] If neutralizing with a base (e.g., NaOH), add base slowly to avoid exotherms that could cause splashing.
-
Part 5: Emergency Response & Disposal
Accidental Release (Spill) Workflow
In the event of a spill, immediate, logical action prevents escalation.[8]
Figure 2: Step-by-step workflow for containing and cleaning up this compound spills.
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes.[2][7][9][10] Lift eyelids occasionally.[8] Seek medical attention.
-
Skin Contact: Brush off dry powder before wetting (to minimize hydrolysis on skin), then wash with soap and copious water.
-
Inhalation: Move to fresh air. If breathing is difficult, medical personnel may administer oxygen.[7][10]
Disposal Protocol
-
Waste Stream: Chemical Incineration.
-
Procedure: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Compliance: Observe all federal, state, and local environmental regulations (e.g., RCRA in the US).
Part 6: References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6950302, D-Homophenylalanine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. uni-muenster.de [uni-muenster.de]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. agilent.com [agilent.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
